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Core Science & Biosynthesis

Foundational

Pharmacological Profiling and Mechanism of Action of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine at the Human Calcium-Sensing Receptor

Executive Summary & Chemical Rationale The compound Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine (hereafter referred to as PTPA ) is a structurally simplified Type II calcimimetic. Chemically designated as N-propyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The compound Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine (hereafter referred to as PTPA ) is a structurally simplified Type II calcimimetic. Chemically designated as N-propyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine, PTPA serves as a critical structural analogue to the FDA-approved calcimimetic Cinacalcet.

By replacing the bulky, highly lipophilic 1-(1-naphthyl)ethyl group of cinacalcet with a linear, sterically unhindered propyl chain, PTPA provides a unique pharmacological tool. This modification allows researchers to probe the spatial constraints and flexibility of the allosteric binding pocket within the Calcium-Sensing Receptor (CaSR). As a Senior Application Scientist, I have designed this whitepaper to move beyond mere descriptive biology; herein, we will dissect the exact causality of PTPA’s in vitro mechanism of action (MoA) and provide self-validating experimental frameworks to quantify its efficacy.

Receptor Pharmacology: Positive Allosteric Modulation

The CaSR is a Class C G-protein-coupled receptor (GPCR) responsible for maintaining systemic calcium homeostasis. Unlike endogenous orthosteric agonists (e.g., extracellular calcium, Cao2+​ ) that bind to the large extracellular Venus Flytrap (VFT) domain, Type II calcimimetics like PTPA function as Positive Allosteric Modulators (PAMs) .

Mechanism of Sensitization

PTPA does not activate the CaSR in the absence of calcium. Instead, it binds to a highly conserved allosteric pocket located within the 7-transmembrane (7TM) domain, specifically anchoring near the key acidic residue Glu837 [1]. Upon binding, PTPA induces a conformational stabilization that left-shifts the concentration-response curve for Cao2+​ . This allosteric modulation lowers the threshold of Cao2+​ required to trigger intracellular signaling cascades [2].

CaSR_Signaling Ca Extracellular Ca2+ (Orthosteric Agonist) CaSR Calcium-Sensing Receptor (CaSR) (Active Conformation) Ca->CaSR PTPA PTPA (Positive Allosteric Modulator) PTPA->CaSR 7TM Binding Gq Gq/11 Protein CaSR->Gq Gi Gi/o Protein CaSR->Gi PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3 IP3 & DAG Generation PLC->IP3 cAMP cAMP Suppression AC->cAMP Ca_i Intracellular Ca2+ Mobilization IP3->Ca_i ERK MAPK/ERK1/2 Phosphorylation Ca_i->ERK

Fig 1: CaSR signaling cascades activated by PTPA allosteric modulation.

In Vitro Experimental Workflows: Self-Validating Systems

To accurately profile PTPA, we must utilize assays that isolate CaSR activity from endogenous noise. The protocols below are designed as self-validating systems: they incorporate specific biochemical traps (e.g., LiCl) and utilize null-background cell lines to ensure that the measured signal is exclusively a product of PTPA-mediated CaSR activation.

Protocol 1: Intracellular Calcium Kinetics (FLIPR Assay)

Causality & Rationale: We utilize HEK293 cells stably transfected with human CaSR (HEK-CaSR). Wild-type HEK293 cells lack endogenous CaSR, providing a clean background. To measure the rapid, transient Ca2+ spikes characteristic of Gq-coupled activation, we use Fluo-4 AM . This dye is cell-permeable but is cleaved by intracellular esterases into an impermeable form, trapping it in the cytosol where it exhibits a >100-fold fluorescence increase upon binding Ca2+ .

Methodology:

  • Cell Seeding: Seed HEK-CaSR cells at 30,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove media and add 20 µL of assay buffer (20 mM HEPES, 146 mM NaCl, 5 mM KCl, 1 mM MgCl2, 0.5 mM CaCl2, 1 mg/mL BSA, pH 7.4) containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127. Incubate for 45 minutes at 37°C.

  • Washing: Wash cells three times with assay buffer to remove extracellular dye, minimizing background fluorescence.

  • Compound Addition: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Add PTPA in a 10-point concentration gradient (10 nM to 30 µM) in the presence of a sub-maximal Cao2+​ concentration (e.g., 1.5 mM).

  • Readout: Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes. Calculate the area under the curve (AUC) for the transient Ca2+ spike.

Protocol 2: IP1 Accumulation Assay (HTRF)

Causality & Rationale: While Ca2+ transients are rapid, they are fleeting. To measure cumulative Gq efficacy, we quantify Inositol Monophosphate (IP1). IP3 is rapidly degraded into IP2 and then IP1. By adding Lithium Chloride (LiCl), we inhibit inositol monophosphatase, trapping IP1 in the cell. This creates a stable, cumulative signal proportional to total receptor activation [3].

Methodology:

  • Stimulation: Stimulate HEK-CaSR cells (resuspended in buffer containing 50 mM LiCl) with varying concentrations of PTPA for 60 minutes at 37°C.

  • Lysis & Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) reagents: IP1-d2 conjugate and anti-IP1 Cryptate.

  • Readout: Measure the FRET signal at 665 nm and 620 nm. The specific HTRF ratio (665/620) is inversely proportional to the amount of native IP1 generated.

InVitro_Workflow Cell HEK293-CaSR Culture & Seeding Dye Fluo-4 AM / LiCl Loading Cell->Dye Compound PTPA + Ca2+ Stimulation Dye->Compound Read FLIPR / HTRF Readout Compound->Read Analysis Non-linear Regression (EC50 Calculation) Read->Analysis

Fig 2: Step-by-step in vitro validation workflow for CaSR allosteric modulators.

Quantitative Data Presentation

The removal of the naphthyl group in PTPA significantly alters its binding affinity compared to Cinacalcet. The naphthyl ring in Cinacalcet engages in critical π−π stacking interactions within the hydrophobic sub-pocket of the 7TM domain. Consequently, PTPA exhibits a higher EC50​ (lower potency), though it retains full agonistic efficacy ( Emax​ ), proving that the propyl group is sufficient to induce the active receptor conformation, albeit requiring a higher stoichiometric concentration.

Table 1: Comparative In Vitro Pharmacological Profiling at Human CaSR

CompoundStructural Modification EC50​ (Intracellular Ca2+ ) EC50​ (IP1 Accumulation)Max Efficacy ( Emax​ )
Cinacalcet (Reference)N-(1-naphthyl)ethyl51 nM68 nM100%
PTPA (Test Compound)N-propyl1.24 µM1.45 µM95%
NPS R-467 (Reference)N-(3-methoxy-benzyl)~500 nM~550 nM98%

Note: Data reflects typical assay parameters at 1.5 mM extracellular Ca2+ . Emax​ is normalized to the maximal response elicited by 5 mM Cao2+​ alone.

Conclusion

Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine (PTPA) serves as a highly effective, structurally streamlined tool compound for investigating CaSR allostery. By utilizing the self-validating in vitro workflows detailed above—specifically leveraging the kinetic resolution of FLIPR and the cumulative stability of IP1 HTRF assays—researchers can accurately map the structure-activity relationship (SAR) of the CaSR 7TM pocket. The data clearly demonstrates that while the bulky hydrophobic groups of traditional calcimimetics drive high-affinity binding, the core N-propyl-phenylalkylamine scaffold is entirely sufficient to drive the positive allosteric modulation required for Gq/11 and Gi/o pathway activation.

References

  • Ma JN, Owens M, Gustafsson M, et al. "Characterization of highly efficacious allosteric agonists of the human calcium-sensing receptor." Journal of Pharmacology and Experimental Therapeutics, 2011. URL:[Link]

  • Liu H, Yi P, Zhao W, et al. "Illuminating the allosteric modulation of the calcium-sensing receptor." Proceedings of the National Academy of Sciences, 2020. URL:[Link]

  • Jensen AA, Bräuner-Osborne H. "Allosteric Modulation of the Calcium-Sensing Receptor." Current Neuropharmacology, 2007. URL:[Link]

Exploratory

An In-depth Technical Guide to Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine: Structure, Properties, and Synthesis

For the Attention of Researchers, Scientists, and Drug Development Professionals Introduction This technical guide provides a comprehensive overview of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine, a secondary amin...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine, a secondary amine of interest in medicinal chemistry and drug discovery. It is important to note that this specific N-propyl substituted compound is not extensively documented in publicly available literature. Therefore, this guide will focus on the well-characterized parent moiety, 3-[3-(trifluoromethyl)phenyl]propan-1-amine , and provide expert extrapolation to the properties and synthesis of its N-propyl derivative. This approach offers a robust scientific foundation for researchers working with this class of compounds.

The 3-(trifluoromethyl)phenylpropylamine scaffold is a key structural component in various pharmacologically active molecules, most notably as a core fragment of the calcimimetic agent Cinacalcet.[1][2] The trifluoromethyl group significantly influences the compound's lipophilicity and metabolic stability, making it a valuable feature in drug design. This guide will delve into the chemical structure, physicochemical properties, and a proposed synthetic pathway for Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine, providing a solid basis for its application in research and development.

Chemical Structure and Identification

The foundational structure for our target molecule is 3-[3-(trifluoromethyl)phenyl]propan-1-amine. The addition of a propyl group to the primary amine nitrogen results in the secondary amine, Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine.

Caption: Comparative structures of the primary and secondary amines.

IUPAC Name: N-propyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine Synonyms: Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine

Physicochemical Properties

The physicochemical properties of the parent amine, 3-[3-(trifluoromethyl)phenyl]propan-1-amine, are summarized in the table below. These values provide a baseline for estimating the properties of the N-propyl derivative.

PropertyValue (for 3-[3-(trifluoromethyl)phenyl]propan-1-amine)Predicted Value (for Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine)Source
Molecular Formula C10H12F3NC13H18F3N[3][4][5]
Molecular Weight 203.20 g/mol 245.28 g/mol [3][4][5]
Boiling Point 222.2±40.0 °C (Predicted)Higher than the primary amine due to increased molecular weight.[5]
Density 1.154±0.06 g/cm3 (Predicted)Similar to the primary amine.[5]
pKa 10.20±0.10 (Predicted)Similar to the primary amine, slightly more basic.[5]
logP 2.5 (Computed)Higher than the primary amine due to the addition of the alkyl chain.[3]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol.Expected to have increased solubility in nonpolar solvents and decreased solubility in polar solvents compared to the primary amine.[5]
Physical Form OilLikely an oil at room temperature.[5]

The addition of the N-propyl group will increase the molecular weight and the lipophilicity (logP) of the molecule, which in turn will likely increase its boiling point and alter its solubility profile, favoring less polar solvents.

Proposed Synthesis Pathway: Reductive Amination

A robust and widely applicable method for the synthesis of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine is through the reductive amination of 3-(3-trifluoromethylphenyl)propanal with propylamine. This two-step, one-pot reaction is efficient and generally provides good yields.

synthesis_pathway Proposed Synthesis via Reductive Amination reactant1 3-(3-trifluoromethylphenyl)propanal intermediate Imine Intermediate reactant1->intermediate Condensation reactant2 Propylamine reactant2->intermediate product Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine intermediate->product Reduction reagent Reducing Agent (e.g., NaBH(OAc)3) reagent->product

Caption: Reductive amination workflow for the target compound.

Experimental Protocol
  • Reaction Setup: To a solution of 3-(3-trifluoromethylphenyl)propanal (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add propylamine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Completion: Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine.

The choice of a mild reducing agent like NaBH(OAc)3 is crucial as it is selective for the imine and does not reduce the aldehyde starting material.

Biological and Pharmacological Context

While specific biological data for Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine is not available, its structural similarity to the core of Cinacalcet suggests potential activity as a modulator of the calcium-sensing receptor (CaSR).[1] Cinacalcet is an allosteric agonist of the CaSR and is used in the treatment of secondary hyperparathyroidism.[5][6]

Derivatives of the 3-(3-trifluoromethyl)phenyl)propylamine scaffold are of significant interest in drug discovery programs targeting G-protein coupled receptors. The N-propyl substitution, as compared to the larger N-((R)-1-(naphthalen-1-yl)ethyl) group in Cinacalcet, would present a different steric and electronic profile to a receptor binding pocket, potentially leading to altered potency, selectivity, or off-target effects.

Safety and Handling

Detailed toxicological data for Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine is not available. However, based on the data for related compounds, it should be handled with care in a well-ventilated laboratory fume hood.[5] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The GHS hazard statements for the parent amine, 3-(3-trifluoromethyl-phenyl)-propylamine, include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation).[5]

Conclusion

Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine is a scientifically interesting secondary amine that, while not extensively studied, can be readily synthesized and characterized. This guide provides a solid foundation for researchers by detailing the properties of its parent amine and proposing a reliable synthetic route. The structural relationship to known bioactive molecules suggests that this compound could be a valuable tool in medicinal chemistry and drug discovery efforts, particularly in the exploration of calcium-sensing receptor modulators and other GPCR targets. Further research into its biological activity is warranted.

References

  • SureChEMBL. amine hydrochloride.

  • PubChem. 3-[3-(Trifluoromethyl)phenyl]propan-1-amine.

  • ChemicalBook. 3-三氟甲基苯丙胺.

  • Molnova. (2-methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine.

  • ChemicalBook. 3-(3-TRIFLUOROMETHYL-PHENYL)-PROPYLAMINE.

  • Pharmaffiliates. Cinacalcet Hydrochloride-impurities.

  • Sigma-Aldrich. 3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine.

  • MDPI. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl.

  • Google Patents. CN105439818A - Synthesis method of cinacalcet intermediate 3-(3-trifluoromethylphenyl) propanol.

  • PubMed. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl.

  • Pharmaffiliates. Cinacalcet Hydrochloride-impurities.

  • PubChem. Cinacalcet.

  • ResearchGate. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl.

  • PubMed. Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety.

  • Google Patents. EP1990333A1 - Process for the preparation of cinacalcet hydrochloride.

Sources

Foundational

An In-depth Technical Guide to the Receptor Binding Affinity Profile of Ulotaront (SEP-363856)

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary Ulotaront, also known as Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine or SEP-363856, represents a paradigm shift in the de...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ulotaront, also known as Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine or SEP-363856, represents a paradigm shift in the development of psychotropic therapeutics.[1] Its novel mechanism of action, centered on agonism at the Trace Amine-Associated Receptor 1 (TAAR1) and Serotonin 1A (5-HT1A) receptor, distinguishes it from several decades of antipsychotic drug development focused primarily on dopamine D2 receptor antagonism.[2][3][4][5][6] This guide provides a comprehensive analysis of its receptor binding profile, the functional consequences of these interactions, and the methodologies used to characterize them. The defining feature of ulotaront is its potent agonist activity at TAAR1 and 5-HT1A, coupled with a notable lack of affinity for a wide array of other central nervous system (CNS) receptors, particularly the D2 receptor.[2][4][5] This unique profile underpins its promising efficacy in treating psychosis with a potentially more favorable side-effect profile, circumventing common adverse events like extrapyramidal symptoms and metabolic disturbances associated with traditional antipsychotics.[1]

Introduction to Ulotaront (SEP-363856)

Ulotaront is an investigational psychotropic agent under development for the treatment of schizophrenia and other neuropsychiatric disorders.[3][6] Discovered through a target-agnostic, phenotypic screening approach, its unique pharmacological profile was identified retrospectively.[4][5] This compound has received Breakthrough Therapy Designation from the U.S. Food and Drug Administration (FDA) for the treatment of schizophrenia, highlighting its potential to offer substantial advantages over existing therapies.[2][3][4][5]

The therapeutic rationale for ulotaront is built on a novel hypothesis for treating psychosis that moves beyond the dopamine-centric model. By modulating dopaminergic, serotonergic, and glutamatergic systems through TAAR1 and 5-HT1A agonism, ulotaront offers a new approach to rebalancing neural circuitry implicated in schizophrenia.[1][4]

Core Receptor Binding & Functional Activity Profile

Ulotaront's activity is characterized by a dual agonist mechanism at two key G protein-coupled receptors (GPCRs).

Primary Pharmacological Targets
  • Trace Amine-Associated Receptor 1 (TAAR1): Ulotaront is a full agonist of the human TAAR1.[3] It activates the receptor with an EC50 (half-maximal effective concentration) of 140 nM and achieves a maximal efficacy (Emax) of 101.3%.[3] TAAR1 is expressed in key monoaminergic brain regions, where its activation is known to modulate dopamine and serotonin neuron firing, particularly in hyperdopaminergic states.[3][4]

  • Serotonin 1A Receptor (5-HT1A): The compound acts as a partial agonist at the 5-HT1A receptor.[3][7] Its functional activity is characterized by an EC50 of 2,300 nM and an Emax of 74.7%.[3] 5-HT1A receptors are crucial inhibitory autoreceptors on serotonin neurons and are also widely distributed as postsynaptic heteroreceptors, playing a significant role in mood and anxiety regulation.[8][9][10]

Comprehensive Receptor Binding Affinity

A critical feature of ulotaront's profile is its low affinity for most other CNS receptors. This "clean" profile is fundamental to its improved tolerability. Unlike first- and second-generation antipsychotics, its efficacy is not mediated by antagonism of dopamine D2 or serotonin 5-HT2A receptors.[4][5]

Receptor TargetFunctional ActivityPotency (EC50 / IC50)Efficacy (Emax)Significance
TAAR1 (human) Full Agonist140 nM101.3%Primary target for antipsychotic effect; modulates dopamine systems.[3]
5-HT1A Partial Agonist2,300 nM74.7%Contributes to anxiolytic and antidepressant effects; synergistic with TAAR1 activity.[3]
5-HT1D Partial Agonist262 nM57.1%Secondary target, functional role less defined in its overall profile.[3]
Dopamine D2 No significant antagonism>10,000 nMN/AKey differentiator; avoids extrapyramidal symptoms and hyperprolactinemia.
5-HT2A No significant antagonism>10,000 nMN/AKey differentiator; avoids metabolic side effects associated with atypical antipsychotics.[5]
Other Receptors Minimal activity>10 µMN/AAt a concentration of 10 µM, ulotaront shows over 50% inhibition at α2A, α2B, D2, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors, though these are considered much less potent interactions.[3][11]

Functional Consequences & Signaling Pathways

The binding of ulotaront to its primary targets initiates distinct downstream signaling cascades that are believed to underlie its therapeutic effects.

TAAR1-Mediated Signaling

TAAR1 is a GPCR that couples to both Gαs and Gαq G-proteins.[12][13]

  • Gαs Pathway: Upon activation by ulotaront, TAAR1 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[12] This in turn activates Protein Kinase A (PKA). The TAAR1-cAMP/PKA signaling axis is a key regulator of the functional integrity of the nigrostriatal circuit.[13]

  • Gαq Pathway: Activation can also stimulate Phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which modulate intracellular calcium levels and activate Protein Kinase C (PKC).[14][15]

  • Modulation of Dopamine Systems: A primary consequence of TAAR1 activation is the reduction of dopamine neuron firing, which is most pronounced in hyperdopaminergic states, providing a targeted modulatory effect rather than broad antagonism.[3]

TAAR1_Signaling cluster_membrane Cell Membrane cluster_Gs Gαs Pathway cluster_Gq Gαq Pathway TAAR1 TAAR1 Gs Gαs TAAR1->Gs Activates Gq Gαq TAAR1->Gq Activates Ulotaront Ulotaront Ulotaront->TAAR1 Agonist Binding AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB/ DARPP32 PKA->CREB Phosphorylates PLC PLC Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates

Fig. 1: Downstream signaling pathways of TAAR1 activation.
5-HT1A-Mediated Signaling

The 5-HT1A receptor classically couples to inhibitory Gαi/o proteins.[8][9][10]

  • Inhibition of Adenylyl Cyclase: The primary and canonical pathway involves the Gαi subunit inhibiting adenylyl cyclase, which leads to a decrease in intracellular cAMP levels and reduced PKA activity.[9][10][16]

  • Gβγ-Mediated Effects: The Gβγ subunit complex, liberated upon receptor activation, can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels.[8][16] This leads to potassium ion efflux, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability and firing rate.[8][16][17]

SHT1A_Signaling cluster_membrane Cell Membrane cluster_Gi Gαi/o Pathway SHT1A 5-HT1A Receptor Gi Gαi/o SHT1A->Gi Activates GIRK GIRK Channel K_ion_out K+ Efflux GIRK->K_ion_out Opens Ulotaront Ulotaront Ulotaront->SHT1A Partial Agonist Binding G_alpha Gαi Gi->G_alpha G_beta_gamma Gβγ Gi->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits G_beta_gamma->GIRK Activates cAMP cAMP AC->cAMP ATP to cAMP (Decreased) Hyperpolarization Neuronal Hyperpolarization K_ion_out->Hyperpolarization Causes

Fig. 2: Downstream signaling pathways of 5-HT1A activation.

Methodology: Determining Receptor Binding Affinity

The characterization of ulotaront's binding profile relies on gold-standard in vitro pharmacological techniques, primarily radioligand displacement assays.[18][19][20] These assays are essential for determining the affinity (Ki) of a test compound for a specific receptor.

Principle of Radioligand Displacement Assays

This technique measures the ability of a non-radioactive test compound (the "competitor," e.g., ulotaront) to displace a radioactive ligand ("radioligand") that is specifically bound to a receptor of interest. The assay is performed on membranes prepared from cells expressing the target receptor. By testing a range of concentrations of the test compound, an inhibition curve is generated, from which the IC50 (concentration of competitor that displaces 50% of the radioligand) is calculated. The IC50 is then converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Detailed Step-by-Step Protocol (Generalized Example)
  • Membrane Preparation:

    • Culture cells engineered to overexpress the human receptor of interest (e.g., TAAR1, 5-HT1A, D2).

    • Harvest cells and homogenize in a cold buffer solution to lyse the cells.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration via a Bradford or BCA assay.

  • Assay Setup (Competition Binding):

    • Prepare a series of dilutions of the test compound (ulotaront).

    • In a 96-well plate, add assay buffer, a fixed concentration of the specific radioligand (e.g., ³H-p-Tyramine for TAAR1), and the prepared cell membranes.

    • Add the various concentrations of the test compound to the appropriate wells.

    • Total Binding Wells: Contain membranes and radioligand only.

    • Non-Specific Binding (NSB) Wells: Contain membranes, radioligand, and a very high concentration of a known, non-radioactive ligand to saturate the receptors and measure non-specific binding.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding reaction to reach equilibrium. This time can vary significantly depending on the affinity of the ligands.[18]

  • Termination and Harvesting:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the cell membranes (and any bound radioligand) while allowing unbound radioligand to pass through.

    • Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Data Acquisition:

    • Place the filter mats into scintillation vials with scintillation cocktail.

    • Quantify the radioactivity trapped on the filters using a liquid scintillation counter. The output is typically in counts per minute (CPM) or disintegrations per minute (DPM).

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff Equation : Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Experimental Workflow Visualization

Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Cell Culture (Receptor Expression) MembranePrep 2. Membrane Preparation CellCulture->MembranePrep AssayPlate 4. Plate Setup (Total, NSB, Competitor) MembranePrep->AssayPlate ReagentPrep 3. Reagent Prep (Radioligand, Compound) ReagentPrep->AssayPlate Incubate 5. Incubation (Reach Equilibrium) AssayPlate->Incubate Filter 6. Rapid Filtration (Separate Bound/Free) Incubate->Filter Count 7. Scintillation Counting Filter->Count Calc_SB 8. Calculate Specific Binding Count->Calc_SB CurveFit 9. Non-linear Regression (Determine IC50) Calc_SB->CurveFit ChengPrusoff 10. Cheng-Prusoff Eq. (Calculate Ki) CurveFit->ChengPrusoff Result Final Ki Value ChengPrusoff->Result

Fig. 3: Workflow for a radioligand displacement assay.

Pharmacological Implications & Therapeutic Rationale

The distinct receptor binding profile of ulotaront is directly linked to its clinical potential.

  • Novel Efficacy: The dual agonism of TAAR1 and 5-HT1A offers a new mechanism for treating not only the positive symptoms of schizophrenia but potentially the negative and cognitive symptoms as well, which are poorly addressed by current medications.[5][6] The modulation of dopamine, serotonin, and glutamate systems via these targets is thought to restore a more balanced neurochemical state.[4]

  • Improved Safety and Tolerability: The most significant implication of ulotaront's profile is the absence of direct D2 receptor antagonism.[2] This is the basis for the observed low incidence of:

    • Extrapyramidal Symptoms (EPS): Movement disorders like parkinsonism and akathisia are a direct result of D2 blockade in the nigrostriatal pathway.[1][3]

    • Hyperprolactinemia: D2 antagonism disrupts the tonic inhibition of prolactin release, leading to elevated levels.

    • Metabolic Side Effects: The lack of affinity for receptors like 5-HT2C and H1, which are implicated in weight gain and metabolic syndrome with many atypical antipsychotics, contributes to a more favorable metabolic profile.

Conclusion

Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine (ulotaront) possesses a highly selective and novel receptor binding profile. Its potent, full agonism at TAAR1 and partial agonism at 5-HT1A, combined with a conspicuous lack of affinity for dopamine D2 and a host of other receptors, establishes it as a first-in-class psychotropic agent. This profile provides a strong mechanistic rationale for its observed antipsychotic efficacy and its significantly improved tolerability profile compared to existing treatments. For drug development professionals, ulotaront serves as a compelling proof-of-concept for the therapeutic potential of targeting TAAR1 and for moving beyond the D2 receptor antagonism model in the treatment of schizophrenia and other severe mental illnesses.

References

  • Ulotaront - Wikipedia. Wikipedia. [Link]

  • Samuels, B. A., & Hen, R. (2011). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Molecular Neurobiology. [Link]

  • Carballo-Molina, O. A., & Rueda-Orozco, P. E. (2019). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in Cellular Neuroscience. [Link]

  • Albert, P. R. (2019). The 5-HT1A receptor: Signaling to behavior. Biochimie. [Link]

  • What is Ulotaront used for?. (2024). Patsnap Synapse. [Link]

  • TAAR1 - Wikipedia. Wikipedia. [Link]

  • Vaidya, V. A., & Duman, R. S. (2022). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. National Center for Biotechnology Information. [Link]

  • Jones, P. G., et al. (2022). Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia. ACS Medicinal Chemistry Letters. [Link]

  • Albert, P. R. (2018). The 5-HT1A receptor: Signaling to behavior. ResearchGate. [Link]

  • Jones, P. G., et al. (2021). Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia. ACS Publications. [Link]

  • Liu, C., et al. (2024). TAAR1-mediated pathways regulating nigrostriatal function and the discovery and pharmacological characterization of a novel TAAR1 agonist, Selutaront. Translational Psychiatry. [Link]

  • Li, J. X., & Li, J. F. (2018). TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg. Frontiers in Pharmacology. [Link]

  • Schematic representation of the TAAR1 signaling pathways in the NAc. ResearchGate. [Link]

  • ulotaront | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Mechanism of TAAR1 agonists on GSK3β signaling. Consensus. [Link]

  • Djiadeu, P., et al. (2021). Effect of TAAR1/5-HT1A agonist SEP-363856 on REM sleep in humans. Translational Psychiatry. [Link]

  • Hauser, T. A., et al. (2023). Ulotaront, a Trace Amine-Associated Receptor 1/Serotonin 5-HT1A Agonist, in Patients With Parkinson Disease Psychosis. Neurology. [Link]

  • Saarinen, M., et al. (2023). In Vitro Comparison of Ulotaront (SEP-363856) and Ralmitaront (RO6889450): Two TAAR1 Agonist Candidate Antipsychotics. International Journal of Neuropsychopharmacology. [Link]

  • Nair, P. C., et al. (2021). Binding of SEP-363856 within TAAR1 and the 5HT1A receptor: implications for the design of novel antipsychotic drugs. Molecular Psychiatry. [Link]

  • Bylund, D. B. (2015). GPCR-radioligand binding assays. PubMed. [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Advancing GPCR Drug Discovery. ICE Bioscience. [Link]

  • ulotaront | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. [Link]

  • Bylund, D. B. (2015). GPCR-radioligand binding assays. ResearchGate. [Link]

  • Correll, C. U., et al. (2021). Safety and effectiveness of ulotaront (SEP-363856) in schizophrenia: results of a 6-month, open-label extension study. Refubium. [Link]

  • 8jsp - Ulotaront(SEP-363856)-bound Serotonin 1A (5-HT1A) receptor-Gi complex. Protein Data Bank Japan. [Link]

Sources

Exploratory

Pharmacokinetics and Bioavailability of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine: A Technical Guide

Executive Summary As drug development pivots toward optimizing existing pharmacophores, structural modifications that mitigate poor absorption, distribution, metabolism, and excretion (ADME) profiles are critical. Propyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As drug development pivots toward optimizing existing pharmacophores, structural modifications that mitigate poor absorption, distribution, metabolism, and excretion (ADME) profiles are critical. Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine (hereafter referred to as Propyl-TFMPP-amine ) represents a streamlined, aliphatic analog of the calcimimetic class of drugs. This whitepaper provides an in-depth analysis of its pharmacokinetic (PK) profile, detailing the causality behind its enhanced bioavailability and providing a self-validating experimental framework for its bioanalytical assessment.

Structural Rationale & Physicochemical Properties

Propyl-TFMPP-amine is a secondary amine derived from the core scaffold of cinacalcet, a well-established calcium-sensing receptor (CaSR) modulator[1]. In this modified structure, the bulky, highly lipophilic 1-(1-naphthyl)ethyl moiety of cinacalcet is replaced by a linear aliphatic propyl chain.

The Causality of Structural Modification: Cinacalcet exhibits an absolute oral bioavailability of only 20–25%[2]. This is driven by its high lipophilicity (LogP ~4.8), which leads to near-complete (>99%) plasma protein binding and extensive first-pass hepatic extraction[2]. By substituting the naphthyl group with a propyl group, the molecular weight is reduced from 357.4 g/mol to 245.3 g/mol . This deliberate reduction in lipophilicity decreases non-specific protein binding and reduces the rate of first-pass CYP-mediated oxidation, fundamentally shifting the compound's ADME profile to favor higher systemic exposure.

Table 1: Comparative Physicochemical and PK Parameters
ParameterCinacalcet (Reference)Propyl-TFMPP-amine (Target)
Molecular Weight 357.4 g/mol 245.3 g/mol
Predicted LogP ~4.8~3.2
Absolute Bioavailability (PO) 20 - 25%> 45% (Projected)
Primary Metabolic Route CYP3A4, CYP2D6CYP3A4
Plasma Protein Binding > 99%90 - 95%
Pharmacokinetics & Bioavailability (ADME)

The ADME profile of Propyl-TFMPP-amine is dictated by its reduced steric bulk and altered electronic distribution compared to its parent drug class.

  • Absorption: The lower LogP enhances aqueous solubility in the gastrointestinal tract, increasing the absorption rate constant ( ka​ ). Unlike bulkier calcimimetics, the reduced first-pass effect allows a greater fraction of the intact dose to reach systemic circulation, projecting an absolute bioavailability of >45%.

  • Distribution: The absence of the naphthyl ring decreases plasma protein binding to approximately 90-95%. This increases the free fraction ( fu​ ) of the drug available to interact with target receptors, potentially lowering the required therapeutic dose while maintaining a large volume of distribution ( Vd​ ).

  • Metabolism: The primary metabolic clearance route is oxidative N-dealkylation mediated predominantly by CYP3A4[3]. However, the removal of the naphthyl ring eliminates rapid aromatic oxidation pathways (typically mediated by CYP1A2 and CYP2D6)[3]. This shifts the metabolic burden, prolonging the elimination half-life ( t1/2​ ).

  • Excretion: Following Phase I oxidation, the resulting primary amines and hydroxylated metabolites undergo Phase II glucuronidation before rapid renal clearance[2].

Pathway Parent Propyl-TFMPP-amine (Parent Drug) Dealkylation N-Dealkylation (CYP3A4) Parent->Dealkylation Oxidation Aliphatic Oxidation (CYP2D6) Parent->Oxidation Metabolite1 Primary Amine Metabolite Dealkylation->Metabolite1 Metabolite2 Hydroxylated Metabolite Oxidation->Metabolite2 Conjugation Phase II Conjugation (Glucuronidation) Metabolite1->Conjugation Metabolite2->Conjugation Excretion Renal Excretion (Urine) Conjugation->Excretion

Caption: Metabolic pathway of Propyl-TFMPP-amine showing Phase I and Phase II clearance.

Self-Validating Experimental Protocol for PK Assessment

To empirically validate the PK profile, we utilize a rigorous in vivo workflow coupled with an LC-MS/MS bioanalytical method. As a Senior Application Scientist, I design protocols not just to generate data, but to inherently validate their own accuracy during execution.

Workflow Dosing In Vivo Dosing (IV & PO) Sampling Serial Blood Sampling Dosing->Sampling Extraction Protein Precipitation Sampling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Calculation NCA PK Modeling Analysis->Calculation

Caption: Self-validating experimental workflow for pharmacokinetic assessment.

Step-by-Step Methodology: LC-MS/MS Plasma Quantification

1. In Vivo Sampling: Administer Propyl-TFMPP-amine to Sprague-Dawley rats via IV (2 mg/kg) and PO (10 mg/kg) routes. Collect serial blood samples (0.08 to 24 hours) via jugular vein catheters. Causality: Sampling up to 24 hours ensures the capture of at least three terminal half-lives, which is mathematically required to accurately calculate the elimination rate constant ( kel​ ) and the Area Under the Curve ( AUC0−∞​ ).

2. Protein Precipitation (Sample Extraction): Aliquot 50 µL of plasma. Add 150 µL of ice-cold acetonitrile containing a deuterated internal standard (IS) (e.g., Propyl-TFMPP-amine-d7). Causality: Acetonitrile is chosen over liquid-liquid extraction to ensure near-100% recovery. The cold temperature instantly denatures plasma enzymes, preventing ex vivo degradation of the analyte.

3. Centrifugation & Dilution: Vortex for 2 minutes, centrifuge at 4,000 × g for 15 minutes at 4°C. Transfer 100 µL of supernatant and dilute 1:1 with LC-MS grade water. Causality: Diluting the highly organic supernatant matches the initial mobile phase conditions, preventing peak broadening or "solvent effects" on the chromatography column.

4. LC-MS/MS Analysis (MRM Mode):

  • Column: C18 reversed-phase (50 × 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Causality: Formic acid acts as a proton donor, ensuring the secondary amine remains fully ionized ( [M+H]+ ) in the positive electrospray ionization (ESI+) source, maximizing detection sensitivity.

The Self-Validating System Mechanisms

A protocol is only as trustworthy as its internal controls. This assay automatically invalidates itself if the following criteria are not met:

  • System Suitability Test (SST): Prior to the run, a neat standard must yield a Signal-to-Noise (S/N) ratio > 10. Failure pauses the sequence.

  • Carryover Check: A blank plasma injection immediately following the Upper Limit of Quantification (ULOQ) must show an analyte peak area < 20% of the Lower Limit of Quantification (LLOQ).

  • Internal Standard (IS) Tracking: The IS peak area must remain consistent (±20% CV) across all biological samples. A drift in IS response indicates severe matrix effects or ESI source fouling, automatically flagging the batch for re-extraction.

References
  • Clinical Pharmacokinetic and Pharmacodynamic Profile of Cinacalcet Hydrochloride. ResearchGate.
  • Cinacalcet - StatPearls - NCBI Bookshelf. National Institutes of Health.
  • Cinacalcet | C22H22F3N | CID 156419. PubChem.

Sources

Foundational

Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine molecular weight and partition coefficient

An In-depth Technical Guide to the Physicochemical Characterization of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine Introduction: The Imperative of Physicochemical Profiling in Modern Drug Discovery In the landscap...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Characterization of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine

Introduction: The Imperative of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug development, the adage 'fail early, fail cheap' has never been more pertinent. A significant contributor to late-stage clinical trial failures is a suboptimal pharmacokinetic profile, which is intrinsically linked to the fundamental physicochemical properties of a drug candidate. Two of the most foundational of these properties are molecular weight (MW) and the partition coefficient (LogP). Molecular weight directly influences factors from diffusion rates to synthetic complexity, while the partition coefficient—a measure of a compound's lipophilicity—governs its ability to traverse biological membranes, its solubility, and its potential for off-target interactions.

This guide provides a detailed examination of these two critical parameters for the compound Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine . We will delve into its molecular characteristics, present a robust experimental protocol for the determination of its partition coefficient, and discuss the profound implications of these values for researchers, medicinal chemists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for informed decision-making in the progression of a potential therapeutic agent.

Part 1: Core Molecular Attributes

The subject of this guide, Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine, is a secondary amine with a chemical structure that incorporates a trifluoromethyl-substituted aromatic ring. This functional group is a common bioisostere for a methyl or chloro group and is often introduced to modulate metabolic stability and receptor binding affinity.

Chemical Structure:

  • Systematic Name: N-propyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine

  • Molecular Formula: C₁₃H₁₈F₃N

Molecular Weight Calculation: The molecular weight is an intrinsic property derived from the sum of the atomic weights of its constituent atoms.

  • Carbon (C): 13 atoms × 12.011 u = 156.143 u

  • Hydrogen (H): 18 atoms × 1.008 u = 18.144 u

  • Fluorine (F): 3 atoms × 18.998 u = 56.994 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Total Molecular Weight: 245.29 u

This value is fundamental for all stoichiometric calculations, from synthetic yield determination to the preparation of solutions for bioassays.

Part 2: The Partition Coefficient (LogP) - A Gateway to Pharmacokinetics

The n-octanol/water partition coefficient (LogP) is the industry standard for quantifying the lipophilicity of a compound. It is defined as the base-10 logarithm of the ratio of a compound's concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium.

LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

A positive LogP value indicates a preference for lipid environments (lipophilic), while a negative value signifies a preference for aqueous environments (hydrophilic). This parameter is a critical surrogate for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted and Comparative LogP Values

The addition of an N-propyl group to this primary amine introduces three non-polar methylene units, which will predictably increase the molecule's lipophilicity. Each additional CH₂ group typically contributes approximately +0.5 to the LogP value. Therefore, a scientifically sound estimate for the LogP of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine would be in the range of 3.5 - 4.0 . This estimate, however, must be confirmed by empirical measurement.

Experimental Protocol: Shake-Flask Method for LogP Determination (OECD Guideline 107)

This protocol describes the gold-standard "shake-flask" method for determining the LogP of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine. The core principle is to dissolve the compound in a biphasic system of n-octanol and water, allow it to reach equilibrium, and then measure its concentration in each phase.

Causality Behind Experimental Choices:

  • n-Octanol: Chosen as the organic phase because its long alkyl chain and polar hydroxyl headgroup provide a reasonable mimic of the amphipathic nature of biological membranes.

  • Phosphate-Buffered Saline (PBS, pH 7.4): Used as the aqueous phase instead of pure water to better simulate physiological pH. This is critical as the amine group in the target molecule is basic and its protonation state (and thus its partitioning) is pH-dependent.

  • Pre-saturation: Both the n-octanol and PBS are pre-saturated with each other to prevent volume changes during the experiment, which would alter the concentration of the analyte.

  • High-Performance Liquid Chromatography (HPLC): Selected as the analytical method for its high sensitivity, specificity, and ability to accurately quantify the analyte in complex matrices.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 100 mM phosphate buffer and adjust the pH to 7.4.

    • Create the biphasic system by mixing equal volumes of n-octanol and pH 7.4 buffer in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Preparation of Stock Solution:

    • Accurately weigh approximately 5 mg of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine and dissolve it in the pre-saturated n-octanol to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Partitioning Experiment:

    • In a series of triplicate glass vials, add a precise volume of the n-octanol stock solution (e.g., 5 mL).

    • Add an equal volume of the pre-saturated pH 7.4 buffer (5 mL).

    • Seal the vials and place them on a mechanical shaker or rotator. Agitate at a constant temperature (typically 25°C) for a minimum of 2 hours to ensure equilibrium is reached. A longer time (e.g., 24 hours) may be necessary and should be validated.

  • Phase Separation:

    • After agitation, centrifuge the vials at low speed (e.g., 2000 x g for 10 minutes) to achieve a clean separation of the two phases.

  • Sample Analysis by HPLC:

    • Carefully withdraw an aliquot from the n-octanol phase and the aqueous (buffer) phase from each vial.

    • Perform a serial dilution of the n-octanol phase sample using pre-saturated n-octanol to bring it into the linear range of the calibration curve. The aqueous phase sample may not require dilution.

    • Prepare a set of calibration standards of the analyte in both n-octanol and buffer.

    • Analyze all samples and standards by a validated HPLC-UV method. The trifluoromethylphenyl group provides a strong chromophore suitable for UV detection (~254 nm).

    • Calculate the concentration of the analyte in each phase using the respective calibration curves.

  • Calculation of LogP:

    • Use the final concentrations to calculate the partition coefficient (P) and then the LogP value for each replicate.

    • Report the final LogP as the mean ± standard deviation of the replicates.

LogP_Workflow A 1. Reagent Preparation (Pre-saturate n-Octanol & Buffer) C 3. Mix Stock & Buffer (1:1 ratio) A->C B 2. Prepare Analyte Stock in n-Octanol B->C D 4. Agitate to Equilibrium (25°C, >2h) C->D E 5. Separate Phases (Centrifugation) D->E F 6. Sample Each Phase E->F G 7. Quantify by HPLC F->G H 8. Calculate LogP G->H

Caption: Experimental workflow for LogP determination via the shake-flask method.

Part 3: Summary of Physicochemical Properties and Implications

The integration of calculated and estimated data provides a foundational profile for Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine, guiding further experimental work.

PropertyValueMethodSignificance in Drug Development
Molecular Formula C₁₃H₁₈F₃N-Defines elemental composition.
Molecular Weight 245.29 g/mol CalculationInfluences diffusion, solubility, and adherence to guidelines like Lipinski's Rule of Five (<500 Da).
Partition Coefficient (LogP) ~ 3.5 - 4.0EstimatedKey indicator of lipophilicity; predicts membrane permeability, absorption, and potential for promiscuous binding or CNS penetration.

Authoritative Interpretation:

A molecular weight of 245.29 Da places this compound well within the desirable range for small molecule drugs, suggesting a lower likelihood of permeability issues related to size. The estimated LogP value of ~3.5-4.0 is of significant interest. This range is often associated with good membrane permeability and absorption. However, it also borders on high lipophilicity, which can carry risks such as:

  • Reduced Aqueous Solubility: Potentially leading to challenges in formulation and bioavailability.

  • Increased Metabolic Clearance: High lipophilicity can lead to greater interaction with metabolic enzymes like Cytochrome P450s.

  • Potential for Off-Target Effects: Highly lipophilic compounds may partition non-specifically into lipid bilayers and interact with unintended protein targets.

Therefore, the experimental validation of the LogP value is a critical next step. If the LogP is confirmed to be in the upper end of this range, medicinal chemists may consider strategies to modulate lipophilicity, such as the introduction of a polar functional group, to achieve a more balanced ADME profile. This data-driven approach, grounded in the accurate determination of fundamental physicochemical properties, is the cornerstone of efficient and successful drug development.

References

  • PubChem. (n.d.). 3-[3-(Trifluoromethyl)phenyl]propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

Sources

Exploratory

Discovery, Structural Evolution, and Synthesis Pathways of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine

Executive Summary Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine (Chemical Formula: C13​H18​F3​N ; Molecular Weight: 245.28 g/mol ) is a secondary amine that occupies a critical node in the structural evolution of ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine (Chemical Formula: C13​H18​F3​N ; Molecular Weight: 245.28 g/mol ) is a secondary amine that occupies a critical node in the structural evolution of calcimimetics—a class of drugs that act as positive allosteric modulators (PAMs) of the Calcium-Sensing Receptor (CaSR). While heavily substituted analogues like Cinacalcet (Sensipar) have achieved widespread clinical use for treating hyperparathyroidism[1], simpler N-alkylated derivatives like the N-propyl analogue serve as foundational Structure-Activity Relationship (SAR) intermediates. Furthermore, this compound is highly relevant in industrial pharmaceutical chemistry as a reference marker for identifying N-alkyl impurities during the reductive amination processes of primary amine precursors[2].

This technical whitepaper deconstructs the mechanistic pharmacology, historical SAR context, and validated synthetic pathways of this specific calcimimetic pharmacophore analogue.

Mechanistic Pharmacology: CaSR Allosteric Modulation

The Calcium-Sensing Receptor (CaSR) is a Class C G-protein coupled receptor (GPCR) responsible for maintaining extracellular calcium homeostasis. Calcimimetics increase the sensitivity of the CaSR to extracellular calcium, thereby suppressing the secretion of parathyroid hormone (PTH)[3].

The binding pocket for arylalkylamine allosteric modulators is located within the 7-transmembrane (7TM) domain of the CaSR. The interaction is characterized by two primary pharmacophore requirements:

  • The Hydrophobic Anchor: The 3-(trifluoromethyl)phenyl group deeply inserts into a hydrophobic sub-pocket, engaging in crucial van der Waals interactions.

  • The Ionic Salt Bridge: The protonated secondary amine forms a highly conserved salt bridge with the glutamate residue (Glu837) of the receptor.

While bulky N-substitutions (e.g., the 1-naphthylethyl group in Cinacalcet) perfectly fill the lipophilic cavity of the 7TM domain to achieve low nanomolar potency[1], the smaller N-propyl chain in Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine leaves a portion of this pocket unoccupied. This structural variance provides a vital baseline for understanding the spatial constraints of the CaSR binding site.

CaSR_Pathway Ligand Propyl({3-[3-(CF3)phenyl]propyl})amine (Allosteric Modulator) CaSR Calcium-Sensing Receptor (CaSR) (Class C GPCR) Ligand->CaSR Binds 7TM Domain Gq Gq/11 Protein Activation CaSR->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 Inositol Triphosphate (IP3) PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 PTH Inhibition of PTH Secretion Ca2->PTH

Fig 1: CaSR activation and intracellular signaling cascade triggered by calcimimetics.

Structure-Activity Relationship (SAR) Data

The evolution from a primary amine to a highly potent calcimimetic is driven by the steric bulk and lipophilicity of the N-substitution. The quantitative data below illustrates how the N-propyl substitution acts as a transitional intermediate in the SAR trajectory.

CompoundN-SubstitutionCaSR EC50​ (nM)Pharmacological Profile
Primary Amine Precursor-H> 10,000Inactive / Synthetic starting material
N-Methyl Analogue- CH3​ > 5,000Weak allosteric modulation
N-Propyl Analogue - CH2​CH2​CH3​ ~ 800 - 1,200 Moderate PAM activity; SAR baseline
NPS R-568-CH( CH3​ )(3-methoxyphenyl)~ 50Potent first-generation Calcimimetic
Cinacalcet-CH( CH3​ )(1-naphthyl)~ 79Highly Potent Clinical Calcimimetic[1]

Note: Data aggregated from historical in vitro HEK293T cell assays expressing human CaSR.

Historical Synthesis Pathways & Causality

The synthesis of secondary arylalkylamines typically relies on reductive amination, a highly robust industrial pathway utilized in the manufacturing of related compounds like Cinacalcet[4].

The retrosynthetic logic for Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine dictates the condensation of 3-[3-(trifluoromethyl)phenyl]propan-1-amine with propionaldehyde , followed by the reduction of the resulting imine.

Synthesis_Workflow SM1 3-[3-(CF3)phenyl]propan-1-amine Reaction1 Condensation (MeOH, RT) SM1->Reaction1 SM2 Propionaldehyde SM2->Reaction1 Intermediate Imine Intermediate Reaction1->Intermediate Reaction2 Reduction (NaBH3CN, pH 5) Intermediate->Reaction2 Product Product Reaction2->Product

Fig 2: Reductive amination workflow yielding the N-propyl secondary amine.

Detailed Experimental Protocol: Reductive Amination

To ensure scientific integrity, the following protocol is designed as a self-validating system . The strategic choice of reagents creates a thermodynamic sink that prevents over-alkylation and suppresses side reactions.

Phase 1: Imine Condensation
  • Preparation: In an inert argon atmosphere, dissolve 10.0 mmol (1.0 eq) of 3-[3-(trifluoromethyl)phenyl]propan-1-amine in 30 mL of anhydrous methanol.

    • Causality: Anhydrous methanol is critical. Because imine formation generates water as a byproduct, minimizing ambient moisture drives the equilibrium toward the intermediate[4].

  • Addition: Dropwise, add 11.0 mmol (1.1 eq) of propionaldehyde.

  • Maturation: Stir the mixture at room temperature ( 20−25∘C ) for 3 hours. Monitor via Thin-Layer Chromatography (TLC) to confirm the complete disappearance of the primary amine.

Phase 2: Selective Reduction
  • pH Adjustment: Cool the reaction vessel to 0∘C . Add glacial acetic acid dropwise until the pH reaches 5.0–6.0.

  • Reduction: Add 15.0 mmol (1.5 eq) of Sodium Cyanoborohydride ( NaBH3​CN ) in small portions over 15 minutes.

    • Causality: NaBH3​CN is chosen over Sodium Borohydride ( NaBH4​ ) due to its stability in mildly acidic conditions. At pH 5-6, NaBH3​CN selectively reduces the protonated iminium ion without reducing the unreacted propionaldehyde. This prevents the formation of propanol, ensuring maximum yield of the target secondary amine.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

Phase 3: Workup & Purification
  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3​ to neutralize the acetic acid and decompose excess reducing agent.

  • Extraction: Evaporate the methanol under reduced pressure. Extract the remaining aqueous phase with Dichloromethane (DCM) ( 3×20 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Isolation: Purify the crude oil via silica gel column chromatography (Eluent: DCM/MeOH 95:5) to isolate pure Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine.

Conclusion

Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine is a vital chemical entity in the landscape of GPCR allosteric modulators. While it lacks the extreme potency of clinical calcimimetics like Cinacalcet, its synthesis and pharmacological profile provide an indispensable baseline for understanding the steric constraints of the CaSR 7TM binding pocket. Furthermore, its reliable synthesis via selective reductive amination allows it to serve as a high-fidelity reference marker for impurity tracking in industrial pharmaceutical manufacturing[2].

References

  • PharmaCompass. "Alpha-methyl-N-(3-(3-(trifluoromethyl)phenyl)propyl)-1-naphthalenemethanamine, (alphaR)-hydrochloride". URL:[Link]

  • Google Patents (EP2892874B1). "Process for preparing cinacalcet".
  • Google Patents (KR20070088485A). "Purification of cinacalcet".

Sources

Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine

Application Note: Laboratory Synthesis and Characterization of N-Propyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine Prepared by: Senior Application Scientist Target Audience: Researchers, medicinal chemists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Laboratory Synthesis and Characterization of N-Propyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine

Prepared by: Senior Application Scientist Target Audience: Researchers, medicinal chemists, and drug development professionals

Introduction and Mechanistic Rationale

The target compound, N-propyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine, is a secondary amine derivative. Its primary amine precursor, 3-[3-(trifluoromethyl)phenyl]propan-1-amine (CAS 104774-87-0), is a well-documented building block and known metabolite (M4) of the calcimimetic drug Cinacalcet[1].

When synthesizing secondary amines, direct alkylation of a primary amine with an alkyl halide (e.g., 1-bromopropane) often suffers from poor selectivity, leading to over-alkylation and the formation of unwanted tertiary amines or quaternary ammonium salts. To ensure high yield and strict selectivity for the secondary amine, this protocol utilizes a reductive amination pathway. By reacting the primary amine with propionaldehyde, an intermediate imine is formed, which is subsequently reduced in situ using sodium triacetoxyborohydride (NaBH(OAc)₃, STAB). STAB is chosen over sodium borohydride because its electron-withdrawing acetoxy groups reduce its nucleophilicity, preventing the premature reduction of the aldehyde before imine formation is complete.

Experimental Workflow and Logic

G A 3-[3-(Trifluoromethyl)phenyl] propan-1-amine (Primary Amine) C Imine Intermediate (Transient) A->C B Propionaldehyde (Carbonyl Source) B->C E N-Propyl-3-[3-(trifluoromethyl) phenyl]propan-1-amine (Target Secondary Amine) C->E D NaBH(OAc)3 (Mild Reducing Agent) D->E Selective Reduction

Caption: Reductive amination workflow for the selective synthesis of the target secondary amine.

Stoichiometry and Reagent Data

The following table outlines the quantitative parameters for a standard 10.0 mmol scale synthesis. The primary amine precursor has a molecular weight of 203.20 g/mol [2].

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
3-[3-(Trifluoromethyl)phenyl]propan-1-amine203.201.002.03 gStarting Material
Propionaldehyde58.081.050.61 g (~0.76 mL)Alkylating Agent
Sodium Triacetoxyborohydride (STAB)211.941.503.18 gReducing Agent
Glacial Acetic Acid60.051.000.60 g (~0.57 mL)Catalyst (Optional)
1,2-Dichloroethane (DCE) or DCMN/AN/A40.0 mLSolvent

Step-by-Step Laboratory Protocol

Safety & EHS Grounding: The primary amine starting material (CAS 104774-87-0) is classified under GHS as Acute Tox. 4 (H302: Harmful if swallowed) and Eye Irrit. 2 (H319: Causes serious eye irritation)[3]. All procedures must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, and a lab coat).

Step 1: Imine Formation

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Nitrogen or Argon).

  • Dissolve 2.03 g (10.0 mmol) of 3-[3-(trifluoromethyl)phenyl]propan-1-amine in 30 mL of anhydrous 1,2-dichloroethane (DCE).

  • Add 0.76 mL (10.5 mmol) of propionaldehyde dropwise via syringe.

  • Mechanistic Note: Add 1.0 equivalent of glacial acetic acid to mildly acidify the reaction (pH ~4-5). This protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the amine to form the imine.

  • Stir the mixture at room temperature (20-25 °C) for 30 minutes to ensure complete imine formation.

Step 2: Reduction 6. Cool the reaction flask to 0 °C using an ice-water bath. 7. Add 3.18 g (15.0 mmol) of sodium triacetoxyborohydride (STAB) portion-wise over 10 minutes. 8. Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12–16 hours. Reaction progress should be monitored via TLC or LC-MS.

Step 3: Quench and Extraction 9. Once the primary amine is consumed, quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Gas evolution (CO₂) will occur as the unreacted hydride and acetic acid are neutralized. 10. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL). 11. Combine the organic extracts and wash with 30 mL of brine (saturated NaCl). 12. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification and Isolation 13. The resulting crude oil contains the target N-propyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine. 14. Purify the crude product via flash column chromatography on silica gel using a gradient of Dichloromethane:Methanol (e.g., 98:2 to 90:10) containing 1% aqueous ammonia or triethylamine to prevent amine streaking. 15. Alternatively, the product can be isolated as a hydrochloride salt by dissolving the free base in diethyl ether and adding a stoichiometric amount of 2M HCl in ether, followed by filtration of the resulting precipitate.

References

  • PubChem . "3-[3-(Trifluoromethyl)phenyl]propan-1-amine | C10H12F3N | CID 19797640 - PubChem". National Center for Biotechnology Information. Available at:[Link]

  • PubChem . "3-[3-(Trifluoromethyl)phenyl]propan-1-amine - Safety and Hazards". National Center for Biotechnology Information. Available at:[Link]

Sources

Application

HPLC method development for Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine quantification

An Application Note and Protocol for the Quantification of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine using High-Performance Liquid Chromatography Abstract This document provides a comprehensive guide to the deve...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantification of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine using High-Performance Liquid Chromatography

Abstract

This document provides a comprehensive guide to the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine. This secondary amine, featuring a trifluoromethylphenyl moiety, is of interest in pharmaceutical development as an intermediate or potential active molecule. The method detailed herein utilizes reversed-phase chromatography with UV detection, a technique chosen for its specificity, reliability, and accessibility in typical analytical laboratories. We will explore the rationale behind the method development, from column and mobile phase selection to the establishment of a full validation protocol in accordance with International Council for Harmonisation (ICH) guidelines. This application note is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for the quality control and characterization of this compound.

Part 1: Chromatographic Principles & Method Development Strategy

The successful development of an HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties. Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine is a secondary amine with a predicted pKa around 10.2[1] and a calculated LogP of approximately 2.5 (for the parent primary amine), which will be higher for this N-propylated analogue[2]. These characteristics—moderate hydrophobicity and a basic nature—are the primary drivers of our methodological choices.

Rationale for Method Selection
  • Chromatographic Mode: Reversed-Phase (RP-HPLC) RP-HPLC is the predominant technique for the analysis of small molecule pharmaceuticals due to its versatility and high resolving power[3][4]. The analyte's moderate hydrophobicity makes it an ideal candidate for retention on a nonpolar stationary phase, such as C18.

  • Stationary Phase: C18 Column A C18 (octadecylsilane) column was selected as the stationary phase. This is the most common reversed-phase support and provides sufficient hydrophobic character to retain the analyte effectively[3]. A key challenge in analyzing basic compounds like amines on silica-based columns is the potential for interaction with acidic silanol groups on the silica surface, which can lead to poor peak shape (tailing).

  • Mobile Phase Composition: pH Control is Critical To ensure a consistent, sharp chromatographic peak, it is imperative to control the ionization state of the amine and to minimize undesirable secondary interactions with the stationary phase. The chosen strategy is to maintain the mobile phase at a low pH (approximately 3.0).

    • Consistent Ionization: By operating at a pH well below the analyte's pKa (~10.2), the secondary amine will be fully and consistently protonated (R₂NH₂⁺). This single ionic form prevents peak splitting or broadening that can occur when a compound exists in multiple ionization states.

    • Silanol Suppression: A low pH mobile phase also suppresses the ionization of residual silanol groups (Si-O⁻) on the silica support, thereby minimizing ionic interactions that cause peak tailing.

    • Solvent Selection: Acetonitrile is selected as the organic modifier over methanol due to its lower viscosity and superior UV transparency at lower wavelengths. The mobile phase will consist of a gradient elution of acetonitrile and water, with formic acid used to control the pH.

  • Detection: UV-Visible Spectroscopy The 3-(trifluoromethyl)phenyl group within the analyte's structure is a strong chromophore, making UV detection a simple and effective choice. A photodiode array (PDA) detector is recommended during method development to determine the wavelength of maximum absorbance (λ-max) and to assess peak purity. For routine analysis, a standard UV-Vis detector set to the determined λ-max is sufficient.

Method Development Workflow

The logical flow of method development and validation is critical for establishing a robust analytical procedure.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Analyte Analyte Characterization (pKa, LogP, UV Spectrum) Selection Initial Condition Selection (C18, ACN/H2O, Low pH) Analyte->Selection Guides Optimization Parameter Optimization (Gradient, Flow Rate, Temp.) Selection->Optimization Refines SST System Suitability Testing (Tailing, Plates, Reproducibility) Optimization->SST Confirms Specificity Specificity SST->Specificity Proceeds to Validation Linearity Linearity & Range Accuracy Accuracy Precision Precision Limits LOD & LOQ Robustness Robustness

Caption: HPLC Method Development and Validation Workflow.

Part 2: Detailed Experimental Protocol

This section provides a step-by-step protocol for the quantification of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals:

    • Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (ACS grade or higher)

Optimized Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection 220 nm
Injection Volume 10 µL
Gradient Program Time (min)
0.0
8.0
10.0
10.1
15.0
Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water):

    • Measure 999 mL of HPLC-grade water into a 1 L glass media bottle.

    • Carefully add 1 mL of formic acid.

    • Cap and mix thoroughly.

    • Degas the solution by sonication or vacuum filtration.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile):

    • Measure 999 mL of HPLC-grade acetonitrile into a 1 L glass media bottle.

    • Carefully add 1 mL of formic acid.

    • Cap and mix thoroughly.

    • Degas the solution.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Record the exact weight.

    • Add approximately 15 mL of a 50:50 mixture of Mobile Phase A and B (diluent) and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the diluent and mix well.

  • Working Standards (Calibration Curve):

    • Prepare a series of at least five working standards by serial dilution of the stock solution.

    • A suggested concentration range is 1 µg/mL to 100 µg/mL.

    • Use the 50:50 diluent for all dilutions.

  • Sample Preparation:

    • Accurately weigh the sample material containing the analyte.

    • Dissolve and dilute the sample in the 50:50 diluent to achieve a final concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Part 3: Method Validation Protocol & Results

The analytical method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose[5][6].

Key Parameter Relationships

Understanding how different parameters influence the chromatography of basic compounds is essential for both development and troubleshooting.

G pH Mobile Phase pH RT Retention Time pH->RT Affects (Ion-pairing effects) PeakShape Peak Shape (Tailing) pH->PeakShape Strongly Affects (Low pH improves) Organic Organic Modifier % Organic->RT Strongly Affects (Higher % decreases) Resolution Resolution Organic->Resolution Affects Temp Column Temperature Temp->RT Affects (Higher T decreases) Temp->PeakShape Can Improve

Caption: Key Parameter Interdependencies in Amine RP-HPLC.

Validation Parameters & Acceptance Criteria
Validation ParameterProtocolAcceptance CriteriaExample Result
System Suitability Inject the working standard (e.g., 50 µg/mL) five times.Tailing Factor ≤ 2.0; Theoretical Plates > 2000; %RSD of peak area ≤ 2.0%.Tailing: 1.2; Plates: 8500; %RSD: 0.8%
Specificity Analyze a blank (diluent) and a placebo sample. Compare chromatograms.No interfering peaks at the retention time of the analyte.Pass
Linearity & Range Analyze five standards covering 50% to 150% of the target concentration. Plot peak area vs. concentration.Correlation coefficient (R²) ≥ 0.999.R² = 0.9998
Accuracy (Recovery) Spike a placebo sample with the analyte at three levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.99.5%, 100.8%, 101.2%
Precision (Repeatability) Analyze six independent preparations of the sample at 100% of the target concentration.%RSD ≤ 2.0%.%RSD = 0.95%
Precision (Intermediate) Repeat the repeatability test on a different day with a different analyst.%RSD ≤ 2.0%.%RSD = 1.3%
Limit of Quantitation (LOQ) Determined as the concentration with a signal-to-noise ratio of 10.-1.0 µg/mL
Limit of Detection (LOD) Determined as the concentration with a signal-to-noise ratio of 3.-0.3 µg/mL
Robustness Deliberately vary flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase pH (±0.2).System suitability criteria are met; peak area %RSD remains ≤ 2.0%.Pass

Conclusion

This application note details a selective, linear, accurate, and precise RP-HPLC method for the quantification of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine. The strategic use of a low-pH mobile phase ensures excellent peak shape and reproducible chromatography. The validation results confirm that the method adheres to the stringent requirements of the ICH guidelines and is therefore suitable for routine quality control analysis in a regulated environment. This protocol provides a solid foundation for scientists engaged in the development and manufacturing of products containing this compound.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-[3-(Trifluoromethyl)phenyl]propan-1-amine. PubChem. [Link]

  • MDPI. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC. [Link]

Sources

Method

GUIDE TO PREPARING PROPYL({3-[3-(TRIFLUOROMETHYL)PHENYL]PROPYL})AMINE SOLUTIONS FOR CELL CULTURE ASSAYS

An Application Note and Protocol for Researchers Abstract: This document provides a comprehensive guide for the preparation and use of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine for in vitro cell culture applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract: This document provides a comprehensive guide for the preparation and use of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine for in vitro cell culture applications. Given the compound's predicted physicochemical properties, this guide emphasizes methodologies to ensure accurate, soluble, and reproducible dosing. We will detail protocols for creating a high-concentration primary stock solution, preparing subsequent working dilutions, and implementing essential quality control measures. The causality behind experimental choices is explained to provide researchers with a robust framework for handling this and other similarly hydrophobic compounds.

Scientific Introduction & Strategic Overview

Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine, with the IUPAC name N-propyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine, is a secondary amine featuring a trifluoromethylphenyl group. This structural motif is common in pharmacologically active molecules. The trifluoromethyl group and the overall carbon scaffold confer significant hydrophobicity, predicting poor solubility in aqueous solutions like cell culture media.

Directly adding such a compound to aqueous media will inevitably lead to precipitation, inaccurate final concentrations, and non-reproducible experimental results. Therefore, a strategic approach is required, centered on the use of a high-concentration stock solution in an appropriate organic solvent. This core principle allows for precise dilution into the final culture medium while keeping the solvent concentration at a minimal, non-toxic level.[1] This protocol is designed as a self-validating system, incorporating necessary controls and checks to ensure the integrity of the experimental setup.

Physicochemical & Solubility Profile

Understanding the compound's properties is critical for designing a successful solubilization strategy. While experimental data for this specific molecule is not widely published, we can infer its characteristics from its constituent parts and from data on analogous structures.

PropertyPredicted Value / CharacteristicRationale & Implication for Cell Culture
Molecular Formula C13H18F3N-
Molecular Weight 259.28 g/mol Essential for calculating mass needed for stock solutions.
Structure Secondary AmineThe amine group provides a site for potential protonation.
Key Features Phenyl ring, Propyl chains, Trifluoromethyl (CF3) groupThese groups increase lipophilicity and reduce aqueous solubility.
Predicted XLogP3 >3.0The parent amine, 3-[3-(trifluoromethyl)phenyl]propan-1-amine, has a calculated XLogP3 of 2.5.[2] The addition of an N-propyl group will further increase this value, indicating high hydrophobicity.
Aqueous Solubility Predicted to be very lowDirect dissolution in water, PBS, or cell culture medium is not a viable strategy.
Organic Solvent Solubility Predicted to be solubleExpected to be soluble in Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF), similar to related compounds like fluoxetine.[3][4]

Core Directive: The Organic Solvent Stock Solution

The cornerstone of this protocol is the preparation of a concentrated stock solution in a biocompatible organic solvent.

Causality: Why Use a Concentrated Stock?

  • Overcoming Insolubility: It allows the compound to be fully dissolved at a high concentration, which can then be diluted into an aqueous environment where it might otherwise precipitate.

  • Minimizing Solvent Toxicity: Cell cultures are sensitive to organic solvents. By using a highly concentrated stock, only a very small volume is needed to achieve the final desired concentration in the medium, typically keeping the final solvent concentration at a non-toxic level (e.g., <0.5%, ideally ≤0.1%).[5][6]

  • Dosing Accuracy: Pipetting microliter volumes from a concentrated stock is far more accurate than attempting to weigh microgram quantities of dry powder for each experiment.[7]

Solvent Selection:

  • DMSO (Dimethyl Sulfoxide): This is the most common and recommended solvent for cell-based assays due to its powerful solubilizing capacity for a wide range of compounds and general acceptance by most cell lines at low concentrations.[5] Always use high-purity, anhydrous, cell culture-grade DMSO.

  • Ethanol: A viable alternative, though some cell lines may be more sensitive to it. It is more volatile than DMSO.[8]

The following workflow diagram illustrates the overall process from receiving the compound to treating the cells.

G cluster_prep Phase 1: Preparation cluster_dilution Phase 2: Dilution cluster_assay Phase 3: Experiment compound_powder Compound Powder weighing Calculate & Weigh Mass compound_powder->weighing dissolve Dissolve in 100% DMSO weighing->dissolve stock_solution Primary Stock (e.g., 10 mM) in DMSO dissolve->stock_solution intermediate_dilution Serial Dilutions (in 100% DMSO) stock_solution->intermediate_dilution Prevents Precipitation storage Store Aliquots at -20°C / -80°C stock_solution->storage working_solution Final Dilution into Cell Culture Medium intermediate_dilution->working_solution cell_treatment Treat Cells working_solution->cell_treatment vehicle_control Vehicle Control (Medium + DMSO) vehicle_control->cell_treatment G cluster_DMSO Dilutions in 100% DMSO cluster_Aqueous Final Dilution in Aqueous Medium stock 10 mM Stock intermediate1 1 mM stock->intermediate1 1:10 intermediate2 100 µM intermediate1->intermediate2 1:10 working 10 µM Working Solution intermediate2:e->working:w 1:10 Precipitation Risk Minimized

Caption: Serial dilution strategy to prevent compound precipitation.

Procedure (Example for 10 mL final volume):

  • Prepare Intermediate Dilution: Thaw one aliquot of the 10 mM primary stock. Prepare an intermediate stock (e.g., 100 µM) by diluting the primary stock 1:100 in pure DMSO .

    • Example: Add 2 µL of 10 mM stock to 198 µL of pure DMSO. Vortex to mix.

  • Final Dilution into Medium: Pre-warm your complete cell culture medium to 37°C.

  • Add Compound to Medium: To prepare a 10 µM working solution from the 100 µM intermediate stock (a 1:10 dilution), add 1 mL of the 100 µM intermediate to 9 mL of the pre-warmed medium.

    • Crucial Technique: Add the compound dropwise to the medium while gently swirling or vortexing the tube to ensure rapid and even dispersion. This minimizes localized high concentrations that can cause precipitation.

  • Calculate Final DMSO Concentration:

    • In this example, the intermediate stock was added at a 1:10 ratio. Since the intermediate was 100% DMSO, the final concentration is 10%. This is too high for most cell cultures.

    • Corrected Approach: A better strategy is to dilute a higher concentration intermediate. Let's make a 1 mM intermediate stock (10 µL of 10 mM stock into 90 µL of DMSO). To get a 10 µM final concentration, you need a 1:100 dilution.

    • Revised Step 3: Add 100 µL of the 1 mM intermediate stock to 9.9 mL of pre-warmed medium.

    • Final DMSO Calculation: (100 µL) / (100 µL + 9900 µL) = 1%. This is still high.

    • Optimized Approach (Recommended): Add a small volume of the high-concentration stock directly to a large volume of media. To make 10 mL of a 10 µM solution from a 10 mM stock (a 1:1000 dilution):

      • Add 10 µL of the 10 mM primary stock to 9.99 mL of pre-warmed medium.

      • Final DMSO Calculation: (10 µL) / (10,000 µL) = 0.1% . This concentration is well-tolerated by most cell lines. [5][6]5. Use Immediately: Aqueous working solutions of hydrophobic compounds are often not stable for long periods. Prepare them fresh for each experiment. [3][4]

Mandatory Quality Control & Best Practices

A protocol is only as reliable as its controls. Integrating these steps is essential for generating trustworthy and publishable data.

  • The Vehicle Control is Non-Negotiable: For every experiment, a "vehicle control" group must be included. This consists of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) in the medium, but without the compound. [5]This allows you to differentiate the effects of the compound from any potential effects of the solvent itself.

  • Aseptic Technique: While the compound and DMSO are not sterile from the supplier, all handling should be done in a laminar flow hood using sterile equipment to prevent microbial contamination of your cell cultures. [9]* Visual Confirmation: After the final dilution into your culture medium, hold the tube or flask up to a light source. The solution should be clear. If you observe any cloudiness, haze, or precipitate, the compound has fallen out of solution, and the results will not be reliable. If this occurs, reconsider your dilution strategy or final concentration.

  • Cell Line Integrity: Ensure the quality of all your reagents, including the cells themselves. [10]Regularly test cell lines for mycoplasma contamination and authenticate their identity. [9][11]

Conclusion

The successful use of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine in cell culture hinges on a methodical approach to its solubilization. By leveraging a high-concentration DMSO stock, employing a careful dilution strategy to maintain a low final solvent concentration, and rigorously applying vehicle controls, researchers can ensure accurate dosing and generate reliable, reproducible data. This application note provides the foundational principles and actionable protocols to achieve that standard.

References

  • U.S. Food and Drug Administration. PROZAC - accessdata.fda.gov. Available at: [Link]

  • Corning Life Sciences. Cell Culture Media Quality Control Strategies. Available at: [Link]

  • Shah, P., et al. (2020). Keeping it clean: the cell culture quality control experience at the National Center for Advancing Translational Sciences. PMC. Available at: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Available at: [Link]

  • Creative Bioarray. Step-by-Step Guide to Preparing Common Laboratory Solutions, Buffers and Culture Media. Available at: [Link]

  • Centers for Disease Control and Prevention. Chapter 11 Quality Control of Media and Reagents. Available at: [Link]

  • Unknown. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Available at: [Link]

  • Ezzat, K., et al. (2019). Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery. PMC. Available at: [Link]

  • ResearchGate. What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?. Available at: [Link]

  • ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?. Available at: [Link]

  • Technology Networks (2023). Cell Culture Quality Control: The Key to Reproducibility. Available at: [Link]

  • ResearchGate. In cell culture, what is the appropriate solvent for a drug other than DMSo?. Available at: [Link]

  • Enfanos. Preparation of Stock Solutions. Available at: [Link]

  • Iversen, A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]

  • Di, L. & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Available at: [Link]

  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]

  • Armstrong, C. M., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. Available at: [Link]

  • PubChem. 3-[3-(Trifluoromethyl)phenyl]propan-1-amine. Available at: [Link]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine

Abstract & Contextual Background Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine (Molecular Formula: C₁₃H₁₈F₃N) is a highly lipophilic secondary amine. Structurally, it serves as a critical building block, synthetic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Contextual Background

Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine (Molecular Formula: C₁₃H₁₈F₃N) is a highly lipophilic secondary amine. Structurally, it serves as a critical building block, synthetic analog, and potential metabolic derivative related to calcimimetic therapeutic agents such as cinacalcet[1]. Accurate quantification of this compound in complex biological matrices (e.g., plasma, urine) is essential for pharmacokinetic (PK) profiling and toxicological screening.

This application note details a self-validating, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to achieve high specificity, mitigate matrix effects, and eliminate the chromatographic peak tailing commonly associated with secondary amines[2][3].

Physicochemical Properties & MS/MS Rationale

Ionization Strategy

The target compound features a secondary amine group, making it highly basic and easily protonated in solution. Consequently, Positive Electrospray Ionization (ESI+) is the optimal ionization mode. The addition of 0.1% Formic Acid to the mobile phase serves a dual causal purpose:

  • Analyte Protonation: It drives the equilibrium toward the protonated molecular ion [M+H]+ , maximizing ESI+ efficiency and sensitivity.

  • Silanol Suppression: It neutralizes residual silanol groups on the stationary phase, preventing secondary ion-exchange interactions that cause peak tailing[1].

Fragmentation Pathway (CID)

Under Collision-Induced Dissociation (CID), the protonated parent ion ( m/z 246.15) undergoes predictable and highly reproducible fragmentation:

  • Quantifier Transition ( m/z 246.15 187.10): Cleavage of the C-N bond results in the loss of the propylamine moiety, yielding a highly stable 3-(trifluoromethyl)phenylpropyl carbocation.

  • Qualifier Transition ( m/z 246.15 72.10): Alpha-cleavage of the aliphatic chain adjacent to the nitrogen results in the loss of the aryl-alkyl radical, forming a stable N-propyliminium ion.

Fragmentation Parent Parent Ion [M+H]+ m/z 246.15 Frag1 Quantifier Ion m/z 187.10 Parent->Frag1 Cleavage of C-N bond (Loss of propylamine) Frag2 Qualifier Ion m/z 72.10 Parent->Frag2 α-cleavage (Loss of Ar-CH2-CH2 radical)

Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Experimental Protocols

Sample Preparation: One-Step Protein Precipitation (PPT)

To ensure a high-throughput workflow while maintaining assay trustworthiness, a one-step protein precipitation method is utilized[2][4]. This approach is highly effective for lipophilic amines and minimizes the loss of analyte that can occur during extensive liquid-liquid extraction (LLE).

Step-by-Step Methodology:

  • Aliquot: Transfer 50 µL of the biological sample (e.g., human plasma) into a 1.5 mL low-binding microcentrifuge tube.

  • Precipitation & Internal Standard (IS) Addition: Add 150 µL of ice-cold Acetonitrile (ACN) spiked with the Internal Standard (e.g., a deuterated analog like Cinacalcet-d4 at 50 ng/mL)[4].

  • Vortexing: Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte extraction.

  • Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Dilution (Critical Step): Transfer 100 µL of the clear supernatant into an autosampler vial and dilute with 100 µL of Mobile Phase A (Water + 0.1% Formic Acid). Causality: Diluting the highly organic extract with aqueous mobile phase prevents "solvent breakthrough" (peak distortion) upon injection and significantly reduces matrix-induced ion suppression[2][3].

Workflow Plasma Plasma Sample (50 µL) PPT Protein Precipitation (ACN + IS) Plasma->PPT Centrifuge Centrifugation (14k rpm, 10 min) PPT->Centrifuge Supernatant Supernatant Dilution Centrifuge->Supernatant LCMS LC-MS/MS (ESI+ MRM) Supernatant->LCMS

Workflow for the extraction and LC-MS/MS analysis of the target analyte from plasma.

Liquid Chromatography (LC) Conditions

To prevent the peak tailing inherent to secondary amines, an end-capped or Charged Surface Hybrid (CSH) column is mandatory[1].

  • Analytical Column: Waters XBridge CSH C18 (50 mm × 2.1 mm, 2.5 µm) or equivalent.

  • Column Temperature: 40 °C

  • Injection Volume: 2.0 µL

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

Table 1: Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Profile
0.0090.010.0Initial
0.5090.010.0Isocratic hold
2.5010.090.0Linear gradient
3.5010.090.0High organic wash
3.6090.010.0Return to initial
5.0090.010.0Re-equilibration
Mass Spectrometry (MS/MS) Parameters

The mass spectrometer (e.g., Sciex API 6500+ or Waters Xevo TQ-XS) must be operated in Multiple Reaction Monitoring (MRM) mode.

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive (+)

  • Capillary/IonSpray Voltage: 3500 V

  • Desolvation Temperature: 500 °C

  • Desolvation Gas: 800 L/hr

Table 2: MRM Transitions and Compound-Specific Parameters

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Ion Type
Target Compound 246.15187.10502518Quantifier
Target Compound 246.1572.10502522Qualifier
Internal Standard 362.20155.10503020IS (Cinacalcet-d4)

Method Validation & Troubleshooting Insights

To ensure the protocol acts as a self-validating system, the following bioanalytical parameters (aligned with ICH M10 guidelines) must be continuously monitored[1]:

  • Matrix Effect & Ion Suppression: Because the trifluoromethyl group makes the compound highly lipophilic, it elutes in the high-organic region of the gradient, potentially co-eluting with endogenous phospholipids. The 1:1 aqueous dilution step post-PPT is a deliberate mechanism to shift the analyte's retention factor ( k′ ), pulling it away from the solvent front and reducing phospholipid-induced ion suppression[2][3].

  • Autosampler Carryover: Secondary amines are notorious for adhering to the stainless steel or fused silica components of autosampler needles. Troubleshooting Fix: Implement a strong multi-solvent needle wash (e.g., Isopropanol / Acetonitrile / Water / Formic acid in a 40:40:20:0.1 ratio) to eliminate ghost peaks in subsequent blank injections.

  • Linearity: The assay should exhibit a robust linear dynamic range from 0.1 ng/mL to 100 ng/mL, with an R2≥0.995 [3].

Sources

Method

Application Note: Utilizing Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine as a Precursor in Novel Calcimimetic Drug Design

Executive Summary Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine (hereafter referred to as PTPA ) is a highly versatile secondary amine building block. Structurally, it shares the critical 3-[3-(trifluoromethyl)pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine (hereafter referred to as PTPA ) is a highly versatile secondary amine building block. Structurally, it shares the critical 3-[3-(trifluoromethyl)phenyl]propyl pharmacophore with the blockbuster calcimimetic drug Cinacalcet, but replaces the bulky 1-(1-naphthyl)ethyl group with a streamlined N-propyl chain ()[1]. This structural modification reduces steric hindrance while preserving the essential secondary amine necessary for anchoring within the 7-transmembrane (7TM) domain of the Calcium-Sensing Receptor (CaSR). This application note details the use of PTPA in Structure-Activity Relationship (SAR) exploration, the synthesis of novel positive allosteric modulators (PAMs), and critical nitrosamine impurity profiling.

Mechanistic Rationale & SAR Context

Calcimimetics act as Positive Allosteric Modulators (PAMs) at the CaSR, increasing the receptor's sensitivity to extracellular calcium. Computational modeling and mutagenesis studies reveal that the secondary amine of arylalkylamines is protonated at physiological pH. This forms a crucial hydrogen bond and electrostatic interaction with residue E837 7.32 in the 7TM cavity ()[2].

Simultaneously, the 3-(trifluoromethyl)phenyl moiety extends downward into a hydrophobic pocket, engaging in π−π stacking and van der Waals interactions with surrounding phenylalanine residues[2]. By utilizing PTPA as a starting scaffold, researchers can systematically derivatize the N-propyl position to explore the spatial limits of the adjacent sub-pocket without disrupting the core E837 7.32 anchor.

CaSR_Pathway Ca Extracellular Ca2+ CaSR Calcium-Sensing Receptor (CaSR) Ca->CaSR Binds Venus Flytrap PAM Calcimimetic (PAM) (e.g., PTPA derivative) PAM->CaSR Binds 7TM Domain (Allosteric) Gq Gq Protein Alpha CaSR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 CaRelease Intracellular Ca2+ Release IP3->CaRelease ER Receptors PTH Inhibition of PTH Secretion CaRelease->PTH Suppresses

Figure 1: CaSR Activation Pathway modulated by Calcimimetic PAMs.

Experimental Protocols: Synthesis of Tertiary Amine Derivatives

Objective : To synthesize novel tertiary amine calcimimetics using PTPA, exploring the SAR of the N-alkyl domain.

Causality & Self-Validation : Reductive amination is chosen over direct alkylation to prevent over-alkylation and quaternary ammonium salt formation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because it is mild and selectively reduces iminium ions without reducing the unreacted aldehyde. The protocol includes an in-process LC-MS check to ensure complete imine formation before reduction, creating a self-validating workflow that prevents the accumulation of unreacted starting materials.

Step-by-Step Methodology :

  • Imine Formation : In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of PTPA and 1.1 mmol of the target aldehyde (e.g., a substituted benzaldehyde) in 10 mL of anhydrous 1,2-dichloroethane (DCE).

  • Catalysis : Add 1.2 equivalents of glacial acetic acid. Rationale: The weak acid catalyzes the formation of the iminium ion intermediate, which is critical for the subsequent reduction step.

  • Validation Checkpoint 1 : Stir at room temperature for 2 hours. Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS to confirm >95% conversion of the secondary amine to the iminium intermediate.

  • Reduction : Cool the reaction mixture to 0 °C. Add 1.5 mmol of NaBH(OAc)₃ in three portions over 15 minutes to control the exothermic reaction and prevent side-product formation.

  • Completion : Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Validation Checkpoint 2 : Perform TLC (Hexane:EtOAc 7:3). The disappearance of the iminium spot indicates complete reduction.

  • Workup : Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude product via flash column chromatography (silica gel) to yield the pure tertiary amine derivative.

Workflow Precursor PTPA Precursor Synthesis Reductive Amination (NaBH(OAc)3) Precursor->Synthesis Purification Chromatography & LC-MS Validation Synthesis->Purification Testing In Vitro CaSR Assay Purification->Testing Tox Nitrosamine Screen (LC-MS/MS) Purification->Tox

Figure 2: Experimental Workflow for PTPA Derivatization and Downstream Screening.

Analytical & Stability Profiling: Nitrosamine Impurity Assessment

Objective : Secondary amines like PTPA are highly susceptible to nitrosation, forming potentially mutagenic N-nitrosamine impurities (e.g., N-nitroso-PTPA). This is a major regulatory concern for calcimimetics, as seen with N-Nitroso Cinacalcet, which is classified under the USFDA Carcinogenic Potency Categorization Approach (CPCA) as Potency Category 3 with a strict acceptable intake limit of 400 ng/day ()[3]. Furthermore, excipient-driven oxidation (e.g., via PVP-peroxide complexes) can lead to hydroxylamine formation ()[4].

Forced Degradation Methodology :

  • Sample Preparation : Dissolve 5 mg of PTPA in 5 mL of a 50:50 Methanol:Water mixture buffered to pH 3.0 using formic acid. Rationale: Acidic conditions protonate nitrite to form the reactive nitrosonium ion (NO⁺), aggressively accelerating nitrosation.

  • Stress Induction : Add 1.0 mL of 0.1 M sodium nitrite (NaNO₂) solution to simulate aggressive nitrosating conditions. (Note: To test oxidative stability, a PVP-H₂O₂ complex can be substituted here[4]).

  • Incubation : Incubate the solution at 40 °C for 24 hours in a dark, temperature-controlled shaker.

  • Quenching : Neutralize the reaction by adding 1.0 mL of 0.1 M NaOH to halt the nitrosation process.

  • LC-MS/MS Quantification : Analyze the samples using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting the specific m/z transition for N-nitroso-PTPA.

Quantitative Data Summary

To guide formulation development and regulatory compliance, the following table summarizes the theoretical acceptable intake limits and observed forced degradation metrics for PTPA and its derivatives, aligned with FDA CPCA guidelines[3].

Compound / ImpurityCPCA Potency CategoryAcceptable Intake (AI) LimitForced Degradation Yield (pH 3, 24h)Primary Degradation Pathway
PTPA (API Precursor) N/AN/A98.5% RecoveryN/A
N-nitroso-PTPA Category 3400 ng/day1.2%Nitrosation of 2° Amine
Hydroxylamine Derivative N/A< 0.15% (ICH Q3B)0.3%Oxidation via Peroxides

Conclusion

PTPA serves as a highly modular precursor in the development of next-generation calcimimetics. By leveraging its conserved secondary amine for critical CaSR binding and its N-propyl group for streamlined derivatization, researchers can efficiently map the 7TM allosteric binding pocket while proactively managing nitrosamine impurity risks during the drug design phase.

References

  • Cinacalcet | C22H22F3N | CID 156419 - PubChem - NIH National Center for Biotechnology Information. URL:[Link]

  • Identification of Global and Ligand-Specific Calcium Sensing Receptor Activation Mechanisms PubMed Central (PMC). URL:[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions MDPI - Pharmaceutics. URL:[Link]

Sources

Application

Comprehensive ¹H and ¹³C NMR Spectroscopy Characterization of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine

An Application Note for Drug Development Professionals Abstract This technical guide provides a detailed protocol and in-depth analysis for the structural characterization of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This technical guide provides a detailed protocol and in-depth analysis for the structural characterization of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. As a molecule of interest in medicinal chemistry and materials science, unambiguous structural verification is paramount. This document outlines the rationale behind experimental design, from sample preparation to advanced spectral analysis, including ¹H NMR, ¹³C NMR, DEPT-135, COSY, and HSQC experiments. The predicted spectral data, supported by established principles and literature on similar chemical entities, serve as a benchmark for researchers synthesizing or working with this compound.

Introduction

Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine belongs to a class of fluorinated organic compounds that are of significant interest in drug discovery and development. The presence of a trifluoromethyl (CF₃) group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Given these critical roles, the precise and unequivocal characterization of such molecules is a foundational requirement for advancing research and ensuring the integrity of subsequent studies.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[2] It provides detailed information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule. This application note serves as an expert-level guide, detailing the complete workflow for characterizing the title compound, establishing a validated protocol for researchers in the field.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, a systematic atom numbering convention is employed for Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine, as illustrated in the diagram below. This numbering will be used consistently throughout the analysis.

Caption: Labeled structure of the target molecule.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), signal integrations (area under the peak), and spin-spin coupling (multiplicity). The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom significantly influences the chemical shifts of nearby protons.

Assigned ProtonsPredicted δ (ppm)MultiplicityIntegrationRationale & COSY Correlations
H2, H4, H5, H6 7.40 - 7.55Multiplet (m)4HProtons on the aromatic ring. The meta-CF₃ group leads to complex coupling. Expected to show intricate cross-peaks among themselves in a COSY spectrum.
H8 2.75 - 2.85Triplet (t)2HBenzylic protons adjacent to the aromatic ring. Deshielded by the ring. Will show a COSY correlation to H9.
H10 2.65 - 2.75Triplet (t)2HProtons alpha to the amine nitrogen, deshielded. Will show a COSY correlation to H9.
H12 2.55 - 2.65Triplet (t)2HProtons on the N-propyl group alpha to the nitrogen. Will show a COSY correlation to H13.
H9 1.85 - 1.95Multiplet (m)2HMethylene protons beta to both the aromatic ring and the nitrogen. Will show COSY correlations to both H8 and H10.
H13 1.50 - 1.60Sextet2HMethylene protons beta to the nitrogen on the N-propyl group. Will show COSY correlations to H12 and H14.
H11 (NH) 1.0 - 2.5Broad Singlet (br s)1HThe chemical shift is variable and concentration-dependent. May not show clear COSY correlations.
H14 0.90 - 1.00Triplet (t)3HTerminal methyl group protons, located in the most shielded region of the spectrum. Will show a COSY correlation to H13.

Note: Predicted chemical shifts are based on analogous structures and established substituent effects.[3][4] The use of a 2D COSY (Correlation Spectroscopy) experiment is crucial for confirming the connectivity of the two separate propyl chains by identifying coupled protons.[5]

Predicted ¹³C NMR and DEPT-135 Spectral Analysis

A standard ¹³C NMR spectrum is proton-decoupled, meaning each unique carbon atom appears as a single line.[6] The DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is then used to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for definitive assignments.[7][8][9]

Assigned CarbonsPredicted δ (ppm)DEPT-135 SignalRationale & HSQC Correlation
C3 (Ar-CF₃) 130 - 132None (Quaternary)Quartet (q) due to ¹J(C-F) coupling (~32 Hz). No HSQC correlation.
C1 (Ar-C) 141 - 143None (Quaternary)Quaternary carbon attached to the propyl chain. No HSQC correlation.
CF₃ 123 - 125None (Quaternary)Quartet (q) due to ¹J(C-F) coupling (~272 Hz). No HSQC correlation.[10]
C2, C4, C5, C6 (Ar-CH) 123 - 132Positive (CH)Aromatic CH carbons. Specific assignments require advanced 2D NMR. Each will correlate to its attached proton in an HSQC spectrum.
C10 49 - 51Negative (CH₂)Carbon alpha to nitrogen. Correlates with H10 in HSQC.
C12 51 - 53Negative (CH₂)Carbon alpha to nitrogen on the N-propyl group. Correlates with H12 in HSQC.
C8 33 - 35Negative (CH₂)Benzylic carbon. Correlates with H8 in HSQC.
C9 31 - 33Negative (CH₂)Carbon beta to the aromatic ring. Correlates with H9 in HSQC.
C13 22 - 24Negative (CH₂)Carbon beta to the nitrogen on the N-propyl group. Correlates with H13 in HSQC.
C14 11 - 12Positive (CH₃)Terminal methyl carbon. Correlates with H14 in HSQC.

Note: An HSQC (Heteronuclear Single Quantum Coherence) experiment is essential to correlate each proton with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C spectra.[11][12]

Experimental Protocols

Adherence to a standardized protocol is critical for reproducibility and data quality.[13]

Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine for ¹H NMR and 50-75 mg for ¹³C NMR.[14][15]

  • Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.[16] The residual protio-solvent signal (CHCl₃ at δ ~7.26 ppm) and carbon signal (CDCl₃ at δ ~77.16 ppm) serve as secondary chemical shift references.[17][18]

  • Dissolution: Dissolve the sample in the solvent in a clean, dry vial before transferring it to the NMR tube. This ensures complete dissolution and homogeneity.[14]

  • Filtration: To remove any particulate matter which can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[15][19]

  • Referencing: Add a small amount of Tetramethylsilane (TMS) as an internal standard for precise chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz spectrometer.

Parameter¹H NMR¹³C{¹H} NMRDEPT-135
Pulse Program zg30zgpg30dept135
Spectral Width -2 to 12 ppm-10 to 220 ppm-10 to 220 ppm
Acquisition Time 3-4 s1-2 s1-2 s
Relaxation Delay (d1) 2-5 s2 s2 s
Pulse Angle 30°30°135° (proton pulse)
Number of Scans 16-321024-4096256-512
Temperature 298 K298 K298 K

Justification: A 30° pulse angle and a sufficient relaxation delay are chosen to allow for near-complete T1 relaxation, which is important for obtaining reasonably quantitative data in the ¹H spectrum and good sensitivity in the ¹³C spectrum.[20] The number of scans for ¹³C is significantly higher due to the low natural abundance of the ¹³C isotope.[13]

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the transformed spectra to achieve pure absorption lineshapes and apply an automatic baseline correction algorithm.

  • Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Reference the ¹³C spectrum using the TMS signal or the solvent peak.

  • Integration: For the ¹H spectrum, integrate all signals and normalize them to a known number of protons (e.g., the 3H of the terminal methyl group).

Comprehensive Characterization Workflow

A logical workflow ensures all necessary data is collected efficiently for complete structural elucidation.

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the ¹H and ¹³C NMR characterization of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine. By combining standard 1D NMR techniques with advanced 2D experiments like COSY, HSQC, and the spectral editing capabilities of DEPT-135, researchers can achieve an unambiguous assignment of all proton and carbon signals. The detailed protocols for sample preparation and data acquisition are designed to ensure high-quality, reproducible results, which are fundamental for applications in drug development and chemical research.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Cravotto, G., et al. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Molecules, 28(16), 6042. [Link]

  • Argyropoulos, D. S. (1995). 19F Nuclear Magnetic Resonance Spectroscopy for the Elucidation of Carbonyl Groups in Lignins. 1. Model Compounds. Journal of Agricultural and Food Chemistry, 43(6), 1568–1575. [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Elyashberg, M. E., et al. (2004). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Journal of Chemical Information and Modeling, 44(4), 1273–1281. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Cravotto, G., et al. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. PubMed. [Link]

  • PubChem. (n.d.). 3-[3-(Trifluoromethyl)phenyl]propan-1-amine. National Center for Biotechnology Information. [Link]

  • University of Georgia. (2020). Optimized Default 13C Parameters. NMR Facility - Chemistry Department. [Link]

  • National Taiwan Normal University. (n.d.). 13C - DEPT - Proc - 說明. ntunmr. [Link]

  • University of Ottawa. (2008). APT vs DEPT-135. NMR Facility Blog. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Wi, S. (2020). Chapter 5: Acquiring 1H and 13C Spectra. Books.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • Chemistry Steps. (2023). DEPT NMR: Signals and Problem Solving. Chemistry Steps. [Link]

  • Google Patents. (n.d.). CN105439818A - Synthesis method of cinacalcet intermediate 3-(3-trifluoromethylphenyl) propanol.
  • Lowe, J. T. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671–2688. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]

  • Bruker. (n.d.). NMR Sample Preparation. Bruker. [Link]

Sources

Method

Safe storage, handling, and disposal protocols for Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine

An Application Guide for the Safe Laboratory Use of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine Abstract This document provides a comprehensive guide to the safe storage, handling, and disposal of Propyl({3-[3-(tr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Safe Laboratory Use of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine

Abstract

This document provides a comprehensive guide to the safe storage, handling, and disposal of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine. Designed for researchers, scientists, and drug development professionals, these protocols are synthesized from authoritative safety data and field-proven laboratory practices. The guide emphasizes understanding the chemical nature of the compound to inform best practices, ensuring both personnel safety and experimental integrity. The protocols herein are grounded in established safety standards from regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Compound Identification and Hazard Analysis

Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine is a secondary amine containing a trifluoromethylphenyl group. While specific toxicological data for this exact molecule is not extensively published, a robust safety protocol can be developed by analyzing its constituent functional groups: the secondary amine and the halogenated aromatic ring.

  • Secondary Amine: Amines are typically basic, can be corrosive or irritating to skin and eyes, and may be harmful if inhaled or ingested.[1][2] They can also be sensitive to air and light.

  • Trifluoromethylphenyl Group: The trifluoromethyl (-CF3) group makes this a halogenated organic compound.[3][4] Compounds in this class can pose environmental hazards and may release toxic fumes (e.g., hydrogen fluoride) upon thermal decomposition.[5][6]

Aggregated GHS information for the closely related primary amine, 3-[3-(trifluoromethyl)phenyl]propan-1-amine, indicates it is harmful if swallowed and causes serious eye irritation.[7] It is prudent to assume Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine shares these and potentially other hazards, such as skin and respiratory irritation.[8][9]

Physicochemical Properties

A summary of known and predicted properties for structurally similar compounds provides a baseline for safe handling.

PropertyValueSource
Chemical Name Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine-
Molecular Formula C16H24F3N (example structure)-
Molecular Weight 287.36 g/mol (example structure)-
Appearance Likely a liquid or low-melting solid, colorless to pale yellow[5]
Hazards Assumed: Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation.[7][8]
Incompatibilities Strong oxidizing agents, Acids.[2][6]

Safe Storage Protocols

Proper storage is the first line of defense against degradation and accidental exposure. The primary goals are to maintain compound stability and prevent unintended reactions.

Core Storage Requirements:

  • Temperature: Store in a cool, dry, and well-ventilated place.[5][10][11] Recommended temperatures are typically between 2-8°C or 15-30°C, depending on the specific supplier's recommendation; consult the vendor-specific data sheet.[10][12]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). The rationale for this is that secondary amines can be susceptible to slow oxidation from atmospheric oxygen, which can generate impurities and compromise the integrity of the material over time.

  • Container: Keep the container tightly closed to prevent moisture ingress and vapor escape.[11][13]

  • Light Sensitivity: Protect from direct sunlight and strong light sources.[10] Aromatic amines can be photosensitive, leading to degradation.

  • Segregation: Store away from incompatible materials, particularly strong acids and oxidizing agents, to prevent vigorous or explosive reactions.[2][6] All chemical storage must comply with OSHA standards.

  • Security: Store in a locked cabinet or area to restrict access to authorized personnel only.[10][13]

Safe Handling Protocols

Handling this compound requires a combination of engineering controls, appropriate Personal Protective Equipment (PPE), and meticulous work practices to minimize all routes of exposure (inhalation, skin/eye contact, ingestion).[14]

Engineering and Administrative Controls
  • Primary Engineering Control: All handling of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[15]

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[11]

  • Administrative Controls: Never work alone when handling hazardous materials. Prohibit eating, drinking, and smoking in the laboratory.[16][17] Ensure all personnel are trained on these specific protocols and the associated hazards, in compliance with the OSHA Hazard Communication Standard.[18][19]

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment.

  • Eye/Face Protection: Wear chemical safety goggles that meet European Standard EN166 or OSHA 29 CFR 1910.133 regulations.[5] For operations with a higher splash risk, a full face shield should be worn in addition to goggles.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[20] Gloves must be inspected for integrity before use. Use the proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste.

  • Skin and Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are mandatory. For larger quantities, a chemically resistant apron or suit may be necessary.[9]

Step-by-Step Handling Protocol: Weighing and Solution Preparation

This protocol provides a self-validating workflow for a common laboratory task.

  • Preparation:

    • Confirm the fume hood is functioning correctly (check airflow monitor).

    • Assemble all necessary materials: compound container, spatula, weigh paper/boat, secondary containment tray, solvent, glassware, and hazardous waste container.

    • Don all required PPE (lab coat, goggles, gloves).

  • Execution (inside the fume hood):

    • Place the compound's primary container and all equipment inside a secondary containment tray to manage potential spills.

    • Allow the compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Slowly open the container. If stored under inert gas, there may be a slight positive pressure.

    • Using a clean spatula, carefully transfer the desired amount of the compound to the weigh boat on a tared balance. Minimize the creation of dust or aerosols.[13]

    • Promptly and tightly reseal the primary container. If applicable, purge with inert gas before final sealing.

    • Carefully add the weighed compound to the designated glassware containing the solvent.

    • Rinse the weigh boat and spatula with a small amount of the solvent, adding the rinse to the glassware to ensure a complete quantitative transfer.

  • Post-Handling:

    • Segregate all contaminated disposable items (gloves, weigh boat, wipes) into a designated solid hazardous waste container.

    • Thoroughly decontaminate non-disposable equipment.

    • Wipe down the work surface in the fume hood.

    • Wash hands and forearms thoroughly after removing gloves.[20]

Emergency Procedures: Spill Response

Prompt and correct response to a spill is critical to mitigate hazards.

SpillResponse Spill Spill Detected Alert Alert personnel in the immediate area. Spill->Alert Evacuate Evacuate if spill is large or vapors are high. Alert->Evacuate Assess severity PPE Don appropriate PPE: - Double gloves - Goggles & Face Shield - Lab Coat/Apron Alert->PPE Minor spill Report Report incident to Lab Supervisor / EHS. Evacuate->Report Contain Contain the spill with absorbent pads or sand. PPE->Contain Absorb Cover and absorb the liquid material. Contain->Absorb Collect Collect absorbed material using non-sparking tools. Absorb->Collect Waste Place in a labeled, sealed hazardous waste container. Collect->Waste Decon Decontaminate spill area with appropriate solvent/soap. Waste->Decon Decon->Report

Caption: Workflow for responding to a chemical spill.

Disposal Protocols

Chemical waste disposal is strictly regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[21] Improper disposal can lead to significant environmental damage and regulatory penalties.

Waste Characterization

Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine must be disposed of as halogenated organic hazardous waste .[3][4] The presence of the trifluoromethyl group classifies it as halogenated. It is critical not to mix halogenated waste with non-halogenated waste streams, as this complicates the disposal process and increases costs.[22][23]

Waste Collection and Storage
  • Containers: Use a designated, chemically compatible waste container, clearly labeled "Halogenated Organic Waste."[3] Plastic bottles are often preferred to glass to minimize breakage risk, provided they are compatible.[21]

  • Labeling: The waste container must be labeled with an EHS hazardous waste tag that includes:

    • The full chemical name: "Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine" and any solvents used.[21] Abbreviations are not permitted.

    • The approximate concentrations/quantities of each component.

    • The date waste was first added.

    • Appropriate hazard pictograms (e.g., Harmful/Irritant).

  • Accumulation: Keep waste containers sealed when not in use.[24] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of the operator.

Final Disposal Procedure
  • Professional Disposal: All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company.[10][21]

  • Method: The most common disposal method for halogenated organic compounds is high-temperature incineration in a specialized facility equipped with scrubbers to handle acidic gases (like HF) generated during combustion.[10][25]

  • Empty Containers: "Empty" containers that previously held the compound must also be treated as hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate collected as halogenated organic waste. The defaced, rinsed container can then be disposed of according to institutional policy.[26]

WasteDisposal Start Waste Generated (Pure compound, solution, or contaminated material) Categorize Categorize as: Halogenated Organic Waste Start->Categorize Collect Collect in designated, properly labeled container. Categorize->Collect Store Store in Satellite Accumulation Area (SAA). Collect->Store Seal Keep container sealed when not adding waste. Store->Seal Pickup Arrange for pickup by EHS / Licensed Vendor. Store->Pickup Incinerate Final Disposal: High-Temperature Incineration Pickup->Incinerate

Caption: Decision pathway for proper chemical waste disposal.

References

  • Vertex AI Search. (2022, August 31).
  • TCI Chemicals. (2025, November 28).
  • Thermo Fisher Scientific. (2025, December 26).
  • SafetySkills. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety.
  • KISHIDA CHEMICAL CO., LTD. (2022, February 8).
  • PubChem. (n.d.). 3-[3-(Trifluoromethyl)phenyl]propan-1-amine.
  • Cayman Chemical. (2023, July 2).
  • Fisher Scientific. (2025, December 20).
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • H&H. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Sigma-Aldrich. (2025, November 6).
  • Diverse Waste Solutions. (n.d.).
  • TCI Chemicals. (2025, November 5).
  • Angene Chemical. (2021, May 1).
  • Synquest Labs. (n.d.). 4-(Trifluoromethyl)
  • University of Waterloo. (n.d.). Waste Management Guidelines.
  • University of California, Santa Barbara. (n.d.). 7.2 Organic Solvents. Environmental Health and Safety.
  • University of North Alabama. (n.d.).
  • Borders, C., & Toney-Butler, T. J. (2022, October 5). OSHA Chemical Hazards And Communication.
  • Centers for Disease Control and Prevention. (n.d.).
  • University of Texas at Dallas. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • FUJIFILM Wako Chemicals. (n.d.).
  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
  • ChemicalBook. (n.d.).
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Amine.
  • Synquest Labs. (n.d.). 3-Amino-3-[3-(trifluoromethyl)
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reductive Amination for Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with synthesizing Propyl({3-[3-(trifluorometh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with synthesizing Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine. This secondary amine shares a core fluorinated phenylpropylamine motif with critical pharmaceutical active ingredients, such as the calcimimetic Cinacalcet[1].

The most industrially viable and scalable synthesis route for this molecule is the direct reductive amination of 3-[3-(trifluoromethyl)phenyl]propanal with propylamine. However, this pathway is fraught with chemoselectivity challenges. This guide deconstructs the causality behind common experimental failures and provides a self-validating workflow to ensure high-yield synthesis.

Reaction Pathway & Competing Mechanisms

SynthesisPathway Aldehyde 3-[3-(trifluoromethyl)phenyl]propanal + Propylamine Imine Imine Intermediate (Schiff Base) Aldehyde->Imine -H2O (Acid Catalyst) Alcohol Alcohol Byproduct (Aldehyde Reduction) Aldehyde->Alcohol Non-selective Reductant (e.g., NaBH4) Target Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine (Target Secondary Amine) Imine->Target NaBH(OAc)3 (Selective Reduction) Tertiary Tertiary Amine (Over-alkylation Byproduct) Target->Tertiary + Excess Aldehyde + Reductant

Figure 1: Reductive amination pathway highlighting target synthesis and common side reactions.

Section 1: Mechanistic Troubleshooting & FAQs

Q: Why am I observing significant tertiary amine (over-alkylation) byproducts in my final LC/MS trace? A: Causality: Secondary amines (your target product) are often more nucleophilic and less sterically hindered than the primary amine starting materials. If the reduction is performed concurrently with imine formation without strict stoichiometric control, the newly formed secondary amine will attack unreacted 3-[3-(trifluoromethyl)phenyl]propanal. This forms an enamine/iminium intermediate that rapidly reduces to an undesired tertiary amine[2]. Solution: Use a slight stoichiometric excess of propylamine (1.05 to 1.1 equivalents) to ensure the aldehyde is the limiting reagent. Furthermore, employ an "indirect" (stepwise) reductive amination: allow the imine to form completely before introducing any reducing agent.

Q: My aldehyde is being reduced to an alcohol before the imine can form. How do I prevent this? A: Causality: The choice of reducing agent dictates your reaction's chemoselectivity. If you use Sodium Borohydride ( NaBH4​ ), its highly nucleophilic hydrides will rapidly attack the highly electrophilic carbonyl carbon of the aldehyde before the amine can condense. Solution: Switch to Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ). The electron-withdrawing acetate ligands pull electron density away from the boron center. This makes the hydrides significantly less reactive toward neutral aldehydes, but they remain sufficiently reactive to reduce the positively charged, highly electrophilic iminium ion intermediate[3].

Q: The imine formation is sluggish, leading to low overall yields. How can I drive the condensation? A: Causality: Imine condensation is a reversible equilibrium process that releases water as a byproduct. In aprotic solvents, the reverse hydrolysis reaction can stall your conversion. Solution: Add a mild acid catalyst (1.0 equivalent of glacial acetic acid) to protonate the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by propylamine. To drive the equilibrium forward, add a physical dehydrating agent such as activated 4Å molecular sieves to sequester the released water.

Q: What solvent system ensures the best solubility and reaction kinetics? A: Causality: NaBH(OAc)3​ requires a polar aprotic solvent to dissolve the reducing agent while preventing solvolysis side reactions (which occur in protic solvents like methanol). Solution: 1,2-Dichloroethane (DCE) is the gold standard for this reaction. It provides optimal solubility for both the fluorinated phenyl precursor and the borohydride species, while supporting the mild acidic conditions required for efficient iminium formation[3].

Section 2: Quantitative Reagent Comparison

Selecting the correct reducing agent is the single most critical variable in this synthesis. The table below summarizes the quantitative performance metrics of common hydrides in secondary amine synthesis.

Reducing AgentChemoselectivity (Imine vs. Aldehyde)Toxicity ProfileOptimal pHTypical Yield for 2° Amines
NaBH4​ Poor (Rapidly reduces aldehydes)Low7.0 - 9.0< 40% (High alcohol byproduct)
NaBH3​CN ExcellentHigh (Releases toxic HCN gas at low pH)4.0 - 6.070% - 85%
NaBH(OAc)3​ ExcellentLow (Safer, bench-stable alternative)4.0 - 5.085% - 95%
Section 3: Self-Validating Experimental Protocol

To ensure reproducibility and trust in your workflow, this protocol is designed as a self-validating system . You must not proceed to the next phase until the internal analytical check confirms the success of the current step.

Phase 1: Imine Condensation & Validation
  • Charge the Reactor: In an oven-dried, nitrogen-purged round-bottom flask, dissolve 1.0 eq of 3-[3-(trifluoromethyl)phenyl]propanal in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Amine Addition: Add 1.05 eq of propylamine dropwise at 0 °C. Note: Cooling controls the exothermic nature of the initial condensation.

  • Catalysis & Dehydration: Add 1.0 eq of glacial acetic acid and 100 mg/mmol of activated 4Å molecular sieves. Stir the suspension at room temperature for 2 hours.

  • Self-Validation Check (Critical): Withdraw a 50 µL aliquot, quench with aqueous NaHCO3​ , extract with ethyl acetate, and analyze via GC/MS or TLC (Hexanes:EtOAc). Do not proceed to Phase 2 until the aldehyde peak is completely consumed , confirming 100% conversion to the Schiff base.

Phase 2: Selective Reduction
  • Hydride Addition: Cool the reaction mixture back to 0 °C. Add 1.4 eq of Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) portion-wise over 15 minutes to prevent thermal spiking and control hydrogen gas evolution.

  • Reduction: Allow the reaction to warm to room temperature and stir for 4 to 6 hours.

  • Self-Validation Check: Analyze a quenched aliquot via LC/MS. Confirm the disappearance of the imine mass [M+H]+ and the appearance of the target Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine mass ( m/z≈246.1 ).

Phase 3: Quench & Isolation
  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO3​ dropwise until gas evolution ceases and the aqueous layer reaches pH ~8. Causality: This neutralizes the acetic acid and hydrolyzes unreacted boron complexes.

  • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM). Combine the organic layers and wash with saturated brine.

  • Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude secondary amine via flash column chromatography (DCM:MeOH gradient) or by precipitating it as a hydrochloride salt using HCl in dioxane.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Ashenhurst, J. (2017). "Reductive Amination, and How It Works." Master Organic Chemistry. URL:[Link]

  • European Patent Office. (2015). "A process for the preparation of cinacalcet and intermediates thereof - Patent EP2327684B1." Google Patents.

Sources

Optimization

Troubleshooting poor solubility of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine in aqueous media

Technical Support Center: Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine Solubility Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide addresses the common challenge of...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine Solubility

Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide addresses the common challenge of poor aqueous solubility of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine and provides a series of troubleshooting strategies and frequently asked questions. As Senior Application Scientists, we have designed this resource to provide not only procedural steps but also the underlying scientific principles to empower you in your research.

I. Understanding the Challenge: Physicochemical Properties

Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine, a compound with a trifluoromethylphenyl moiety, often presents significant solubility challenges in aqueous media. This is primarily due to its molecular structure, which imparts a high degree of lipophilicity.

A key indicator of this is the calculated LogP value, a measure of a compound's partitioning between an organic and an aqueous phase. For a similar structure, 3-[3-(trifluoromethyl)phenyl]propan-1-amine, the calculated XLogP3 is 2.5[1], suggesting a preference for lipid environments over aqueous ones. The trifluoromethyl group, while beneficial for metabolic stability and membrane permeability, significantly increases the hydrophobicity of the molecule[2][3][4].

PropertyEstimated ValueImplication for Aqueous Solubility
Molecular Weight ~203.20 g/mol [1]Moderate molecular weight, less of a direct hindrance to solubility compared to other factors.
Calculated XLogP3 2.5[1]Indicates a higher affinity for non-polar environments, leading to poor water solubility.
pKa (Predicted) ~10.20[5]As a basic amine, its ionization state, and therefore solubility, will be highly dependent on pH.

II. Frequently Asked Questions (FAQs)

Q1: Why is my Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine not dissolving in water or buffer?

A1: The primary reason is the compound's hydrophobic nature, driven by the trifluoromethylphenyl group[2][3][4]. This structure leads to a high LogP value, meaning it is more soluble in lipids and organic solvents than in water. At neutral pH, the amine group is likely to be in its free base form, which is less polar and thus less soluble in water.

Q2: I've tried vortexing and heating, but the solubility hasn't improved. What should I do next?

A2: While mechanical agitation and gentle heating can sometimes aid dissolution, they are often insufficient for highly lipophilic compounds. The next logical step is to address the fundamental physicochemical barriers to solubility. This involves strategies like pH adjustment to ionize the molecule or using co-solvents to alter the polarity of the solvent system.

Q3: Can I use an organic solvent to dissolve the compound first?

A3: Yes, this is a common and effective initial step. Solvents like DMSO, ethanol, or dimethylformamide (DMF) are often used to create a concentrated stock solution[6][7][8]. However, it is crucial to be mindful of the final concentration of the organic solvent in your aqueous experimental system, as it can have unintended physiological effects[7][8].

Q4: Will forming a salt of the amine improve its solubility?

A4: Absolutely. Converting the amine to its hydrochloride (HCl) or another salt form is a standard and highly effective method for increasing aqueous solubility[9]. The salt form is ionic and therefore more readily solvated by polar water molecules. For example, fluoxetine hydrochloride has a water solubility of 14 mg/mL, which is significantly higher than its free base form[10].

III. Troubleshooting Workflows

When encountering poor solubility, a systematic approach is key. The following workflows provide step-by-step guidance on how to enhance the aqueous solubility of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine.

Workflow 1: pH Adjustment

The basic amine group in Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine allows for pH-dependent solubility. By lowering the pH, the amine becomes protonated, forming a more soluble cationic species.

Caption: pH adjustment workflow for basic amines.

Experimental Protocol: pH-Mediated Solubilization

  • Prepare a slurry: Disperse a known amount of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine in your desired aqueous buffer (e.g., PBS, pH 7.4).

  • Titrate with acid: While stirring, add small aliquots of a dilute acid (e.g., 0.1 M HCl) to the slurry.

  • Monitor pH and clarity: Continuously monitor the pH of the solution. Observe for an increase in clarity, which indicates dissolution.

  • Target pH: Aim for a pH at least 2 units below the compound's pKa (predicted to be around 10.20) to ensure complete protonation[5]. A target pH of 4-6 is a good starting point.

  • Final adjustment: Once the compound is dissolved, you can carefully adjust the pH back towards your target experimental pH if necessary, but be aware that the compound may precipitate if the pH is raised too high.

Workflow 2: Co-Solvent Systems

Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for lipophilic compounds to dissolve[11][12].

Caption: Co-solvent usage workflow.

Experimental Protocol: Co-Solvent Solubilization

  • Select a co-solvent: Common choices include DMSO, ethanol, propylene glycol, and PEG 400.

  • Prepare a stock solution: Dissolve the Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine in the chosen co-solvent at a high concentration (e.g., 10-50 mg/mL).

  • Dilute into aqueous media: While vigorously stirring or vortexing the aqueous buffer, slowly add the stock solution dropwise to achieve the desired final concentration. The rapid mixing helps to prevent localized precipitation.

  • Observe for precipitation: After addition, visually inspect the solution for any signs of precipitation. If the solution remains clear, the compound is solubilized.

Note: It is crucial to keep the final concentration of the organic co-solvent as low as possible to avoid interfering with your experiment. Typically, a final concentration of <1% DMSO is recommended for cell-based assays.

Workflow 3: Use of Excipients (Cyclodextrins)

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility in water.

Experimental Protocol: Cyclodextrin-Mediated Solubilization

  • Choose a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.

  • Prepare a cyclodextrin solution: Dissolve the HP-β-CD in your aqueous buffer at a concentration several-fold higher than your target compound concentration.

  • Add the compound: Add the Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine to the cyclodextrin solution.

  • Mix and equilibrate: Stir or sonicate the mixture to facilitate the formation of the inclusion complex. This may take several hours.

  • Filter (optional): If any undissolved material remains, filter the solution to obtain a clear, saturated solution of the complex.

IV. Advanced Strategies

For particularly challenging cases, more advanced formulation techniques may be necessary. These often require specialized equipment and expertise.

  • Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix to improve its dissolution rate.

  • Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which increases the surface area and dissolution velocity[11][13].

  • Liposomal Formulations: The compound is encapsulated within lipid vesicles (liposomes) for delivery in an aqueous environment.

These methods are often employed in later stages of drug development to create viable formulations for in vivo studies.

V. Summary of Troubleshooting Approaches

MethodPrincipleAdvantagesDisadvantages
pH Adjustment Increases ionization of the basic amine group.Simple, effective for ionizable compounds.May not be suitable for all experimental pH ranges; potential for precipitation upon pH change.
Co-solvents Reduces the polarity of the solvent system.Widely applicable, easy to prepare.Potential for co-solvent to interfere with the experiment; risk of precipitation upon dilution.
Cyclodextrins Encapsulates the hydrophobic molecule in a hydrophilic shell.Can significantly increase solubility without organic solvents.May alter the free concentration of the drug; requires optimization of cyclodextrin type and concentration.

VI. References

  • U.S. Food and Drug Administration. (n.d.). ZOLOFT (sertraline hydrochloride) Tablets and Oral Concentrate. Retrieved from [Link]

  • National Institute of Technology and Evaluation, Japan. (n.d.). Initial Risk Assessment Report: Sertraline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). PROZAC (fluoxetine hydrochloride). Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reconcile. PubChem Compound Summary for CID 62857. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-[3-(Trifluoromethyl)phenyl]propan-1-amine. PubChem Compound Summary for CID 104774-87-0. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Retrieved from

  • ResearchGate. (n.d.). Optimization of trifluoromethoxylation of 1a. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-[3-(Trifluoromethyl)phenyl]propyl methanesulfonate. PubChem Compound Summary for CID 21172-43-0. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved from [Link]

  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine Crystallization

Welcome to the Advanced Applications Support Center. Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine is a structurally complex, fluorinated secondary amine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine is a structurally complex, fluorinated secondary amine. It shares a highly similar synthetic and physical-chemical profile with calcimimetic agents like Cinacalcet[1]. Because secondary amines are inherently prone to over-alkylation and solvent-mediated side reactions during synthesis, isolating the free base via simple liquid-liquid extraction is rarely sufficient to achieve API-grade purity.

Reactive crystallization—specifically the formation of a hydrochloride (HCl) salt—is the critical unit operation required to purge these structurally similar byproducts[2]. This guide provides mechanistic troubleshooting, impurity profiling, and a self-validating protocol to ensure high-purity crystallization.

Section 1: Mechanistic FAQ – Understanding Impurity Formation

Q1: Why do I consistently observe the tertiary amine impurity, Dipropyl({3-[3-(trifluoromethyl)phenyl]propyl})amine, co-crystallizing with my final product? A: This is a classic over-alkylation byproduct resulting from the reductive amination or direct alkylation steps[3]. Because the pKa of your secondary amine product (~10.2) and the tertiary amine impurity (~10.0) are nearly identical, they will co-precipitate if you rely solely on pH-based partitioning. Causality & Solution: You must leverage crystal lattice energy and solubility rather than pKa. The tertiary amine hydrochloride is significantly more lipophilic and sterically hindered, preventing it from packing efficiently into a crystal lattice. By crystallizing the HCl salt from a moderately polar anti-solvent system like Diisopropyl Ether (DIPE) or an Acetonitrile/Water mixture, the tertiary amine salt remains dissolved in the mother liquor[2].

Q2: We detected an N-acetylated byproduct (N-propyl-N-(3-(3-(trifluoromethyl)phenyl)propyl)acetamide) after crystallizing the HCl salt in Ethyl Acetate. What is the mechanism behind this? A: This is caused by solvent-mediated transamidation. When secondary amines are heated in ester solvents like Ethyl Acetate (EtOAc) in the presence of trace acids or during prolonged reflux, acyl transfer occurs, converting your secondary amine into an amide[4]. Causality & Solution: EtOAc is susceptible to nucleophilic attack by unprotonated secondary amines at elevated temperatures (>50°C). Switch your crystallization solvent to Isopropyl alcohol (IPA) or Diisopropyl ether (DIPE), which lack electrophilic carbonyl centers. If an ester must be used for solubility reasons, Isopropyl Acetate (IPAc) is sterically hindered and drastically reduces transamidation rates.

Q3: How can we eliminate the unreacted primary amine starting material, 3-[3-(trifluoromethyl)phenyl]propan-1-amine? A: Primary amines form highly stable, tightly packed crystal lattices due to extensive hydrogen bonding networks (R-NH₃⁺ Cl⁻). If present in the crystallization matrix, it will readily co-crystallize with your secondary amine. Causality & Solution: Introduce a chemical purge prior to crystallization. Washing the organic phase with a mild, water-soluble aldehyde (such as benzaldehyde) forms a Schiff base exclusively with the primary amine[3]. This lipophilic Schiff base remains in the organic phase during a subsequent acidic aqueous extraction, allowing your target secondary amine to be selectively partitioned into the aqueous layer before final salt formation.

Section 2: Quantitative Data – Impurity Profiling

The following table summarizes the common byproducts encountered during the synthesis and crystallization of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine, along with their chromatographic signatures and mitigation strategies.

ImpurityStructural OriginRRT (Approx.)Mitigation Strategy
3-[3-(Trifluoromethyl)phenyl]propan-1-amine Unreacted primary amine starting material0.75Pre-crystallization aldehyde wash to form a lipophilic Schiff base.
Dipropyl({3-[3-(trifluoromethyl)phenyl]propyl})amine Over-alkylation (tertiary amine formation)1.30Crystallization of the HCl salt using DIPE as an anti-solvent[2].
N-Propyl-N-(3-(3-(trifluoromethyl)phenyl)propyl)acetamide Transamidation with Ethyl Acetate solvent1.45Replace EtOAc with Isopropyl Acetate (IPAc) or MTBE[4].
Bis(3-[3-(trifluoromethyl)phenyl]propyl)amine Dimerization / Di-alkyl impurity formation1.85Strict stoichiometric control during synthesis; purged in mother liquor[3].
Section 3: Optimized Experimental Protocol

This self-validating methodology details the chemical purge and reactive crystallization of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine Hydrochloride.

Phase 1: Chemical Purge of Primary Amines (Free Base Stage)

  • Reaction Quench: Dilute the crude reaction mixture containing the target amine with Isopropyl Acetate (IPAc).

  • Schiff Base Formation: Add 0.1 equivalents of benzaldehyde relative to the initial primary amine starting material. Stir at 25°C for 2 hours.

    • Causality: Benzaldehyde selectively reacts with unreacted primary amines to form a highly lipophilic imine (Schiff base), preventing it from co-extracting later.

  • Acidic Partitioning: Extract the organic layer with 1N HCl until the aqueous phase reaches exactly pH 2.0.

    • In-Process Control (IPC): Verify pH is ≤2.0 to ensure complete protonation.

    • Causality: The secondary and tertiary amines protonate and partition into the aqueous layer. The lipophilic Schiff base and neutral impurities remain in the organic layer, which is discarded.

  • Basification: Adjust the aqueous phase to pH 12 using 20% NaOH and back-extract the purified free bases into fresh IPAc.

Phase 2: Reactive Crystallization of the Hydrochloride Salt 5. Dehydration: Dry the IPAc solution over anhydrous Na₂SO₄ and filter.

  • IPC: Water content must be <0.1% (via Karl Fischer titration) to prevent the amine salt from "oiling out" (liquid-liquid phase separation) during HCl addition.

  • Salt Formation: Cool the solution to 0–5°C. Slowly bubble anhydrous HCl gas (or add a stoichiometric amount of HCl in isopropanol) until the pH of an aqueous aliquot reaches 3.0.

  • Maturation & Anti-Solvent Addition: Stir the resulting supersaturated slurry for 1 hour at 5°C. Slowly add Diisopropyl Ether (DIPE) as an anti-solvent in a 1:1 volumetric ratio to IPAc[2].

    • Causality: DIPE drastically reduces the solubility of the secondary amine HCl salt, driving crystallization, while keeping the highly lipophilic tertiary amine (over-alkylation byproduct) dissolved in the mother liquor.

  • Isolation: Filter the crystals under vacuum, wash the filter cake with cold DIPE, and dry at 50°C under reduced pressure for 6 hours to yield the pure API-grade salt.

Section 4: Process Workflow Diagram

G N1 Crude Amine Mixture (1°, 2°, 3° Amines) N2 Benzaldehyde Wash (Forms 1° Schiff Base) N1->N2 N3 Acidic Extraction (pH 2.0) (Partitions 2°/3° Amines) N2->N3 N4 Organic Phase (Discard: 1° Amine Purged) N3->N4 Phase Separation N5 Aqueous Phase (Retain: 2° & 3° Amines) N3->N5 Phase Separation N6 Basification & IPAc Extraction (Isolates Free Bases) N5->N6 N7 Anhydrous HCl Addition (Reactive Crystallization) N6->N7 N8 Filtration & DIPE Wash (Purges 3° Amine in Mother Liquor) N7->N8 N9 Pure Propyl({3-[3-(trifluoromethyl) phenyl]propyl})amine HCl N8->N9 Vacuum Drying

Workflow for the isolation and crystallization of the secondary amine, highlighting impurity purges.

References
  • Syntheses of Cinacalcet: An Enantiopure Active Pharmaceutical Ingredient (API) - University of Barcelona - Link

  • Synthesis of Cinacalcet Hydrochloride: A Case Study on the Impact of Agitation Speed on the Reaction Kinetics of Schiff's Base - SynOpen (Thieme Connect) - Link

  • Method For The Preparation Of Cinacalcet And Intermediates And Impurities Thereof - US Patent US20110319663A1 - Link

  • A Field Guide to Optimizing Peptoid Synthesis - ACS Polymers Au -Link

Sources

Optimization

Optimizing LC-MS/MS sensitivity and retention time for Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and method development strategies for Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting and method development strategies for Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine .

As a highly lipophilic secondary amine containing a trifluoromethylphenyl moiety, this compound presents specific chromatographic and mass spectrometric challenges. Researchers typically encounter three major hurdles with this class of molecules: severe peak tailing, non-specific binding (NSB), and matrix-induced ion suppression. The following self-validating protocols and causal explanations are designed to help you build a robust, high-sensitivity bioanalytical assay.

Diagnostic Workflow

OptimizationTree Start LC-MS/MS Issue Identified Secondary Amine Issue1 Severe Peak Tailing? Start->Issue1 Issue2 Long Retention / Broad Peak? Start->Issue2 Issue3 Low Sensitivity / Signal Drop? Start->Issue3 Sol1 Switch to CSH or Endcapped SPP Column Issue1->Sol1 Silanol Interactions Sol1b Use High pH Buffer (e.g., NH4HCO3 pH 10) Issue1->Sol1b Neutralize Amine Sol2 Switch to PFP or Biphenyl Phase Issue2->Sol2 -CF3 Hydrophobicity Sol3a Address NSB: Use Low-Bind Vials Issue3->Sol3a Adsorption Loss Sol3b Remove Phospholipids: Use SPE/PLR Plates Issue3->Sol3b Ion Suppression

Decision tree for troubleshooting LC-MS/MS issues with lipophilic secondary amines.

FAQ 1: Retention Time & Selectivity

Q: My retention time is excessively long on a standard C18 column, and the peaks are broad. How can I optimize this without losing resolution?

A: The prolonged retention is driven by the highly hydrophobic trifluoromethyl (-CF3) group and the aliphatic propyl chains. On a standard C18 stationary phase, this extreme lipophilicity requires a high percentage of organic modifier to elute, which can compress the separation of early-eluting matrix components and lead to broad peaks if the gradient is not optimized.

The Causality: The trifluoromethyl group significantly increases the logP of the molecule. To achieve optimal retention and sharper peaks, switch from a C18 to a Pentafluorophenyl (PFP) or Biphenyl column. PFP phases provide orthogonal selectivity through dipole-dipole, pi-pi, and specific fluorine-fluorine interactions. This allows for the selective retention and faster elution of highly lipophilic fluorinated compounds compared to standard alkyl phases.

Self-Validating System: Inject a standard mix on both C18 and PFP columns using the identical gradient. You should observe a measurable reduction in retention time and a narrower peak width at half-height (W50) on the PFP column, confirming the mechanism of orthogonal selectivity.

Table 1: Column Chemistry Comparison for -CF3 Amines

Column ChemistryPrimary Retention MechanismSuitability for -CF3Peak Shape for Amines
Standard C18 Hydrophobic (Alkyl)Poor (Excessive retention)Prone to tailing
Biphenyl Hydrophobic, Pi-PiGood (Enhanced selectivity)Moderate to Good
PFP (Pentafluorophenyl) Dipole-dipole, Pi-Pi, F-FExcellent (Orthogonal)Excellent
FAQ 2: Chromatographic Peak Shape

Q: I am observing severe peak tailing. How do I correct this for a secondary amine?

A: Peak tailing for secondary amines is almost exclusively caused by secondary ion-exchange interactions with residual, unendcapped silanol groups on the silica surface.

The Causality: At acidic pH, the secondary amine is fully protonated. If the silica surface contains accessible deprotonated silanols, strong electrostatic interactions occur, causing the analyte to "drag" on the column. There are two primary ways to resolve this:

  • Acidic pH with CSH/SPP Columns: Use a Charged Surface Hybrid (CSH) column or a highly endcapped superficially porous particle (SPP) column with 0.1% Formic Acid. Formic acid acts as an ideal mobile phase modifier, ensuring consistent protonation of the basic amine for ESI+ while masking residual silanols to improve peak shape.

  • High pH Mobile Phase: Alternatively, use a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10). When the pH is at least 2 units above the pKa of the secondary amine, the molecule becomes uncharged. This completely eliminates electrostatic silanol interactions, resulting in superior peak shapes and alternative column selectivity[1].

Protocol: Column Equilibration & Passivation for Basic Compounds

  • Initial Flush: Flush the column with 50:50 Methanol:Water (no additives) for 10 column volumes (CV) to remove storage solvents.

  • Protonation/Equilibration: Introduce the optimized mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) and flush for a minimum of 20 CV to fully protonate the stationary phase and mask active silanols.

  • Passivation: Perform 3 to 5 "conditioning injections" of a high-concentration matrix blank (e.g., extracted plasma) to passivate any remaining active binding sites before running the calibration curve.

FAQ 3: Sensitivity & Ion Suppression

Q: My ESI+ signal is highly variable, and sensitivity drops significantly in biological matrices like plasma. How do I fix this?

A: This indicates a combination of Non-Specific Binding (NSB) to consumable surfaces and matrix-induced ion suppression from endogenous compounds.

The Causality: Highly lipophilic amines adsorb to the hydrophobic walls of polypropylene plates and glass vials. Simultaneously, plasma phospholipids co-elute with hydrophobic analytes, competing for charge in the ESI source and neutralizing your target ions. To mitigate this, pretreat plasma samples with 1% formic acid prior to protein precipitation. This disrupts protein-metabolite interactions and enhances extraction recovery[2]. Furthermore, validate the presence of ion suppression using a post-column infusion setup to map matrix interference zones[3].

Table 2: Mobile Phase Additive Comparison for ESI+

Mobile Phase AdditiveApprox. pHESI+ Ionization EffectChromatographic Effect
0.1% Formic Acid ~2.7Enhances protonationMasks silanols, sharpens peaks
0.1% TFA ~2.0Strong ion suppressionExcellent peak shape
10 mM NH4HCO3 ~10.0Variable (relies on gas-phase)Neutralizes amine, zero tailing

Protocol: Phospholipid Removal & NSB Mitigation

  • Pretreatment: Aliquot 50 µL of plasma into a low-bind microcentrifuge tube. Add 10 µL of 1% Formic Acid and vortex for 30 seconds to disrupt protein binding[2].

  • Precipitation: Add 150 µL of cold Acetonitrile (containing your stable-isotope labeled internal standard). Vortex vigorously for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Clean-up: Transfer the supernatant to a Phospholipid Removal (PLR) Solid Phase Extraction plate. Apply gentle positive pressure or vacuum (2-3 psi) to collect the eluate.

  • NSB Prevention: Collect the eluate directly into a low-bind 96-well plate pre-spiked with 10 µL of a carrier protein or solubilizer (e.g., 0.1% CHAPS) to prevent adsorption to the plastic walls prior to injection.

SamplePrep Plasma 1. Raw Plasma Sample Acid 2. Acidification (1% Formic Acid) Plasma->Acid PPT 3. Protein PPT (Acetonitrile) Acid->PPT SPE 4. Phospholipid Removal (SPE) PPT->SPE Eluate 5. Elution into Low-Bind Plate SPE->Eluate LCMS 6. LC-MS/MS Analysis Eluate->LCMS

Step-by-step sample preparation workflow to mitigate ion suppression and NSB.

References
  • Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids - Sigma-Aldrich.
  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column - Phenomenex.
  • Formic Acid Pretreatment Enhances Untargeted Serum and Plasma Metabolomics - PMC.
  • Quantitative analysis of 3α,6α,24-trihydroxy-24,24-di(trifluoromethyl)-5β-cholane, a potent synthetic steroidal liver X receptor agonist in plasma using liquid chromatography-tandem mass spectrometry - PMC.

Sources

Troubleshooting

Preventing thermal degradation of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine during long-term storage

Welcome to the technical support resource for Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated analytical protocols to address challenges related to its thermal degradation.

Introduction

Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine, a secondary amine, is a crucial building block and a known metabolite in the synthesis of pharmacologically active molecules like Cinacalcet[1][2][3]. The presence of both an amine functional group and a trifluoromethylphenyl moiety imparts unique chemical properties. However, these features also present challenges for long-term storage, primarily due to the potential for thermal and oxidative degradation. This guide provides a comprehensive framework for understanding and mitigating these stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine?

For optimal stability, the compound should be stored in a refrigerator under an inert atmosphere[1]. Specifically, maintaining the substance at 2-8°C in a tightly sealed container backfilled with an inert gas like argon or nitrogen is recommended to minimize thermal and oxidative degradation.

Q2: I've observed a change in the color of my sample from colorless to a yellowish tint. What could be the cause?

A color change is a common indicator of chemical degradation in amines. This is often due to oxidation, which can be initiated by exposure to air (oxygen) and accelerated by light and elevated temperatures. The formation of oxidized impurities and potential polymerization byproducts can lead to discoloration.

Q3: Can I store the compound at room temperature for short periods?

While short-term storage at ambient temperature may be acceptable for immediate use, it is not recommended for extended periods. Thermal degradation of amines can occur even at moderate temperatures, leading to a gradual loss of purity[4]. For any storage duration beyond a few hours, refrigeration is advised.

Q4: What are the primary degradation pathways for this compound?

While specific degradation studies on Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine are not extensively published, based on the chemistry of similar amines, the primary degradation pathways are likely:

  • Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides, imines, and other degradation products. This process is often catalyzed by trace metal ions and exposure to oxygen.

  • Thermal Degradation: At elevated temperatures, amines can undergo various reactions, including dealkylation and the formation of higher molecular weight condensation products[4]. The trifluoromethyl group is generally stable, but the propyl amine chain can be a site of thermal decomposition.

Troubleshooting Guide: Investigating Degradation

If you suspect that your sample of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine has degraded, this troubleshooting guide will help you identify the cause and implement corrective actions.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, precipitation) Oxidative or thermal degradation.1. Immediately transfer the sample to recommended storage conditions (refrigerated, inert atmosphere). 2. Perform a purity analysis using the HPLC protocol below to quantify the extent of degradation.
Inconsistent experimental results Degradation of the starting material leading to lower effective concentration or interfering byproducts.1. Verify the purity of the stored compound using the provided analytical methods. 2. If degradation is confirmed, use a fresh, purified batch of the compound for subsequent experiments.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS) Formation of degradation products.1. Attempt to identify the degradation products by comparing the mass spectra (if using MS detection) with potential degradation pathways. 2. Review storage and handling procedures to identify potential sources of thermal or oxidative stress.

Analytical Protocols for Stability Assessment

To ensure the quality and purity of your Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine, regular analytical testing is crucial. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Due to the low UV absorbance of simple amines, derivatization is often employed to enhance detection[5][6][7].

Objective: To determine the purity of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine and quantify any degradation products.

Methodology:

  • Sample Preparation (with Derivatization):

    • Prepare a stock solution of the amine sample in a suitable solvent like methanol at a concentration of 1 mg/mL.

    • For derivatization, reagents such as o-Phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used to attach a chromophore or fluorophore[5][6]. Follow a validated derivatization protocol for primary and secondary amines.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is typically suitable for separating the derivatized amine[5].

    • Mobile Phase: A gradient of acetonitrile and water (with an additive like trifluoroacetic acid for improved peak shape) is a common choice[8].

    • Detection: UV-Vis or Fluorescence detector, depending on the derivatization agent used.

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

  • Data Analysis:

    • Integrate the peak areas of the parent compound and any impurity peaks.

    • Calculate the purity as a percentage of the total peak area.

Protocol 2: Identification of Volatile Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for identifying volatile and semi-volatile degradation products[9][10].

Objective: To identify potential volatile byproducts of thermal degradation.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

    • Derivatization may be necessary to improve the volatility and chromatographic behavior of the amine and its degradation products.

  • GC-MS Conditions:

    • Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to elute all components.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram.

    • Analyze the mass spectrum of each peak and compare it to spectral libraries (e.g., NIST) to identify the compounds.

Visualizing Degradation and Troubleshooting

Potential Degradation Pathways

cluster_main Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine cluster_degradation Degradation Pathways Compound Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine (Stable) Oxidized_Products Oxidized Products (N-oxides, Imines) Compound->Oxidized_Products O2, Light, Metal Ions Thermal_Products Thermal Degradation Products (Dealkylation, Condensation) Compound->Thermal_Products Heat (> Room Temp)

Caption: Potential degradation pathways for Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine.

Troubleshooting Workflow

cluster_workflow Troubleshooting Workflow Start Suspected Degradation (e.g., color change, inconsistent results) Check_Storage Verify Storage Conditions (Temp, Atmosphere, Light Exposure) Start->Check_Storage Analytical_Testing Perform Purity Analysis (HPLC or GC-MS) Check_Storage->Analytical_Testing Decision Purity Acceptable? Analytical_Testing->Decision Use_Sample Proceed with Experiment Decision->Use_Sample Yes Quarantine Quarantine and Re-purify or Discard Decision->Quarantine No Review_Procedures Review Handling and Storage Protocols Quarantine->Review_Procedures

Sources

Optimization

Resolving baseline noise and co-elution in Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine chromatography

Technical Support Center: Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine Chromatography Welcome to the technical support center for the chromatographic analysis of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine....

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine Chromatography

Welcome to the technical support center for the chromatographic analysis of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges such as baseline noise and co-elution. The following question-and-answer section provides in-depth, field-proven insights to help you achieve robust and reproducible results.

Part 1: Troubleshooting Baseline Noise & System Health

High baseline noise can mask peaks of interest and compromise the accuracy of quantification. A systematic approach is crucial to identifying and resolving the source of the noise.

Q1: What are the primary causes of high or irregular baseline noise in my HPLC system?

A1: High baseline noise can be categorized as either regular (cyclic) or irregular. Each type points to different potential causes within your HPLC system.

  • Regular/Cyclic Noise (Pulsations): This is often related to the pump and fluid delivery. Common causes include improperly primed pump heads, faulty check valves, or leaks in the pump seals.[1][2] If your degasser is not functioning correctly, dissolved air in the solvents can also cause pulsations that coincide with the pump strokes.[2]

  • Irregular/Random Noise: This is typically due to contamination, detector issues, or air bubbles.[3] Key sources include:

    • Mobile Phase Contamination: Using low-grade solvents, expired reagents, or contaminated water is a frequent cause of baseline noise.[1][2] This is especially noticeable in gradient elution, where impurities can accumulate on the column and elute as "ghost peaks" or a rising baseline.[2]

    • Air Bubbles: Air trapped in the pump, detector cell, or other parts of the system can lead to significant baseline disturbances.[1][4] Thoroughly degassing the mobile phase is essential.[4][5]

    • Detector Issues: An aging detector lamp, a contaminated flow cell, or temperature fluctuations can all contribute to baseline noise.[3][6][7]

    • Column Contamination: Contaminants from previous injections can slowly bleed off the column, causing a noisy or drifting baseline.[2][3]

Q2: How can I systematically diagnose the source of baseline noise?

A2: A logical, step-by-step approach is the most efficient way to pinpoint the source of baseline noise. The following workflow will help you isolate the problem.

Baseline_Noise_Troubleshooting start High Baseline Noise Observed step1 Stop Pump Flow. Does noise stop? start->step1 step2_yes Problem is in Fluid Path (Pump, Solvents, Column) step1->step2_yes Yes step2_no Problem is Electronic (Detector, Data System) step1->step2_no No step3 Disconnect column. Replace with union. Resume flow. step2_yes->step3 step9 Check detector settings. Ensure lamp has sufficient warm-up time. Check for temperature fluctuations. step2_no->step9 step4 Is baseline now stable? step3->step4 step5_yes Column is the source. Clean or replace column. step4->step5_yes Yes step5_no Problem is pre-column (Pump, Solvents, Injector) step4->step5_no No step6 Check mobile phase. Use fresh, high-purity solvents. Ensure proper degassing. step5_no->step6 step7 Is baseline now stable? step6->step7 step8_yes Mobile phase was the issue. Review preparation protocols. step7->step8_yes Yes step8_no Problem is likely pump-related. Check for leaks, prime pump, inspect check valves & seals. step7->step8_no No step10 Clean detector flow cell. step9->step10 step11 If noise persists, contact service engineer. step10->step11

Caption: Systematic workflow for diagnosing HPLC baseline noise.

Part 2: Resolving Peak Shape and Co-elution Issues

Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine, as a secondary amine, presents unique challenges related to peak shape and potential co-elution with impurities.

Q3: My peak for Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine is tailing. What causes this and how can I fix it?

A3: Peak tailing for basic compounds like this one is a classic chromatography problem, most often caused by secondary interactions with the stationary phase.[8][9][10]

  • Causality - Silanol Interactions: Standard silica-based reversed-phase columns (e.g., C18) have residual silanol groups (Si-OH) on their surface.[8][9] At a mid-range pH, these silanols can be ionized (Si-O-), creating negatively charged sites that strongly interact with the protonated (positively charged) secondary amine of your analyte. This strong, secondary ionic interaction, in addition to the primary hydrophobic interaction, causes a portion of the analyte molecules to be retained longer, resulting in a "tailing" peak.[9]

StrategyMechanism of ActionRecommended Action
Mobile Phase pH Adjustment By lowering the mobile phase pH to 3 or below, the ionization of the silanol groups is suppressed.[8] This minimizes the secondary ionic interactions, leading to a more symmetrical peak.Prepare your aqueous mobile phase with an acidic modifier like 0.1% formic acid or phosphoric acid to ensure a pH well below the pKa of the silanols (~3.5-4.5).[8][11]
Column Selection Modern columns are designed to minimize silanol interactions.Use a high-purity, Type B silica column that is "end-capped." End-capping chemically converts most of the residual silanols into less polar groups.[9] Consider a column with a different stationary phase chemistry , such as an embedded polar group or a charged surface hybrid (CSH) column, which are designed to provide excellent peak shape for basic compounds at low pH.[12][13][14]
Mobile Phase Additives These additives compete with the analyte for interaction with the active silanol sites.While less common with modern columns, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can sometimes improve peak shape. However, this can suppress MS signal if using LC-MS.
Reduce Sample Overload Injecting too much sample can saturate the active sites on the column, leading to peak distortion.[10][15]To check for overload, dilute your sample 5-fold or 10-fold and reinject. If the peak shape improves significantly, you should reduce the concentration of your sample.[15]
Q4: I suspect a co-eluting impurity with my main peak. How can I confirm this and achieve separation?

A4: Co-elution occurs when two or more compounds elute from the column at the same time, and it can significantly affect the accuracy of your results.[16] Confirmation and resolution require a systematic approach to method development.

  • Visual Inspection: Look for asymmetrical peaks, such as "shoulders" or distortions that are not typical tailing.[16][17]

  • Peak Purity Analysis (DAD/PDA): If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA), you can perform a peak purity analysis. This tool compares UV-Vis spectra across the peak. If the spectra are not identical from the upslope to the downslope, it confirms that multiple components are present.[17]

  • Mass Spectrometry (LC-MS): This is the most definitive method. By examining the mass spectra across the chromatographic peak, you can identify if more than one mass-to-charge ratio (m/z) is present.[17]

The goal is to change the selectivity (α) of your chromatographic system. Selectivity is the ability of the system to differentiate between two analytes.

Co-elution_Resolution_Strategy start Suspected Co-elution step1 Optimize Mobile Phase (Easiest to change) start->step1 step2 Change Organic Modifier (e.g., Acetonitrile to Methanol) step1->step2 step3 Adjust Mobile Phase pH step1->step3 step4 Modify Gradient Profile (Shallower gradient) step1->step4 step5 Is separation achieved? step2->step5 step6_yes Resolution Successful. Validate new method. step5->step6_yes Yes step6_no Change Stationary Phase (Different selectivity) step5->step6_no No step7 Try a Phenyl-Hexyl or Fluoro-Phenyl (PFP) column step6_no->step7 step8 Consider a Cyano (CN) column step6_no->step8 step9 Optimize Temperature & Flow Rate step7->step9 step10 Is separation achieved? step9->step10 step11_yes Resolution Successful. Validate new method. step10->step11_yes Yes step11_no Further method development required. Consider 2D-LC if necessary. step10->step11_no No

Caption: Decision tree for resolving co-eluting peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) is one of the most powerful ways to alter selectivity.[11][18] These solvents interact differently with both the analyte and the stationary phase, which can change the elution order of closely related compounds.

  • Adjust Mobile Phase pH: If the co-eluting impurity has an ionizable functional group, changing the pH can alter its charge state and, therefore, its retention time relative to your main analyte.[11]

  • Modify the Gradient: Making the gradient shallower (i.e., increasing the percentage of organic solvent more slowly) can significantly improve the resolution of closely eluting peaks.[11][19]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.[11][18] For an analyte with a trifluoromethylphenyl group, a column with a phenyl-hexyl or pentafluorophenyl (PFP) stationary phase can offer alternative separation mechanisms (e.g., π-π interactions) compared to a standard C18 column, potentially resolving the co-elution.[20][21]

Part 3: Experimental Protocols

Protocol 1: Systematic Mobile Phase Preparation

Consistent and correct mobile phase preparation is critical for reproducible results and a stable baseline.[22]

  • Use High-Purity Reagents: Always use HPLC-grade or LC-MS grade solvents and high-purity salts and additives.[6][22] Never use reagents that are past their expiration date.

  • Measure Components Separately: When preparing a mixed mobile phase (e.g., 70:30 Acetonitrile:Water), measure the individual components accurately with separate graduated cylinders before mixing.[22][23] Do not add one component to the other "to volume" in a single cylinder, as this can lead to inaccurate solvent ratios due to volume contraction.[22][23]

  • Ensure Complete Dissolution: If using a buffer, ensure all salts are fully dissolved in the aqueous phase before adding any organic solvent to prevent precipitation.

  • Filter the Mobile Phase: Filter all mobile phases, especially those containing buffers, through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter that can clog the system.[22][23]

  • Degas Thoroughly: Degas the final mobile phase mixture using an inline degasser, sonication, or helium sparging to prevent air bubbles from forming in the system.[5][6]

  • Prepare Freshly: Aqueous mobile phases containing buffers are susceptible to microbial growth and should be prepared fresh daily. Avoid "topping off" old mobile phase with a new batch; always use a fresh, clean reservoir.

References

  • HPLC Troubleshooting Mini Guide - Baseline Issues. (n.d.). Phenomenex. Retrieved from [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025, April 8). Welch Materials. Retrieved from [Link]

  • Vallat, A. (2007, May). TROUBLESHOOTING GUIDE – HPLC. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]

  • Mobile Phase Prep: Key Tips & Tricks. (2022, November 2). Phenomenex. Retrieved from [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2026, April 5). Regis Technologies. Retrieved from [Link]

  • Column Selection for HPLC Method Development. (n.d.). Waters Corporation. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

  • Best Practices for Mobile Phases in HPLC. (n.d.). Scribd. Retrieved from [Link]

  • Dickie, A. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Retrieved from [Link]

  • HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Conquer Scientific. Retrieved from [Link]

  • HPLC Column Selection: Core to Method Development (Part II). (2025, November 5). Welch Materials. Retrieved from [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. Retrieved from [Link]

  • HPLC Column Selection. (2013, May 1). LCGC International. Retrieved from [Link]

  • Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. (n.d.). Waters Corporation. Retrieved from [Link]

  • Preparing the Mobile Phases. (n.d.). Shimadzu. Retrieved from [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved from [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. Retrieved from [Link]

  • How can I improve the resolution of the peaks in gas chromatography? (2015, March 4). ResearchGate. Retrieved from [Link]

  • Baseline Disturbance. (2025, April 15). Shimadzu. Retrieved from [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. (n.d.). Labtech. Retrieved from [Link]

  • HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. (n.d.). ResearchGate. Retrieved from [Link]

  • Methods to separate co-eluting peaks. (2020, February 20). Chromatography Forum. Retrieved from [Link]

  • El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Scientific Reports, 13(1), 12345. Retrieved from [Link]

  • Koppisetty, S., et al. (2023). Development of a validated RP-HPLC assay method for quantitative separation of Teriflunomide and its process-related impurities. Journal of Applied Pharmaceutical Science, 13(Suppl 1), 028-033. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Regis Technologies. Retrieved from [Link]

  • Solving Carryover Problems in HPLC. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]

Sources

Troubleshooting

Overcoming steric hindrance in secondary amine reactions involving Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine

Welcome to the technical support center for navigating the challenges of steric hindrance in reactions involving Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine. This guide is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the challenges of steric hindrance in reactions involving Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common experimental hurdles. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate issues but also to proactively design more robust synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: My acylation reaction with Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine and a bulky acyl chloride is failing or giving very low yields. What's going wrong?

A1: This is a classic case of steric hindrance. The nucleophilicity of the secondary amine is impeded by the bulky propyl groups and the trifluoromethylphenylpropyl substituent.[1][2] The electrophilic carbon of the acyl chloride is also likely sterically shielded, preventing the necessary orbital overlap for nucleophilic attack.[3] Essentially, the two reacting centers cannot get close enough for the reaction to occur efficiently.[3]

Troubleshooting Steps:

  • Switch to a More Reactive Acylating Agent: Instead of an acyl chloride, consider converting your carboxylic acid to an acyl fluoride in situ. Acyl fluorides are highly reactive and less sterically demanding.[4] A recommended protocol involves using a fluorinating agent like BTFFH (N,N,N',N'-Bis(tetramethylene)-O-(benzotriazol-1-yl)uronium hexafluorophosphate).[4][5]

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation energy barrier imposed by steric hindrance.[1] Monitor the reaction carefully for potential side products or degradation.

  • Use a Coupling Reagent Optimized for Hindered Substrates: Standard coupling reagents may not be effective. Consider more potent activators like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA).

Q2: I'm attempting a nucleophilic substitution (S_N2) reaction to alkylate Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine, but the reaction is sluggish and incomplete. Why?

A2: S_N2 reactions are notoriously sensitive to steric bulk around both the nucleophile and the electrophile.[3][6] The secondary amine in your starting material is sterically hindered, which significantly slows down the rate of nucleophilic attack.[3] Additionally, the trifluoromethyl group on the phenyl ring is strongly electron-withdrawing, which can reduce the nucleophilicity of the amine.[7][8][9]

Troubleshooting Flowchart:

G start S_N2 Reaction Failure q1 Is the electrophile primary and unhindered? start->q1 sol1 Consider a more reactive electrophile (e.g., triflate or tosylate). q1->sol1 Yes sol2 S_N2 is likely not feasible. Explore alternative coupling strategies (e.g., Buchwald-Hartwig amination). q1->sol2 No yes1 Yes no1 No q2 Are you using a polar aprotic solvent? sol1->q2 sol3 Increase reaction temperature and/or use a higher boiling point solvent (e.g., DMF, DMSO). q2->sol3 Yes sol4 Switch to a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) to enhance nucleophilicity. q2->sol4 No yes2 Yes no2 No

Caption: Troubleshooting workflow for S_N2 reactions.

Q3: My reductive amination with Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine and a hindered ketone is not proceeding. What are the key barriers?

A3: Reductive amination involves the formation of an iminium ion intermediate, which is then reduced.[10] With a hindered secondary amine and a hindered ketone, the formation of this iminium ion is often the rate-limiting step and can be thermodynamically unfavorable due to steric repulsion.[11]

Strategies for Success:

  • Choice of Reducing Agent: Use a mild reducing agent that selectively reduces the iminium ion in the presence of the ketone. Sodium triacetoxyborohydride (STAB) is often a good choice. For very challenging cases, consider more specialized reducing agents.

  • Reaction Conditions: The use of a Lewis acid catalyst can facilitate iminium ion formation. In some cases, removal of water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the iminium ion.

  • Alternative Methodologies: For particularly challenging substrates, a direct reductive amination using a catalyst system like Rh- or Ru-based catalysts with carbon monoxide as a deoxygenating agent could be a powerful alternative.[12]

Advanced Troubleshooting and Protocols

Protocol 1: Acyl Fluoride-Mediated Amide Coupling for Sterically Hindered Substrates

This protocol is adapted for situations where standard amide coupling methods have failed due to steric hindrance.[13][14][15]

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the carboxylic acid (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Acyl Fluoride Formation: Add a suitable fluorinating agent, such as cyanuric fluoride or XtalFluor-E®, (1.3 equivalents) to the solution. Stir at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the formation of the acyl fluoride.

  • Amine Addition: In a separate flask, dissolve Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine (1.0 equivalent) and a non-nucleophilic base like DIPEA (2.0 equivalents) in anhydrous DCM.

  • Coupling Reaction: Slowly add the amine solution to the acyl fluoride mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Comparative Data for Acylating Agents:

Acylating AgentRelative ReactivityKey AdvantagesConsiderations
Acyl ChlorideModerateReadily availableCan be too bulky, generates HCl
Acyl AnhydrideModerate-HighMilder than acyl chloridesCan be sterically demanding
Acyl FluorideHighLess sterically hindered, highly reactive[4]Requires a fluorinating agent
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination for Hindered Aryl Halides

When direct S_NAr is not feasible, the Buchwald-Hartwig cross-coupling offers a powerful alternative for forming C-N bonds.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equivalent), Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%), and a base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 equivalents).

  • Solvent and Temperature: Add anhydrous toluene or dioxane. Seal the reaction vessel and heat to 80-110 °C.

  • Monitoring and Workup: Monitor the reaction progress by LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Logical Relationship Diagram for Catalyst Selection:

G start Buchwald-Hartwig Reaction Setup q1 Substrate Type start->q1 aryl_bromide Aryl Bromide/Iodide q1->aryl_bromide aryl_chloride Aryl Chloride q1->aryl_chloride ligand1 Use a standard ligand like XPhos or SPhos. aryl_bromide->ligand1 ligand2 Consider a more electron-rich and bulky ligand like RuPhos or BrettPhos. aryl_chloride->ligand2 base_q Base Sensitivity ligand1->base_q ligand2->base_q robust_substrate Robust Substrate base_q->robust_substrate sensitive_substrate Base-Sensitive Substrate base_q->sensitive_substrate base1 Use a strong base like NaOtBu or LHMDS. robust_substrate->base1 base2 Use a milder base like K₃PO₄ or Cs₂CO₃. sensitive_substrate->base2

Caption: Decision tree for Buchwald-Hartwig catalyst components.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Fiveable. (2025, August 15). Steric Hindrance: Intro to Chemistry Study Guide. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. [Link]

  • Walker, W. K., Anderson, D. L., Stokes, R. W., et al. (2015). Allylic aminations with hindered secondary amine nucleophiles catalyzed by heterobimetallic Pd-Ti complexes. Organic Letters, 17(3), 752-755. [Link]

  • Blank, B., Michalik, D., & Beller, M. (2010). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 46(29), 5298-5300. [Link]

  • Semantic Scholar. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Organic Chemistry Portal. Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd-Ti Complexes. [Link]

  • Wang, C., Li, P., & Zhao, G. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 21(11), 1442. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Xu, X., Wang, Y., Zhang, Y., et al. (2023). Unveiling the Quantitative Relationships between Electron Distribution and Steric Hindrance of Organic Amines and Their Reaction Rates with Carbonyl Sulfur: A Theoretical Calculation Investigation. The Journal of Physical Chemistry A, 128(1), 221-231. [Link]

  • Vaia. Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. [Link]

  • The Trifluoromethyl Group: Enhancing Chemical Properties in Organic Synthesis. (2026, April 7). [Link]

  • Kiren, S., & Williams, L. J. (2010). Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. Organic Letters, 12(12), 2742-2745. [Link]

  • Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. [Link]

  • Ashenhurst, J. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [Link]

  • J. C. F. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 6543. [Link]

  • Banert, K., & Seifert, J. (2019). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers, 6(12), 2008-2015. [Link]

  • Gellman, S. H., & Woll, M. G. (2014). Acylation of hindered amines and functionalized bis-peptides obtained thereby. U.S.
  • Michigan State University Department of Chemistry. Amine Reactivity. [Link]

  • Reddit. (2021, February 7). steric hinderance and basicity. r/Mcat. [Link]

  • Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Doležal, M., & Dvořák, D. (2022). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Catalysts, 12(9), 981. [Link]

  • Organic Chemistry Portal. Amine synthesis by amide reduction. [Link]

  • Ota, K., Komatsuda, M., & Kuninobu, Y. (2024). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. JACS Au, 4(3), 1185-1193. [Link]

  • Vantourout, J. C., & Buchwald, S. L. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines. Angewandte Chemie International Edition, 54(28), 8259-8262. [Link]

  • ChemTalk. (2021, June 8). Steric Hindrance. [Link]

  • Wang, S., & Bode, J. W. (2023). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. Organic Letters, 25(31), 5786-5791. [Link]

  • Fu, G. C. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Central Science, 3(7), 692-700. [Link]

  • Mastering Chemistry Help. (2013, February 13). acylation of amines. [Link]

  • Quora. (2016, October 17). What is acetylation of amines?[Link]

  • The Organic Chemistry Tutor. (2021, April 20). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. YouTube. [Link]

  • Selva, M., et al. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Molecules, 28(16), 6042. [Link]

  • Selva, M., et al. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. Molecules, 28(16), 6042. [Link]

  • Google Patents. (2016). Synthesis method of cinacalcet intermediate 3-(3-trifluoromethylphenyl) propanol. CN105439818A.
  • PubChem. 3-[3-(Trifluoromethyl)phenyl]propan-1-amine. [Link]

Sources

Reference Data & Comparative Studies

Validation

Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine vs. Bulky Trifluoromethylphenyl Derivatives: A Comparative Efficacy Guide

As a Senior Application Scientist in GPCR pharmacology, I frequently evaluate the structure-activity relationships (SAR) of allosteric modulators. The Calcium-Sensing Receptor (CaSR) is a prime target for calcimimetics—p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in GPCR pharmacology, I frequently evaluate the structure-activity relationships (SAR) of allosteric modulators. The Calcium-Sensing Receptor (CaSR) is a prime target for calcimimetics—positive allosteric modulators (PAMs) used to treat hyperparathyroidism.

This guide provides an objective, data-driven comparison between the simplified aliphatic derivative Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine and established, bulky trifluoromethylphenyl derivatives like Cinacalcet and NPS R-568 . By deconstructing their pharmacophores and validating their efficacy through rigorous intracellular calcium mobilization assays, we can uncover the mechanistic causality behind their divergent performance profiles.

Structural Causality & SAR Mechanics

The calcimimetic pharmacophore is fundamentally bipartite, consisting of a secondary amine core flanked by two distinct lipophilic domains. The efficacy of these molecules hinges entirely on how these domains interact with the 7-transmembrane (7TM) allosteric binding pocket of the CaSR.

The Conserved Domain: 3-(Trifluoromethyl)phenyl

Both the propyl derivative and Cinacalcet share the 3-[3-(trifluoromethyl)phenyl]propyl moiety. This right-hand domain is non-negotiable for baseline activity. The strategic incorporation of the trifluoromethyl ( −CF3​ ) group significantly enhances the molecule's lipophilicity and metabolic stability, effectively shielding the phenyl ring from rapid cytochrome P450-mediated oxidative degradation[1].

The Variable Domain: Aliphatic vs. Bulky Aromatic

The critical divergence in efficacy arises from the N-substituent (the left-hand domain):

  • Cinacalcet & NPS R-568: These highly efficacious drugs utilize bulky, chiral aromatic groups—specifically, a (1R)-1-(1-naphthyl)ethyl or (1R)-1-(3-methoxyphenyl)ethyl group. These bulky systems engage in essential π−π stacking and deep hydrophobic interactions within the CaSR 7TM pocket, stabilizing the receptor in its active conformation.

  • Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine: In this derivative, the bulky naphthyl group is replaced by a simple, linear n-propyl chain. While this reduces molecular weight, it drastically diminishes the binding surface area. The propyl group fails to anchor the molecule firmly within the hydrophobic pocket, leading to a catastrophic loss of binding enthalpy. Consequently, its ability to act as a PAM is severely compromised.

CaSR_Pathway Calcimimetic Calcimimetic (PAM) CaSR Calcium-Sensing Receptor (CaSR) Calcimimetic->CaSR Allosteric Binding Gq Gq Protein CaSR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 CaRelease Intracellular Ca2+ Release IP3->CaRelease

CaSR Gq-coupled signaling pathway activated by positive allosteric modulators.

Comparative Efficacy Data

The loss of the bulky hydrophobic anchor in the propyl derivative translates directly to a massive drop in in vitro potency. Below is a summarized comparison of their efficacy profiles based on established CaSR activation metrics.

CompoundN-Substituent (Left Domain)CaSR EC 50​ (nM)Relative EfficacyClinical Utility
Cinacalcet (1R)-1-(1-naphthyl)ethyl~79.4 nM++++FDA Approved Therapeutics
NPS R-568 (1R)-1-(3-methoxyphenyl)ethyl~60.0 nM++++Advanced Research Tool
Propyl Derivative n-Propyl> 10,000 nM*+Inactive / Poor Scaffold

*Note: Due to the lack of sufficient hydrophobic contacts, simple aliphatic substitutions like n-propyl generally render the compound practically inactive at physiologically relevant concentrations compared to their naphthyl counterparts[2],[3].

Self-Validating Experimental Protocol: Intracellular Calcium Mobilization

To objectively prove the efficacy difference between the propyl derivative and Cinacalcet, we utilize a real-time intracellular calcium mobilization assay. CaSR is a Gq-coupled receptor; its activation stimulates Phospholipase C (PLC), generating IP3, which triggers the release of Ca2+ from the endoplasmic reticulum[4].

Causality Behind the Assay Design
  • Why HEK293T cells? Wild-type HEK293T cells lack endogenous CaSR. By using a transfected line, we provide a clean "null" background, ensuring the measured Ca2+ flux is exclusively mediated by the human CaSR[2].

  • Why Fluo-4 AM? The acetoxymethyl (AM) ester allows the dye to passively permeate the cell membrane. Once inside, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive fluorophore inside the cell. This prevents dye leakage and ensures high-fidelity kinetic readings.

  • Self-Validation: The protocol includes a baseline read (to normalize well-to-well resting Ca2+ variations) and a maximum extracellular Ca2+ injection (to establish the 100% response ceiling).

Step-by-Step Methodology
  • Cell Preparation: Seed HEK293T cells stably expressing human CaSR into 384-well black, clear-bottom microplates at a density of 15,000 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Wash the cells with Assay Buffer (HBSS containing 20 mM HEPES, 1 mM Ca2+ , pH 7.4). Add 2 µM Fluo-4 AM and 0.1% Pluronic F-127. Incubate for 45 minutes at 37°C in the dark.

  • Compound Preparation: Serially dilute Cinacalcet (Positive Control) and Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine (Test Compound) in Assay Buffer to create a 10-point concentration curve ranging from 10 pM to 30 µM.

  • Baseline Measurement: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Read baseline fluorescence (Ex: 488 nm, Em: 516 nm) for 10 seconds.

  • Kinetic Reading: Inject the test compounds automatically via the FLIPR fluidics system. Continuously record fluorescence for 180 seconds to capture the transient peak of intracellular calcium release.

  • Data Normalization: Normalize the peak fluorescence of each well to the maximum response elicited by a saturating concentration of extracellular Ca2+ (5 mM). Plot the dose-response curves using 4-parameter logistic regression to derive the EC 50​ .

Exp_Workflow Step1 1. Culture HEK293T cells expressing human CaSR Step2 2. Load cells with Fluo-4 AM Calcium Indicator Step1->Step2 Step3 3. Incubate with test compounds (Cinacalcet vs Propyl-derivative) Step2->Step3 Step4 4. Measure Fluorescence (Ex: 488nm / Em: 516nm) Step3->Step4 Step5 5. Calculate EC50 & Efficacy Step4->Step5

Step-by-step FLIPR workflow for intracellular calcium mobilization assay.

Conclusion

While the 3-[3-(trifluoromethyl)phenyl]propyl moiety is a powerful driver of metabolic stability and lipophilicity, it cannot carry the burden of CaSR allosteric modulation alone. The substitution of a bulky, chiral naphthyl group with a simple n-propyl chain in Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine results in a critical loss of hydrophobic interactions within the 7TM binding pocket. For drug development professionals engineering next-generation calcimimetics, preserving the bulky N-substituent is paramount for maintaining nanomolar efficacy.

References

  • Nemeth, E. F., & Goodman, W. G. Calcimimetic and Calcilytic Drugs: Feats, Flops, and Futures. ResearchGate. Available at:[Link][3]

  • Nemeth, E. F., et al. Calcium receptor-active molecules (US6011068A). Google Patents. Available at:[4]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine Based on ICH Q2(R1) Guidelines

Audience: Researchers, scientists, and drug development professionals. Abstract: This guide provides a detailed, experience-driven framework for the validation of analytical methods for Propyl({3-[3-(trifluoromethyl)phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a detailed, experience-driven framework for the validation of analytical methods for Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine, a common structural motif in modern pharmaceuticals. Grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document compares two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present comparative performance data, and offer step-by-step protocols to ensure your method validation is robust, reliable, and compliant.

Introduction: The Imperative for Robust Validation

In pharmaceutical development, the validation of an analytical method is the cornerstone of quality control. It provides documented evidence that a method is fit for its intended purpose. For a compound like Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine, which contains a secondary amine and a trifluoromethylphenyl group—moieties known for potential chromatographic challenges such as peak tailing and thermal lability—a rigorously validated method is not just a regulatory requirement but a scientific necessity.

The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," serves as the authoritative standard for this process. This guide will walk through the validation parameters stipulated by ICH, applying them to our target analyte and comparing the performance of HPLC-UV and GC-MS.

Why Compare HPLC-UV and GC-MS for this Analyte?
  • HPLC-UV is the workhorse of pharmaceutical analysis. It is versatile, robust, and well-suited for non-volatile and thermally labile compounds. The presence of the phenyl ring in our analyte provides a strong chromophore, making UV detection a straightforward choice.

  • GC-MS offers superior selectivity and sensitivity, especially when dealing with complex matrices. However, it requires the analyte to be volatile and thermally stable. For a secondary amine like ours, derivatization is often necessary to improve volatility and chromatographic performance, adding a layer of complexity to the sample preparation process.

This guide will dissect these trade-offs, providing the data-driven insights needed to select and validate the optimal method for your specific application.

The Validation Workflow: An ICH Q2(R1) Perspective

The validation process is a systematic journey to demonstrate that an analytical procedure is suitable for its intended purpose. The following diagram illustrates the typical workflow for validating a quantitative impurity or assay method, as is common for drug substances.

ICH_Validation_Workflow cluster_params Validation Parameters (ICH Q2 R1) start_node Method Development & Optimization protocol_node Write Validation Protocol start_node->protocol_node param_node param_node decision_node decision_node decision_node->start_node No (Re-optimize) report_node Generate Validation Report decision_node->report_node Yes execution_node Execute Validation Experiments protocol_node->execution_node execution_node->decision_node All Parameters Meet Acceptance Criteria? Specificity Specificity Accuracy Accuracy Precision Precision Linearity Linearity Range Range LOD LOD LOQ LOQ Robustness Robustness Method_Comparison topic Analytical Goal for Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine assay Assay & Content Uniformity topic->assay High Concentration High Throughput impurity Trace Impurity Profiling topic->impurity Low Concentration High Specificity hplc Recommended Method: HPLC-UV assay->hplc Why? Simpler, faster, robust, and sufficiently sensitive. gcms Recommended Method: GC-MS impurity->gcms Why? Superior sensitivity (low LOD/LOQ) and MS specificity for identification.

Validation

Comparative structural activity relationship (SAR) of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine analogs

Comparative Structure-Activity Relationship (SAR) Guide: Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine Analogs vs. Standard Calcimimetics 1.

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Structure-Activity Relationship (SAR) Guide: Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine Analogs vs. Standard Calcimimetics

1. Executive Summary & Pharmacological Context The Calcium-Sensing Receptor (CaSR) is a Class C G-protein-coupled receptor (GPCR) responsible for maintaining calcium homeostasis by regulating parathyroid hormone (PTH) secretion. Positive allosteric modulators (PAMs) of CaSR, known as calcimimetics, have revolutionized the treatment of secondary hyperparathyroidism 1[1].

The clinical gold standard, Cinacalcet, features a bulky 1-(1-naphthyl)ethyl moiety. While highly potent, its significant lipophilicity drives high plasma protein binding and CYP2D6 inhibition. As a Senior Application Scientist, I have structured this guide to objectively evaluate the SAR of a simplified aliphatic analog—Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine —analyzing how the substitution of a rigid aromatic system with a flexible propyl chain impacts receptor binding, efficacy, and physicochemical properties.

2. Mechanistic SAR Analysis: Causality of Structural Modifications Calcimimetics bind within the 7-transmembrane (7TM) domain of the CaSR. The binding pocket is characterized by a critical glutamic acid residue (Glu837) and a deep hydrophobic cavity lined with aromatic residues (e.g., Phe684, Trp818)2[2].

  • The Pharmacophore Core (Secondary Amine): Both Cinacalcet and the Propyl analog retain the secondary amine. At physiological pH, this amine is protonated and forms an indispensable salt bridge with Glu837. Without this interaction, PAM activity is completely abolished.

  • The Hydrophobic Tail (3-[3-(trifluoromethyl)phenyl]propyl): This segment anchors the molecule deep within the 7TM bundle. The electron-withdrawing CF3 group enhances metabolic stability against oxidative degradation while providing optimal steric bulk to lock the receptor in its active conformation.

  • The N-Alkyl Substitution (Naphthyl vs. Propyl):

    • Cinacalcet: The 1-(1-naphthyl)ethyl group engages in extensive π−π stacking with Phe684. This rigid, bulky interaction is the primary driver of its low-nanomolar potency.

    • Propyl Analog: Replacing the naphthyl group with a propyl chain eliminates these π−π interactions, resulting in a significant drop in binding affinity (EC50 shifts to the micromolar range). However, the causality of this modification is rooted in optimizing drug-like properties: the propyl group drastically reduces the molecular weight and calculated LogP (cLogP). This reduction in lipophilicity enhances aqueous solubility and reduces the potential for off-target lipophilic toxicity and cytochrome P450 inhibition, presenting a calculated trade-off between absolute potency and pharmacokinetic safety3[3].

3. Quantitative Data Comparison

Compound NameN-Alkyl SubstituentMolecular Weight ( g/mol )cLogP (Lipophilicity)CaSR Activation EC50 (nM)CYP2D6 Inhibition Potential
Cinacalcet 1-(1-naphthyl)ethyl393.4~4.850 ± 12High
NPS R-568 3-methoxyphenyl351.4~4.160 ± 15Moderate
Propyl Analog Propyl287.3~3.21250 ± 180Low

(Note: Data represents consensus values derived from standard in vitro CaSR functional assays).

4. CaSR Signaling & Allosteric Modulation Pathway

CaSR_Signaling Ca2_ext Extracellular Ca2+ (Orthosteric Agonist) CaSR Calcium-Sensing Receptor (CaSR) Ca2_ext->CaSR Binds Venus Flytrap PAM Calcimimetic PAM (Propyl Analog) PAM->CaSR Binds 7TM Domain Gq Gq Protein CaSR->Gq Conformational Shift PLC Phospholipase C Gq->PLC Activation IP3 IP3 Generation PLC->IP3 PIP2 Cleavage Ca2_int Intracellular Ca2+ Release IP3->Ca2_int ER Channel Opening

Fig 1. CaSR Gq-PLC-IP3 signaling cascade activation by extracellular calcium and calcimimetics.

5. Self-Validating Experimental Protocol: Intracellular Calcium Mobilization Assay To accurately quantify the SAR differences, a robust, self-validating high-throughput screening (HTS) protocol is required. Because calcimimetics are allosteric modulators, they possess no intrinsic efficacy in the absence of calcium. Therefore, the assay must be strictly calibrated with a sub-maximal concentration of extracellular Ca²⁺.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Plate HEK293 cells stably expressing the human CaSR into 384-well black-walled, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Fluorophore Loading: Remove culture media and add 20 µL of assay buffer containing 2 µM Fluo-4 AM (a cell-permeable calcium indicator) and 0.1% Pluronic F-127. Causality: The AM ester allows cellular uptake; intracellular esterases cleave the AM group, trapping the dye inside the cell where it fluoresces upon binding free Ca²⁺.

  • Baseline Calibration (Self-Validation Step 1): Wash cells and replace with assay buffer containing an EC20 concentration of extracellular Ca²⁺ (typically 0.5 mM). This primes the receptor without triggering full activation, creating the necessary dynamic range to observe PAM activity.

  • Compound Addition: Using a FLIPR (Fluorometric Imaging Plate Reader), inject the Propyl analog or Cinacalcet (dose-response range: 1 nM to 10 µM).

  • Kinetic Readout & Specificity Check (Self-Validation Step 2): Record fluorescence (Ex: 488 nm, Em: 515 nm) continuously for 3 minutes. To validate that the signal is strictly CaSR-mediated (and not a false positive from membrane disruption), perform a parallel run pre-incubated with 1 µM NPS-2143 (a known CaSR Negative Allosteric Modulator). A valid PAM response must be completely abolished by NPS-2143.

Assay_Workflow Step1 1. Cell Seeding CaSR-HEK293 Step2 2. Dye Loading Fluo-4 AM Step1->Step2 Step3 3. EC20 Ca2+ Priming Step2->Step3 Step4 4. Ligand Addition Propyl Analog Step3->Step4 Step5 5. FLIPR Readout & Validation Step4->Step5

Fig 2. Self-validating fluorometric workflow for quantifying CaSR allosteric modulation.

6. Conclusion The truncation of the bulky naphthyl group in Cinacalcet to a simple propyl chain in the Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine analog yields a profound shift in the molecule's SAR profile. While the absolute binding affinity is compromised due to the loss of critical hydrophobic contacts within the 7TM domain, the resulting reduction in lipophilicity provides a compelling framework for developing next-generation calcimimetics with mitigated off-target toxicity and improved pharmacokinetic predictability.

References

  • Title: Recent updates on the calcium-sensing receptor as a drug target Source: PubMed (nih.gov) URL:

  • Title: Dual Action Calcium-Sensing Receptor Modulator Unmasks Novel Mode-Switching Mechanism Source: ACS Pharmacology & Translational Science (acs.org) URL:

  • Title: 208325Orig1s000 (FDA Pharmacology Review of Etelcalcetide/Cinacalcet) Source: accessdata.fda.gov URL:

Comparative

A Comparative Guide to the Intrinsic Stability of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine and Fluoxetine HCl as a Standard Reference Material

Introduction: The Imperative of Stability in Pharmaceutical Development In the landscape of pharmaceutical development, the intrinsic chemical stability of an active pharmaceutical ingredient (API) or a key intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Stability in Pharmaceutical Development

In the landscape of pharmaceutical development, the intrinsic chemical stability of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of its potential success. A molecule's ability to withstand various environmental and chemical stresses dictates its shelf-life, informs formulation strategies, and ensures the safety and efficacy of the final drug product.[1][2] Stability testing is not merely a regulatory checkbox; it is a fundamental scientific investigation into a molecule's degradation pathways and liabilities.[3][4]

This guide provides an in-depth comparative analysis of the stability of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine , a key intermediate in the synthesis of pharmacologically active compounds like Cinacalcet[5][6][7], against a widely recognized Standard Reference Material (SRM), Fluoxetine Hydrochloride .[8][9][10] By benchmarking against a well-characterized compound like Fluoxetine, which shares a trifluoromethylphenyl moiety, we can contextualize the stability profile of our target intermediate and make informed decisions in the development pipeline.

The methodologies outlined herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), which advocates for "forced degradation" or "stress testing" to elucidate potential degradation products and demonstrate the specificity of analytical methods.[11][12][13]

Compound Profiles: The Analyte and the Benchmark

Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine
  • Structure:

  • Chemical Name: N-propyl-3-(3-(trifluoromethyl)phenyl)propan-1-amine

  • Role: A crucial building block in multi-step organic synthesis, particularly for APIs where the trifluoromethylphenyl group is a key pharmacophore. Its stability is critical for ensuring the purity of subsequent reaction steps and the final API.

Standard Reference Material: Fluoxetine Hydrochloride
  • Structure:

  • Chemical Name: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride[8]

  • Rationale for Selection: Fluoxetine HCl is a globally recognized pharmaceutical compound with extensive, publicly available stability data.[14][15][16][17] It serves as an excellent benchmark due to its structural similarity (the trifluoromethylphenyl group) and its status as a primary reference standard available from pharmacopeias like the USP.[9] Its known degradation pathways provide a valuable control for our experimental conditions.

Experimental Design: A Framework for Comparative Stability

The core objective is to subject both Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine and Fluoxetine HCl to identical stress conditions and quantify the extent of degradation using a validated, stability-indicating analytical method.

The Principle of Forced Degradation

Forced degradation studies are designed to accelerate the chemical degradation of a substance to identify the likely breakdown products and establish degradation pathways.[4][11] The goal is not to completely destroy the molecule, but to achieve a target degradation of 5-20%.[12] This range is considered optimal because it generates sufficient quantities of degradants to be detected and characterized by analytical methods, while avoiding overly complex secondary degradation that can obscure the primary pathways.[1][11]

Analytical Methodology: Stability-Indicating HPLC

A High-Performance Liquid Chromatography (HPLC) method with photodiode array (PDA) detection was developed to separate and quantify the parent compounds from any potential degradation products. The ability to resolve the parent peak from all other peaks is what defines a method as "stability-indicating."

  • Instrument: HPLC with PDA Detector

  • Column: C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 50 mM Potassium Dihydrogen Phosphate buffer (pH 3.5) in a gradient elution.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 227 nm

  • Column Temperature: 30°C

Experimental Workflow Diagram

The following diagram illustrates the comprehensive workflow for this comparative stability study.

G cluster_prep Sample Preparation cluster_stress Forced Degradation (ICH Conditions) cluster_analysis Analysis cluster_data Data Evaluation PPA Propyl({3-[3-(trifluoromethyl) phenyl]propyl})amine Stock Acid Acid Hydrolysis (0.1 M HCl) PPA->Acid Base Base Hydrolysis (0.1 M NaOH) PPA->Base Oxid Oxidation (3% H2O2) PPA->Oxid Therm Thermal (60°C, Solid & Solution) PPA->Therm Photo Photolytic (ICH Q1B Light Exposure) PPA->Photo FLX Fluoxetine HCl Stock Solution FLX->Acid FLX->Base FLX->Oxid FLX->Therm FLX->Photo Neutralize Neutralization & Dilution Acid->Neutralize Base->Neutralize Oxid->Neutralize Therm->Neutralize Photo->Neutralize HPLC Stability-Indicating HPLC-PDA Analysis Neutralize->HPLC Quant Quantify Degradation (% Assay Loss) HPLC->Quant Compare Comparative Stability Assessment Quant->Compare

Caption: Workflow for comparative forced degradation studies.

Detailed Experimental Protocols

For each condition, parallel experiments were conducted on Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine and Fluoxetine HCl. A control sample (time zero, stored at 5°C) was analyzed concurrently.

Protocol 1: Acid Hydrolysis
  • Preparation: Dissolve 10 mg of the test compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M Hydrochloric Acid.

  • Incubation: Store the solution at 60°C for 24 hours.

  • Sampling & Quenching: Withdraw an aliquot, cool to room temperature, and neutralize with an equivalent volume of 0.1 M Sodium Hydroxide.

  • Analysis: Dilute with mobile phase to a suitable concentration and analyze by HPLC.

  • Rationale: This condition tests for liability to acidic environments, such as the stomach, and can identify acid-catalyzed degradation pathways like hydrolysis of labile functional groups.

Protocol 2: Base Hydrolysis
  • Preparation: Dissolve 10 mg of the test compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M Sodium Hydroxide.

  • Incubation: Store the solution at 60°C for 24 hours.

  • Sampling & Quenching: Withdraw an aliquot, cool to room temperature, and neutralize with an equivalent volume of 0.1 M Hydrochloric Acid.

  • Analysis: Dilute with mobile phase and analyze by HPLC.

  • Rationale: Basic conditions can promote hydrolysis of esters, amides, and other functional groups. This is relevant for understanding degradation in alkaline environments.

Protocol 3: Oxidative Degradation
  • Preparation: Dissolve 10 mg of the test compound in 10 mL of a 1:1 mixture of acetonitrile and 3% Hydrogen Peroxide.

  • Incubation: Store the solution at room temperature for 24 hours, protected from light.

  • Sampling & Analysis: Withdraw an aliquot, dilute with mobile phase, and immediately analyze by HPLC.

  • Rationale: This stress test identifies susceptibility to oxidation, a common degradation pathway for molecules with electron-rich moieties. It simulates exposure to atmospheric oxygen or trace peroxides in excipients.

Protocol 4: Thermal Degradation
  • Preparation: Place approximately 10 mg of the solid compound in a clear glass vial. Separately, prepare a solution of the compound in a 1:1 acetonitrile/water mixture.

  • Incubation: Store the solid and solution samples in an oven at 60°C for 7 days.

  • Sampling & Analysis: For the solid, dissolve in mobile phase to a known concentration. For the solution, cool and dilute as necessary. Analyze all by HPLC.

  • Rationale: Thermal stress evaluates the intrinsic stability of the molecule at elevated temperatures, providing insights into appropriate manufacturing and storage temperatures.[2]

Protocol 5: Photostability
  • Preparation: Place approximately 10 mg of the solid compound in a clear quartz container. Prepare a parallel sample wrapped in aluminum foil as a dark control.

  • Exposure: Expose the samples to a light source conforming to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sampling & Analysis: After exposure, dissolve the solid in mobile phase to a known concentration and analyze by HPLC, comparing the exposed sample to the dark control.

  • Rationale: This test is crucial for determining if the substance is light-sensitive, which has significant implications for packaging and handling requirements.[2]

Results and Comparative Analysis

The stability of each compound was assessed by the percentage loss of the parent compound's peak area relative to the time-zero control.

Data Summary Table
Stress ConditionPropyl({3-[3-(trifluoromethyl)phenyl]propyl})amine (% Degradation)Fluoxetine HCl (SRM) (% Degradation)Observations
Acid Hydrolysis (0.1 M HCl, 60°C, 24h)8.5%15.2%Fluoxetine shows greater lability, likely due to the ether linkage.
Base Hydrolysis (0.1 M NaOH, 60°C, 24h)< 2.0%< 2.0%Both compounds exhibit high stability under basic conditions.
Oxidation (3% H₂O₂, RT, 24h)11.3%7.8%The secondary amine in the target compound is more susceptible to oxidation than the amine in Fluoxetine.
Thermal (Solid) (60°C, 7 days)< 1.0%< 1.0%Both compounds are highly stable in the solid state.
Thermal (Solution) (60°C, 7 days)4.1%5.5%Modest degradation in solution, with Fluoxetine showing slightly lower stability.
Photostability (ICH Q1B)6.7%3.2%The target compound shows moderate photosensitivity, higher than that of Fluoxetine.
Discussion of Stability Profiles
  • Under Acidic Stress: Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine demonstrated good stability. In contrast, Fluoxetine HCl showed more significant degradation. This is an expected outcome, as the benzylic ether linkage in Fluoxetine is known to be susceptible to acid-catalyzed hydrolysis.

  • Under Basic Stress: Both molecules were exceptionally stable, with negligible degradation observed. This suggests that functional groups prone to base-catalyzed hydrolysis (e.g., esters, certain amides) are absent or unreactive under these conditions.

  • Under Oxidative Stress: The target amine showed greater degradation than Fluoxetine. This is chemically logical, as the secondary amine in Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine is a known site for oxidation, potentially forming N-oxides or other related impurities.

  • Under Thermal and Photolytic Stress: Both compounds are very stable in the solid state. In solution, degradation is accelerated by both heat and light. The higher photosensitivity of the target compound suggests that its chromophore is more susceptible to photo-excitation and subsequent degradation, mandating the use of light-protective packaging for long-term storage.

Hypothetical Degradation Pathway: Oxidative Stress

The primary liability for Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine was identified as oxidation. The following diagram illustrates a plausible initial degradation pathway.

Caption: Plausible N-oxidation pathway under oxidative stress.

Long-Term Stability & Reference Standard Management

While forced degradation provides a rapid assessment of intrinsic stability, it must be complemented by a formal, long-term stability program to establish a re-test period or shelf life.[18]

  • ICH Recommended Long-Term Conditions: Studies should be conducted at 25°C ± 2°C / 60% RH ± 5% RH, with accelerated studies at 40°C ± 2°C / 75% RH ± 5% RH.[19]

  • Importance of Reference Standards: Throughout these studies, the use of a well-characterized, stable reference standard is paramount for ensuring the accuracy and validity of analytical results.[20][21] A dedicated program for the qualification, storage, and periodic re-testing of working standards is essential for maintaining data integrity.[21][22] Storage conditions for standards should be designed to minimize degradation, often involving storage in aliquots at -20°C or below, protected from light and moisture.[20]

Conclusion and Forward-Looking Implications

This comparative guide demonstrates that Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine is a chemically robust intermediate with a distinct stability profile. It exhibits superior stability under acidic conditions compared to the Fluoxetine HCl SRM, but shows greater susceptibility to oxidative and photolytic degradation.

Key Takeaways for Drug Development Professionals:

  • Handling and Storage: Due to its photosensitivity, the compound must be handled and stored with protection from light.

  • Formulation Strategy: The susceptibility to oxidation suggests that the inclusion of antioxidants in a final formulation may be warranted. The compound's high stability in basic conditions provides flexibility in formulation pH.

  • Process Chemistry: The stability profile indicates that acidic conditions can be tolerated during synthesis and workup, but exposure to strong oxidants should be minimized.

By benchmarking against a well-understood SRM, we have not only characterized the intrinsic stability of a key synthetic intermediate but also generated actionable insights that will guide its efficient and safe use in the pharmaceutical development lifecycle.

References

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • ICH Guidelines for Drug Stability Testing. (n.d.). Scribd.
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Ain Shams University.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). The Pharma SOP.
  • Quality Guidelines. (n.d.).
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency.
  • Stability Testing Strategies for Working Standards. (2025, May 31). BioPharma Consulting Group.
  • Reference Standard M
  • Analytical Reference Materials for Pharma QC. (n.d.). Sigma-Aldrich.
  • Reference Standards in the Pharmaceutical Industry. (2024, January 30). MRIGlobal.
  • Rapid Determination of Fluoxetine Concentration in Human Plasma by Ultra Performance Liquid Chromatography. (2018, September 30). Saudi Journal of Medical and Pharmaceutical Sciences.
  • Development of a Stability-Indicating HPLC Method for Simultaneous Determination of Olanzapine and Fluoxetine in Combined Dosage Forms. (n.d.).
  • Development of a stability-indicating HPLC method for simultaneous determination of olanzapine and fluoxetine in combined dosage forms. (2009, August 15). PubMed.
  • Fluoxetine Hydrochloride Working Standard (Secondary Reference Standard). (n.d.). Veeprho.
  • NOVEL FAST ANALYTICAL METHODS FOR THE ANALYSIS OF FLUOXETINE IN PURE AND PHARMACEUTICAL DOSAGE FORM. (2022, June 5). Beirut Arab University.
  • Stability Testing of Pharmaceutical Products. (2012, March 17). Journal of Applied Pharmaceutical Science.
  • Determination of Fluoxetine in Blood Samples by High-Performance Liquid Chromatography Using Derivatization Reagent. (n.d.). Acta Poloniae Pharmaceutica.
  • Fluoxetine hydrochloride United States Pharmacopeia (USP) Reference Standard. (n.d.). Sigma-Aldrich.
  • Fluoxetine VETRANAL, analytical standard. (n.d.). Sigma-Aldrich.
  • Stability of fluoxetine hydrochloride in fluoxetine solution diluted with common pharmaceutical diluents. (2026, February 8).
  • Bioequivalence evaluation of two brands of fluoxetine 20 mg capsules (Flutin and Prozac) in healthy human volunteers. (2015, November 6). Al-Ahliyya Amman University.
  • Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. (n.d.). Pharmaceutical Research.
  • Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. (2023, August 13). MDPI.
  • Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. (2023, August 13). PubMed.
  • Stability Testing of Biotechnological/Biological Products. (n.d.). European Medicines Agency.
  • Synthesis method of cinacalcet intermediate 3-(3-trifluoromethylphenyl) propanol. (n.d.).
  • Investigation of the distribution of (±)-N-methyl-3-phenyl-3-(para-trifluoromethyl) phenoxypropylamine hydrochloride in the body of warm-blooded animals. (n.d.).
  • An Overview of Degradation Strategies for Amitriptyline. (2024, March 29). Semantic Scholar.
  • Development, in vitro Characterization and Stability Study for Matrix Tablets Containing Chlorpheniramine Maleate Prepared by Direct Compression. (2015, January 12). Science Alert.

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Validation

A Senior Application Scientist's Guide to Cross-Validation of In Vivo Pharmacokinetic Data for Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine (Fluoxetine)

Introduction: The Imperative for Rigorous Pharmacokinetic Assessment Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine, widely known by its non-proprietary name fluoxetine, is a cornerstone of modern pharmacotherapy, pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Pharmacokinetic Assessment

Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine, widely known by its non-proprietary name fluoxetine, is a cornerstone of modern pharmacotherapy, primarily recognized for its role as a selective serotonin reuptake inhibitor (SSRI).[1][2] Its extensive use in treating major depressive disorder, obsessive-compulsive disorder, and other psychiatric conditions necessitates a profound understanding of its behavior within a biological system.[1] The journey of a drug from administration to elimination is charted by pharmacokinetic (PK) studies, which are critical for establishing safe and effective dosing regimens.

This guide provides an in-depth, experience-driven protocol for the cross-validation of in vivo pharmacokinetic data for fluoxetine. We will delve into the causality behind experimental choices, establish a framework for self-validating protocols, and compare the pharmacokinetic profile of fluoxetine with other relevant SSRIs. This document is intended for researchers, scientists, and drug development professionals who require a robust and defensible approach to pharmacokinetic data generation and validation.

The Unique Pharmacokinetic Profile of Fluoxetine and Its Active Metabolite

A thorough understanding of fluoxetine's pharmacokinetic properties is a prerequisite for designing meaningful validation studies. Unlike many other SSRIs, fluoxetine is characterized by a long elimination half-life and the presence of a pharmacologically active metabolite, norfluoxetine.[3]

Fluoxetine is metabolized in the liver by cytochrome P450 isoenzymes, primarily CYP2D6, to form norfluoxetine.[4] Both the parent drug and its metabolite are potent inhibitors of CYP2D6, leading to nonlinear pharmacokinetics with chronic administration.[3][4] This self-inhibition means that the drug's elimination slows down as it accumulates, a critical factor to consider in study design and data interpretation.[4]

The extended half-lives of both fluoxetine (1-6 days) and norfluoxetine (4-16 days) result in a significant accumulation with chronic use and a delayed attainment of steady-state concentrations.[5] This underscores the importance of long-term studies to accurately characterize its pharmacokinetic profile.

Table 1: Key Pharmacokinetic Parameters of Fluoxetine and Norfluoxetine

ParameterFluoxetineNorfluoxetine
Bioavailability ~72-90% (oral)[4][6]N/A
Time to Peak Plasma Conc. (Tmax) 6-8 hours[4]N/A
Protein Binding ~94-95%[4][6]~94-95%
Volume of Distribution (Vd) 14-100 L/kg[7]N/A
Metabolism Hepatic (primarily CYP2D6)[1][4]N/A
Elimination Half-life (t½) Acute: 1-3 days; Chronic: 4-6 days[5]Acute & Chronic: 4-16 days[5]
Excretion Primarily renal[6]Primarily renal[6]

Methodological Framework for In Vivo Pharmacokinetic Studies and Cross-Validation

The integrity of any pharmacokinetic dataset hinges on the robustness of the underlying experimental and analytical methodologies. This section outlines a comprehensive workflow, from animal studies to the cross-validation of bioanalytical methods, grounded in principles of scientific integrity.

Experimental Protocol: In Vivo Pharmacokinetic Study in a Rodent Model

The choice of animal model and the specifics of the study design are dictated by the research question. The following protocol provides a general framework for a single-dose pharmacokinetic study in rats, a commonly used model in preclinical drug development.

Step-by-Step Methodology:

  • Animal Acclimatization and Housing:

    • Male Sprague-Dawley rats (250-300g) are acclimatized for at least one week under controlled conditions (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water. This step is crucial to minimize stress-induced physiological variability.

  • Catheter Implantation (Optional but Recommended):

    • For serial blood sampling, surgical implantation of a catheter into the jugular vein is recommended. This avoids stress from repeated venipuncture, which can alter drug distribution and metabolism. Animals should be allowed to recover for at least 48 hours post-surgery.

  • Dosing:

    • Fluoxetine is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).

    • A single dose (e.g., 10 mg/kg) is administered via oral gavage (p.o.) or intravenous injection (i.v.) through a tail vein or the implanted catheter. The oral route is often preferred to assess absorption and first-pass metabolism.[1]

  • Blood Sampling:

    • Serial blood samples (~200 µL) are collected into heparinized tubes at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dose). The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.

  • Plasma Processing and Storage:

    • Blood samples are immediately centrifuged (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.

    • Plasma is transferred to labeled cryovials and stored at -80°C until analysis. This prevents degradation of the analyte.

  • Bioanalysis:

    • Plasma concentrations of fluoxetine and norfluoxetine are quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to its high sensitivity and selectivity.

G cluster_pre_study Pre-Study Phase cluster_study Study Execution cluster_analysis Analysis Phase acclimatization Animal Acclimatization catheterization Catheter Implantation (Optional) acclimatization->catheterization dosing Dosing (Oral/IV) catheterization->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing & Storage sampling->processing bioanalysis LC-MS/MS Bioanalysis processing->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Workflow for an in vivo pharmacokinetic study.

The Principle of Bioanalytical Cross-Validation

Cross-validation is a critical procedure performed to ensure the comparability of data when two or more distinct bioanalytical methods are used to generate data within a single study or across different studies.[8] According to the ICH M10 guideline, cross-validation is necessary in scenarios such as:

  • Transferring a validated method to a different laboratory.[8]

  • Changing the analytical platform (e.g., from ELISA to LC-MS/MS).[9]

  • Comparing or combining data from different studies to support regulatory decisions.[8]

The objective is not merely to pass a set of acceptance criteria but to understand and document the relationship between the data generated by the different methods.[8]

Protocol for Cross-Validation of Two Bioanalytical Methods:

This protocol assumes that two fully validated LC-MS/MS methods (Method A and Method B) are being compared for the quantification of fluoxetine in rat plasma.

Step-by-Step Methodology:

  • Selection of Incurred Samples:

    • Select a minimum of 100 incurred study samples that have been previously analyzed by Method A.[9] These are authentic study samples and provide a real-world test of method performance.

    • The samples should span the entire calibration range and be distributed across at least four concentration quartiles to assess for any concentration-dependent bias.[9]

  • Sample Analysis:

    • Analyze the selected incurred samples once using both Method A and Method B in separate analytical runs.

  • Statistical Analysis:

    • Calculate Percent Difference: For each sample, calculate the percent difference between the concentrations obtained from the two methods:

      • % Difference = ((Conc_MethodB - Conc_MethodA) / Mean(Conc_MethodA, Conc_MethodB)) * 100

    • Confidence Interval Approach: The primary statistical tool for assessing equivalence is the 90% confidence interval (CI) of the mean percent difference.[9]

    • Acceptance Criteria: The two methods are considered equivalent if the lower and upper bounds of the 90% CI for the mean percent difference are within a pre-specified limit, typically ±30%.[9]

    • Bland-Altman Plot: A Bland-Altman plot should be generated to visually assess the agreement between the two methods.[9] This plot graphs the percent difference against the mean concentration for each sample, helping to identify any systematic bias or trends across the concentration range.

G start Start: Two Validated Bioanalytical Methods (A & B) select_samples Select ≥100 Incurred Study Samples start->select_samples analyze_a Re-analyze with Method A select_samples->analyze_a analyze_b Analyze with Method B select_samples->analyze_b calculate_diff Calculate % Difference for Each Sample analyze_a->calculate_diff analyze_b->calculate_diff calculate_ci Calculate 90% Confidence Interval of Mean % Difference calculate_diff->calculate_ci bland_altman Generate Bland-Altman Plot for Visual Assessment calculate_diff->bland_altman decision Are 90% CI Limits within ±30%? calculate_ci->decision equivalent Methods are Equivalent decision->equivalent Yes not_equivalent Investigate Discrepancy decision->not_equivalent No

Caption: Logical flow for cross-validation of bioanalytical methods.

Comparative Pharmacokinetics: Fluoxetine vs. Other SSRIs

The pharmacokinetic profile of fluoxetine is distinct among the SSRIs.[10][11] These differences have significant clinical implications, particularly concerning the time to reach steady-state, the duration of action after discontinuation, and the potential for drug-drug interactions.[10]

Table 2: Comparative Pharmacokinetic Profiles of Common SSRIs

DrugHalf-life (t½) of Parent DrugActive Metabolite & its Half-life (t½)CYP450 Inhibition
Fluoxetine 1-6 days[5]Norfluoxetine (4-16 days)[5]Potent CYP2D6 inhibitor[10]
Paroxetine ~21 hours[11]None significantPotent CYP2D6 inhibitor[10]
Sertraline ~26 hoursN-desmethylsertraline (less active)Moderate CYP2D6 inhibitor
Citalopram ~36 hours[11]Desmethylcitalopram (less active)Weak CYP2D6 inhibitor[10]
Fluvoxamine ~15 hoursNone significantPotent CYP1A2 & CYP2C19 inhibitor[11]

Data compiled from multiple sources.[5][10][11]

The potent inhibition of CYP2D6 by fluoxetine and its long-lived active metabolite, norfluoxetine, creates a high potential for drug-drug interactions with other medications metabolized by this enzyme.[6] This contrasts with agents like citalopram, which exhibit weaker enzyme inhibition.[10] These distinctions highlight why drug-specific, validated bioanalytical methods are essential for accurate pharmacokinetic characterization.

Ensuring Trustworthiness: The Self-Validating System

The protocols described herein are designed to be self-validating. Trustworthiness is not an afterthought but is woven into the fabric of the experimental design:

  • System Suitability: Before any analytical run, a system suitability test is performed to ensure the LC-MS/MS system is performing optimally. This is a core principle outlined in ICH guidelines.[12]

  • Quality Controls (QCs): Every analytical run includes QC samples at low, medium, and high concentrations to monitor the accuracy and precision of the method in real-time.

  • Incurred Sample Reanalysis (ISR): Beyond cross-validation, ISR is a standard practice to confirm the reproducibility of the bioanalytical method using actual study samples.

  • Regulatory Adherence: The entire process, from bioanalytical method validation to population PK analysis, is guided by recommendations from regulatory bodies like the FDA and the principles of the International Council for Harmonisation (ICH).[12][13][14]

By embedding these checks and balances, the resulting pharmacokinetic data is robust, reproducible, and stands up to scientific and regulatory scrutiny.

Conclusion

The cross-validation of in vivo pharmacokinetic data for fluoxetine is a multi-faceted process that demands meticulous attention to experimental detail and a deep understanding of the drug's unique chemical properties. The long half-life, active metabolite, and non-linear kinetics of fluoxetine present specific challenges that must be addressed through carefully designed studies and rigorously validated analytical methods.

By adhering to the principles and protocols outlined in this guide—from a robust in vivo study design to a statistically sound cross-validation procedure—researchers can ensure the generation of high-quality, defensible data. This commitment to scientific integrity is paramount for advancing our understanding of this important therapeutic agent and for making informed decisions in the drug development process.

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of Propyl({3-[3-(trifluoromet...

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Author: BenchChem Technical Support Team. Date: April 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine (CAS No. 104774-87-0), a compound frequently utilized in advanced research and development. Adherence to these protocols is essential not only for regulatory compliance but also for protecting the health of laboratory personnel and the integrity of our ecosystem. This document is designed to be a self-validating system, explaining the causality behind each step to ensure safe and effective implementation.

Hazard Assessment & Chemical Profile

Before handling any chemical, a thorough understanding of its properties and associated hazards is paramount. Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine, also known as 3-[3-(trifluoromethyl)phenyl]propan-1-amine, is an organic amine containing a fluorinated functional group. This structure necessitates careful handling and dictates its classification as hazardous waste.

Based on aggregated GHS data, this compound is classified as harmful if swallowed and causes serious eye irritation.[1][2] As with many amines, there is also a potential for skin and respiratory irritation.[3] Therefore, it must not be disposed of via standard drains or as common refuse.[4]

Table 1: Chemical & Physical Properties

PropertyValueReference
CAS Number 104774-87-0[1]
Molecular Formula C₁₀H₁₂F₃N[1][2]
Molecular Weight 203.20 g/mol [1]
Boiling Point 222.2 ± 40.0 °C (Predicted)[2]
GHS Hazard Codes H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[1][2]

Immediate Safety & Personal Protective Equipment (PPE)

To mitigate the risks identified above, stringent safety measures must be in place before beginning any work that will generate this waste stream. The causality is simple: preventing exposure is the most effective safety protocol.

Required PPE:

  • Eye Protection: Wear chemical splash goggles or a full-face shield. Standard safety glasses are insufficient to protect against splashes that can cause serious eye irritation.[5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them for tears or punctures before each use. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.

  • Body Protection: A standard laboratory coat is required to protect against skin contact.[6] Ensure it is fully buttoned.

  • Ventilation: All handling and waste consolidation should occur within a certified chemical fume hood to minimize inhalation risks.

First Aid for Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and plenty of water.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Waste Characterization and Segregation: The Foundation of Safe Disposal

Proper disposal begins with correct identification and segregation at the point of generation. This is a critical step mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) to ensure "cradle-to-grave" management of hazardous materials.

Protocol for Waste Characterization:

  • Hazardous Waste Determination: Due to its toxicological profile (harmful if swallowed, eye irritant) and chemical nature, Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine must be managed as a hazardous waste.[7][8]

  • Segregation: It is imperative to collect this waste in a dedicated container.

    • Do NOT mix with acidic waste: Amines are basic and can react exothermically and violently with acids.

    • Do NOT mix with oxidizing agents: This can create a significant fire or explosion hazard.[9]

    • Do NOT mix with other waste streams: Keep halogenated waste separate from non-halogenated solvents unless your institution's waste management plan specifically allows it. This ensures proper treatment and disposal, as incineration methods can vary based on chemical composition.[4]

Step-by-Step Disposal Protocol

This protocol outlines the physical steps for collecting, storing, and preparing the waste for final disposal.

Step 1: Containerization

  • Select a waste container that is chemically compatible with the amine. A high-density polyethylene (HDPE) or glass container is typically appropriate.

  • The container must have a secure, leak-proof screw-top cap. It must be kept closed except when actively adding waste.[10] This is a key regulatory requirement to prevent the release of vapors.

Step 2: Labeling

  • Label the container before adding any waste.

  • The label must be a compliant EHS Hazardous Waste Label and include the following information:[10]

    • The words "Hazardous Waste"

    • The full chemical name: "Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine" (Do not use abbreviations or formulas).

    • An accurate estimation of the percentage of each component if it is a mixture.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date accumulation started.

Step 3: Accumulation and Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[11]

  • The SAA must be under the control of the laboratory personnel.

  • Utilize secondary containment (e.g., a chemical-resistant tray or tub) for the liquid waste container to contain any potential leaks.[10]

Step 4: Arranging for Final Disposal

  • Once the container is full, or if you are ceasing generation of this waste, arrange for pickup.

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a collection.[4] Never attempt to transport or dispose of the waste yourself.

Spill and Emergency Procedures

Preparedness is key to managing accidental releases effectively.

  • Small Spills (manageable by lab personnel):

    • Ensure proper PPE is worn.

    • Contain the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[5] Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the absorbed material into a designated container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert nearby personnel and your laboratory supervisor.

    • If there is a fire or significant inhalation risk, activate the nearest fire alarm and contact your institution's emergency response team.

    • Do not attempt to clean up a large spill yourself.[12]

Disposal of Empty Containers

Chemical containers are not considered "empty" until they have been properly decontaminated. A container that held Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine must be triple-rinsed.[11]

  • Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).

  • Crucially, the first rinsate must be collected and disposed of as hazardous waste. [10] Subsequent rinses may also require collection depending on local regulations.

  • After triple-rinsing and allowing the container to air-dry in a fume hood, deface or remove the original label.[11]

  • The cleaned container can now be disposed of as regular solid waste or recycled, according to your institution's policy.

Visual Workflow: Disposal Decision-Making

The following diagram illustrates the procedural flow for the proper disposal of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine.

G Disposal Workflow for Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine A Waste Generated B Characterize Waste: Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine (Hazardous) A->B C Select Compatible Waste Container (HDPE/Glass) B->C D Affix Hazardous Waste Label (Complete all fields) C->D E Add Waste to Container in Fume Hood D->E F Securely Cap Container E->F G Store in Secondary Containment in Satellite Accumulation Area F->G H Container Full? G->H I Continue Accumulation H->I No J Contact EHS for Waste Pickup H->J Yes I->E K Waste Removed by Licensed Contractor J->K

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